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Foundational

An In-depth Technical Guide on the Thermodynamic Stability of Alkyltriphenylphosphonium Cations in Lipid Bilayers

This guide provides a comprehensive technical overview of the thermodynamic principles governing the interaction of alkyltriphenylphosphonium (TPP+) cations with lipid bilayers. It is intended for researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the thermodynamic principles governing the interaction of alkyltriphenylphosphonium (TPP+) cations with lipid bilayers. It is intended for researchers, scientists, and drug development professionals working in areas where understanding and manipulating membrane transport and targeting are critical. We will delve into the driving forces behind TPP+ cation stability within the lipid environment, the experimental methodologies to quantify these interactions, and the computational approaches that provide atomic-level insights.

Introduction: The Significance of Alkyltriphenylphosphonium Cations

Alkyltriphenylphosphonium (TPP+) cations are a class of lipophilic, positively charged molecules that have garnered significant attention in biomedical research. Their unique ability to permeate phospholipid bilayers and accumulate within mitochondria, driven by the large mitochondrial membrane potential, makes them invaluable tools.[1][2][3] This property is harnessed for several key applications:

  • Mitochondrial Targeting: TPP+ is widely used as a "molecular vehicle" to deliver a variety of therapeutic and diagnostic agents specifically to mitochondria.[4][5][6][7] By covalently linking a pharmacophore to the TPP+ moiety, researchers can achieve a significant accumulation of the compound within the mitochondrial matrix, sometimes over 1000-fold higher than in the cytoplasm.[5] This targeted delivery is crucial for studying mitochondrial physiology and for developing treatments for diseases associated with mitochondrial dysfunction, such as cancer and neurodegenerative disorders.[5][6]

  • Membrane Potential Probes: The accumulation of TPP+ cations is directly related to the magnitude of the membrane potential.[1][4] This has led to their use as reliable probes for measuring and monitoring the mitochondrial membrane potential (Δψm), a key indicator of mitochondrial health and function.[2][3][4]

  • Antimicrobial Agents: Certain TPP+ derivatives have shown promise as antimicrobial agents, with their efficacy linked to their ability to disrupt bacterial cell membranes.

The thermodynamic stability of these cations within the lipid bilayer is the cornerstone of their utility. Understanding the factors that govern this stability is paramount for the rational design of new TPP+-based molecules with optimized properties for specific applications.

Theoretical Framework: Driving Forces of TPP+ - Lipid Bilayer Interactions

The partitioning of TPP+ cations from the aqueous phase into the hydrophobic core of the lipid bilayer is a thermodynamically driven process. The overall stability is a delicate balance of several contributing forces:

The Hydrophobic Effect

The primary driving force for the insertion of the nonpolar components of TPP+ cations (the phenyl rings and the alkyl chain) into the membrane is the hydrophobic effect. The transfer of these hydrophobic moieties from the structured aqueous environment to the disordered lipid interior results in a significant increase in the entropy of the system (the surrounding water molecules), making the process spontaneous. The longer the alkyl chain, the greater the hydrophobicity and, consequently, the more favorable the partitioning into the lipid bilayer.[8][9]

Electrostatic Interactions

The positive charge of the phosphonium group plays a crucial role in the interaction with the lipid bilayer. Several electrostatic factors come into play:

  • Membrane Dipole Potential: The ordered arrangement of lipid headgroups and interfacial water molecules creates a positive-inside dipole potential across the membrane. This potential can influence the binding of charged molecules.[10]

  • Interactions with Anionic Lipids: In membranes containing negatively charged phospholipids (e.g., phosphatidylserine, cardiolipin), there is a favorable electrostatic attraction between the positively charged TPP+ and the anionic lipid headgroups.[11] This interaction can significantly enhance the binding affinity.

  • Repulsive Interactions: At higher concentrations of TPP+ within the membrane, repulsive electrostatic interactions between the cations can occur, leading to saturation of the membrane.[10][12]

The interplay of these forces determines the precise location and orientation of the TPP+ cation within the bilayer. Spectroscopic studies, such as those using the nuclear Overhauser effect (NOE), have provided evidence that at low concentrations, TPP+ localizes within the alkyl chain region of the bilayer.[13]

Experimental Methodologies for Quantifying Stability

A variety of experimental techniques can be employed to quantitatively assess the thermodynamic stability of TPP+ cations in lipid bilayers. These methods provide crucial parameters such as partition coefficients, binding affinities, and thermodynamic signatures of the interaction.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][15] It allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction between TPP+ cations and lipid vesicles. From these parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.[14]

Experimental Protocol: ITC Analysis of TPP+-Vesicle Binding

Objective: To determine the thermodynamic parameters of TPP+ binding to large unilamellar vesicles (LUVs).

Materials:

  • Alkyltriphenylphosphonium salt of interest

  • Desired lipid composition (e.g., DOPC, POPC/POPG)

  • Appropriate buffer (e.g., HEPES, PBS)

  • High-sensitivity isothermal titration calorimeter

Procedure:

  • Vesicle Preparation:

    • Prepare a lipid film by dissolving the lipids in chloroform, followed by evaporation of the solvent under a stream of nitrogen and subsequent vacuum desiccation.

    • Hydrate the lipid film with the desired buffer to form multilamellar vesicles (MLVs).

    • Create LUVs by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Sample Preparation:

    • Prepare a solution of the TPP+ cation in the same buffer used for vesicle preparation.

    • Prepare a suspension of the LUVs in the same buffer.

    • Thoroughly degas both the TPP+ solution and the vesicle suspension.

  • ITC Experiment:

    • Load the LUV suspension into the sample cell of the calorimeter.[11]

    • Load the TPP+ solution into the injection syringe.[16]

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of injections of the TPP+ solution into the sample cell, recording the heat change after each injection.

    • As a control, perform a separate titration of the TPP+ solution into the buffer alone to determine the heat of dilution.[17]

  • Data Analysis:

    • Subtract the heats of dilution from the raw titration data.

    • Integrate the resulting peaks to obtain the heat change per injection.

    • Fit the integrated data to an appropriate binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).

dot graph TD { A[Prepare Lipid Film] --> B(Hydrate to form MLVs); B --> C{Extrude to form LUVs}; C --> D[Load LUVs into ITC Cell]; E[Prepare TPP+ Solution] --> F[Load TPP+ into Syringe]; G[Set Temperature & Equilibrate] --> H{Inject TPP+ into LUVs}; H --> I[Record Heat Change]; J[Inject TPP+ into Buffer (Control)] --> K[Record Heat of Dilution]; I & K --> L{Subtract Dilution Heat}; L --> M[Integrate Peaks]; M --> N[Fit Data to Binding Model]; N --> O((Thermodynamic Parameters)); subgraph "Experimental Setup" D; F; end subgraph "Data Acquisition" G; H; I; J; K; end subgraph "Data Analysis" L; M; N; O; end A[Prepare Lipid Film] -- Lipid & Chloroform --> A; E[Prepare TPP+ Solution] -- TPP+ Salt & Buffer --> E; } caption: "Workflow for ITC analysis of TPP+-lipid vesicle interactions."

Fluorescence Spectroscopy

Fluorescence-based assays offer a sensitive and versatile approach to studying TPP+-membrane interactions.[18][19] These methods often rely on fluorescent probes that report on changes in their local environment upon partitioning into the lipid bilayer.

Experimental Protocol: Tryptophan Fluorescence Quenching Assay

Rationale: Tryptophan fluorescence is sensitive to its environment. By incorporating brominated lipids into the vesicles, the fluorescence of tryptophan (or a tryptophan-containing peptide conjugated to TPP+) can be quenched depending on its proximity to the bromine atoms.[20][21] This allows for the determination of the depth of insertion of the TPP+-conjugate into the bilayer.

Materials:

  • TPP+-tryptophan conjugate

  • Lipids (e.g., DOPC) and brominated lipids (e.g., 6,7-Br2-DOPC)

  • Buffer

  • Fluorometer

Procedure:

  • Vesicle Preparation: Prepare LUVs with varying molar percentages of the brominated lipid as described in the ITC protocol.

  • Sample Preparation: Add the TPP+-tryptophan conjugate to the vesicle suspensions.

  • Fluorescence Measurement:

    • Excite the tryptophan at approximately 280 nm.

    • Record the emission spectrum (typically around 340-360 nm).

  • Data Analysis:

    • Analyze the decrease in fluorescence intensity as a function of the brominated lipid concentration.

    • Use appropriate models to calculate the depth of insertion of the tryptophan moiety.

dot graph LR { subgraph "Vesicle Preparation" A[DOPC + Brominated DOPC] --> B{Lipid Film}; B --> C[Hydration & Extrusion]; end subgraph "Measurement" D[Add TPP+-Trp Conjugate] --> E{Incubate}; E --> F[Measure Fluorescence]; end subgraph "Analysis" G[Plot Fluorescence vs. % Brominated Lipid] --> H{Calculate Insertion Depth}; end C --> D; F --> G; } caption: "Workflow for tryptophan fluorescence quenching assay."

Immobilized Liposome Chromatography (ILC)

ILC is a technique where liposomes are immobilized on a chromatographic support, creating a stationary phase that mimics a biological membrane.[8] The retention time of an analyte, such as a TPP+ cation, on this column is related to its membrane partition coefficient.

Key Principles of ILC:
  • The retardation of the lipophilic cations on the liposome-coated column increases with their hydrophobicity.[8]

  • The membrane partition coefficient (KLM) can be determined from the elution volume of the cation.[8]

  • This method is sensitive, reproducible, and can be used to study a wide range of solute-membrane interactions.[8]

Computational Approaches: A Molecular View

Molecular dynamics (MD) simulations provide an invaluable computational microscope to visualize and understand the behavior of TPP+ cations within the lipid bilayer at an atomic level.[22][23][24][25]

Molecular Dynamics Simulations

MD simulations can be used to:

  • Determine the Preferred Location and Orientation: Simulations can reveal the equilibrium position and orientation of the TPP+ cation within the bilayer.[22][25]

  • Calculate the Free Energy of Partitioning: Advanced simulation techniques can be used to compute the potential of mean force (PMF), which describes the free energy profile of moving the TPP+ cation from the aqueous phase into the membrane.

  • Investigate the Impact on Membrane Properties: MD simulations can assess how the presence of TPP+ cations affects the structural and dynamic properties of the lipid bilayer, such as its thickness, area per lipid, and lipid chain order.[25][26]

dot graph TD { A[Define System: TPP+, Lipids, Water] --> B{Generate Initial Coordinates}; B --> C[Energy Minimization]; C --> D{Equilibration (NVT, NPT)}; D --> E[Production MD Run]; E --> F[Analyze Trajectory]; F --> G((Location, Orientation)); F --> H((Free Energy Profile)); F --> I((Membrane Properties)); } caption: "General workflow for molecular dynamics simulations of TPP+ in a lipid bilayer."

Summary of Key Thermodynamic Parameters

The following table summarizes the key thermodynamic parameters that can be obtained from the experimental and computational methods described above.

ParameterDescriptionExperimental Method(s)Computational Method
Partition Coefficient (K) The ratio of the concentration of the TPP+ cation in the lipid phase to its concentration in the aqueous phase at equilibrium.[10]ILC, Equilibrium DialysisFree Energy Calculations
Binding Affinity (Ka) The equilibrium constant for the association of the TPP+ cation with the lipid bilayer.ITC-
Enthalpy Change (ΔH) The heat absorbed or released during the binding process.ITC-
Entropy Change (ΔS) The change in the degree of disorder of the system upon binding.ITC-
Gibbs Free Energy Change (ΔG) The overall thermodynamic driving force for the binding process.ITCFree Energy Calculations

Conclusion and Future Directions

The thermodynamic stability of alkyltriphenylphosphonium cations in lipid bilayers is a multifaceted phenomenon governed by a balance of hydrophobic and electrostatic interactions. A comprehensive understanding of these interactions is essential for the continued development of TPP+-based technologies in drug delivery, diagnostics, and fundamental cell biology.

Future research in this area will likely focus on:

  • Designing TPP+ derivatives with enhanced selectivity for specific mitochondrial sub-compartments or cell types.

  • Developing more sophisticated computational models that can more accurately predict the behavior of TPP+ cations in complex biological membranes.

  • Investigating the influence of membrane composition and properties (e.g., lipid rafts, membrane curvature) on TPP+ partitioning and stability.

By combining rigorous experimental methodologies with powerful computational tools, the scientific community will continue to unlock the full potential of these remarkable molecules.

References

  • Flewelling, R. F., & Hubbell, W. L. (1986). Hydrophobic ion interactions with membranes. Thermodynamic analysis of tetraphenylphosphonium binding to vesicles. Biophysical Journal, 49(2), 541–552. [Link]

  • Antonenko, Y. N., & Skulachev, V. P. (2007). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Biochemistry (Moscow), 72(13), 1588–1606. [Link]

  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. [Link]

  • Grajales-Reyes, G. E., Abbasi, A., & Tristram-Nagle, S. (2019). Preferential Equilibrium Partitioning of Positively Charged Tryptophan into Phosphatidylcholine Bilayer Membranes. Membranes, 9(11), 147. [Link]

  • Murphy, M. P. (2008). Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology, 48, 629–657. [Link]

  • Beppu, M., Arakane, F., & Hagiwara, T. (1999). Partitioning of triphenylalkylphosphonium homologues in gel bead-immobilized liposomes: chromatographic measurement of their. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1416(1-2), 229–236. [Link]

  • Arias, E., et al. (2024). First Report on Cationic Triphenylphosphonium Compounds as Mitochondriotropic H3R Ligands with Antioxidant Properties. Molecules, 29(22), 5035. [Link]

  • Gissot, A., et al. (2019). Probing the Use of Triphenyl Phosphonium Cation for Mitochondrial Nucleoside Delivery. ACS Medicinal Chemistry Letters, 10(7), 1083–1088. [Link]

  • Grajales-Reyes, G. E., & Tristram-Nagle, S. (2020). Partition of Positively and Negatively Charged Tryptophan Ions in Membranes with Inverted Phospholipid Heads: Simulations and Experiments. Membranes, 10(11), 329. [Link]

  • Flewelling, R. F., & Hubbell, W. L. (1986). Localization of hydrophobic ions in phospholipid bilayers using 1H nuclear Overhauser effect spectroscopy. Biophysical Journal, 49(2), 531–540. [Link]

  • Oliveira, P. J., & Gonçalves, L. (2020). The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP +) Electrode in Isolated Mitochondria and Intact Cells. Methods in Molecular Biology, 2184, 197–213. [Link]

  • Andersen, O. S., Feldberg, S., Nakadomari, H., Levy, S., & McLaughlin, S. (1978). Electrostatic interactions among hydrophobic ions in lipid bilayer membranes. Biophysical Journal, 21(1), 35–70. [Link]

  • Gysin, B., & Schwyzer, R. (1984). Hydrophobic and electrostatic interactions between adrenocorticotropin-(1-24)-tetracosapeptide and lipid vesicles. Amphiphilic primary structures. Biochemistry, 23(8), 1811–1818. [Link]

  • Wadhwani, P., Reichert, J., Bürck, J., & Ulrich, A. S. (2012). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 51(20), 4149–4158. [Link]

  • Palmeira, C. M., & Rolo, A. P. (2020). The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP +) Electrode in Isolated Mitochondria and Intact Cells. Methods in Molecular Biology, 2184, 197-213. [Link]

  • University of Michigan. (n.d.). Isothermal Titration Calorimetry (ITC). Center for Structural Biology. [Link]

  • Plaksin, M. S., et al. (2022). Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Molecular Dynamics Study. International Journal of Molecular Sciences, 23(6), 3169. [Link]

  • Owen, D. M., & Gaus, K. (2013). Fluorescence strategies for mapping cell membrane dynamics and structures. Biophysical Reviews, 5(2), 147–159. [Link]

  • Marrache, S., & D'Souza, G. G. M. (2015). Influence of Triphenylphosphonium (TPP) Cation Hydrophobization with Phospholipids on Cellular Toxicity and Mitochondrial Selectivity. Journal of Drug Delivery, 2(1). [Link]

  • Seelig, J., & Wieprecht, T. (2002). Isothermal titration calorimetry for studying interactions between peptides and lipid membranes. Biophysical Chemistry, 101-102, 387–399. [Link]

  • Swamy, M. J. (2012). Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry. Methods in Molecular Biology, 835, 237–253. [Link]

  • Piggot, T. J., Piñeiro, Á., & Khalid, S. (2012). Molecular dynamics simulations of lipid bilayers: simple recipe of how to do it. Methods in Molecular Biology, 924, 407–429. [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical Blog. [Link]

  • Leontiadou, H., Mark, A. E., & Marrink, S. J. (2004). Molecular dynamics simulations of hydrophilic pores in lipid bilayers. Biophysical Journal, 86(4), 2156–2164. [Link]

  • Johnson, L. V., Walsh, M. L., & Chen, L. B. (1980). Monitoring of relative mitochondrial membrane potential in living cells by fluorescence microscopy. Journal of Cell Biology, 86(2), 526–535. [Link]

  • Jeong, Y. (2018). Fluorescent probe for monitoring changes in mitochondrial membrane potential via aggregationinduced enhancement. 8th European Chemistry Congress. [Link]

  • Feller, S. E. (2000). Molecular dynamics simulations of lipid bilayers. Current Opinion in Colloid & Interface Science, 5(3-4), 217–223. [Link]

  • Zakharova, L. Y., et al. (2019). Alkyl triphenylphosphonium surfactants as nucleic acid carriers: complexation efficacy toward DNA decamers, interaction with lipid bilayers and cytotoxicity studies. RSC Advances, 9(46), 26867–26876. [Link]

  • Flewelling, R. F., & Hubbell, W. L. (1986). Hydrophobic Ion Interactions With Membranes. Thermodynamic Analysis of Tetraphenylphosphonium Binding to Vesicles. Biophysical Journal, 49(2), 541-552. [Link]

  • Smondyrev, A. M., & Berkowitz, M. L. (2001). Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol. Biophysical Journal, 80(4), 1649–1658. [Link]

  • Plaksin, M. S., et al. (2022). Interactions of Novel Phosphonium Dye with Lipid Bilayers: A Molecular Dynamics Study. International Journal of Molecular Sciences, 23(6), 3169. [Link]

  • Nagle, J. F., & Tristram-Nagle, S. (2003). Lipid bilayers: thermodynamics, structure, fluctuations, and interactions. Chemistry and Physics of Lipids, 127(1), 1–11. [Link]

  • Salvador-Castell, M., et al. (2025). Bilayer-Forming Lipids Enhance Archaeal Monolayer Membrane Stability. Membranes, 15(4), 98. [Link]

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Exploratory

The Bioenergetics of Dodecyltriphenylphosphonium (C12TPP): Mechanisms of Mitochondrial Uncoupling and Proton Leak

Executive Summary Mitochondrial uncoupling—the dissociation of the mitochondrial membrane potential ( ) from ATP synthesis—is a potent mechanism for increasing cellular energy expenditure and combating metabolic disorder...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mitochondrial uncoupling—the dissociation of the mitochondrial membrane potential (


) from ATP synthesis—is a potent mechanism for increasing cellular energy expenditure and combating metabolic disorders[1]. While classical protonophores like 2,4-dinitrophenol (DNP) effectively dissipate the proton motive force, their clinical utility is severely limited by a narrow therapeutic index and off-target toxicity[2].

Dodecyltriphenylphosphonium (C12TPP), a mitochondria-targeted lipophilic cation, represents a paradigm shift in bioenergetic pharmacology. By leveraging the endogenous presence of free fatty acids (FFAs) in the mitochondrial matrix, C12TPP acts as a targeted, self-limiting uncoupler[2][3]. This whitepaper provides an in-depth technical analysis of C12TPP’s mechanism of action, the self-validating experimental protocols used to quantify its efficacy, and its therapeutic implications for obesity and metabolic syndrome.

The Mechanistic Basis of C12TPP-Induced Proton Leak

The uncoupling activity of C12TPP is fundamentally distinct from classical protonophores. C12TPP does not directly transport protons across the inner mitochondrial membrane (IMM). Instead, it acts as a carrier that facilitates the recycling of endogenous fatty acid anions[1][3].

Endogenous FFAs naturally flip-flop across the IMM in their protonated, neutral state (FAH), releasing a proton into the matrix and contributing to basal proton leak[3]. However, the return of the negatively charged fatty acid anion (FA⁻) to the intermembrane space (IMS) is thermodynamically restricted by the membrane potential. C12TPP⁺, driven into the matrix by the highly negative


, binds to the FA⁻, forming a neutral, highly lipophilic[C12TPP⁺-FA⁻] ion pair. This complex readily diffuses back to the IMS, where it dissociates, allowing the FFA to bind another proton and repeat the cycle[3][4].

Mechanism cluster_ims Intermembrane Space (High H+) cluster_matrix Mitochondrial Matrix (Low H+) H_IMS H+ FAH_IMS FAH (Neutral) H_IMS->FAH_IMS FA_IMS FA⁻ FA_IMS->FAH_IMS Binds H+ FAH_Matrix FAH FAH_IMS->FAH_Matrix Translocation C12TPP_IMS C12TPP⁺ C12TPP_IMS->FA_IMS Dissociates H_Matrix H+ (Leaked) FA_Matrix FA⁻ Complex_Matrix [C12TPP⁺ : FA⁻] FA_Matrix->Complex_Matrix Binds C12TPP+ FAH_Matrix->H_Matrix FAH_Matrix->FA_Matrix Releases H+ C12TPP_Matrix C12TPP⁺ C12TPP_Matrix->Complex_Matrix Complex_Matrix->C12TPP_IMS Translocates back

Mechanism of C12TPP-mediated fatty acid cycling and mitochondrial proton leak.

Experimental Methodologies: Quantifying Uncoupling Efficacy

To rigorously validate the protonophoric activity of C12TPP and prove its dependence on FFAs, researchers employ high-resolution respirometry (e.g., Oroboros O2k or Agilent Seahorse XF) on isolated mitochondria. The experimental design is a self-validating system built to isolate state 4 (leak) respiration from state 3 (phosphorylating) respiration[5][6].

Step-by-Step Respirometry Protocol & Causality
  • Mitochondrial Isolation: Isolate mitochondria from target tissues (e.g., brown adipose tissue or skeletal muscle) using differential centrifugation in a sucrose/EGTA buffer[3].

  • Substrate Addition (State 2): Add Complex I substrates (Pyruvate 5 mM, Malate 2 mM).

    • Causality: This supplies NADH to the electron transport chain (ETC), establishing the baseline proton motive force without ATP synthesis.

  • ADP Stimulation (State 3): Add saturating ADP (2.5 mM).

    • Causality: Stimulates ATP-linked respiration, confirming mitochondrial viability and intact coupling.

  • ATP Synthase Inhibition (State 4o): Add Oligomycin (2 μg/mL).

    • Causality: By blocking Complex V, any subsequent oxygen consumption is strictly driven by proton leak across the IMM[5].

  • C12TPP Titration: Titrate C12TPP (0.1 μM to 2.5 μM).

    • Causality: Quantifies the dose-dependent increase in proton leak-driven respiration without directly disrupting the respiratory chain complexes at low concentrations[3][6].

  • Self-Validation Check (Fatty Acid Scavenging): Add essentially fatty-acid-free Bovine Serum Albumin (BSA, 0.1%).

    • Causality: BSA aggressively binds free fatty acids. If C12TPP relies on FFA cycling, BSA addition will immediately quench the uncoupling effect, dropping respiration back to baseline State 4o levels. This proves the mechanism is FFA-dependent and not a non-specific membrane disruption[7].

Workflow Step1 1. Isolate Mitochondria Step2 2. Add Substrates (Pyr/Mal) Step1->Step2 Step3 3. Induce State 3 (Add ADP) Step2->Step3 Step4 4. Isolate Proton Leak (Add Oligomycin) Step3->Step4 Step5 5. Titrate C12TPP (Measure Uncoupling) Step4->Step5 Step6 6. Validate Mechanism (Add BSA) Step5->Step6

Step-by-step high-resolution respirometry workflow for validating C12TPP uncoupling.

Quantitative Bioenergetic Profiles

The efficacy and safety of C12TPP can be benchmarked against classical uncouplers. The lipophilicity of the alkyl chain (12 carbons) is critical; shorter chains (e.g., butyltriphenylphosphonium, C4TPP) exhibit significantly lower uncoupling efficiency and fail to form stable complexes with fatty acid anions[4][6].

Table 1: Comparative Bioenergetic Profiles of Mitochondrial Uncouplers
UncouplerMechanism of ActionDependence on Endogenous FFAsMax Respiration StimulationToxicity / Therapeutic Window
C12TPP Lipophilic cation; FA⁻ cyclingHigh (Quenched by BSA)Moderate (Self-limiting)Low toxicity; wide window[2]
DNP Direct weak acid protonophoreNoneHighHigh toxicity; narrow window[5]
FCCP Direct anionic protonophoreNoneVery HighHigh toxicity; depolarizes completely[3]
UCP1 Endogenous protein channelHigh (Activated by FFAs)Moderate to HighNon-toxic; physiologically regulated[1]

Note: C12TPP has also been shown to exhibit a synergistic uncoupling effect when combined with anionic protonophores like FCCP, further decreasing the membrane potential of mitochondria in cellular models[8].

In Vivo Therapeutic Implications: Combating Obesity

The translation of C12TPP from isolated mitochondria to in vivo models has demonstrated significant therapeutic promise. In high-fat-diet-induced obese mice, oral administration of C12TPP (50 μmol/kg/day) resulted in a 12% reduction in body weight and a 24% reduction in body fat mass within just 7 days[2][9].

Crucially, these metabolic effects are independent of Uncoupling Protein 1 (UCP1). While UCP1 is the primary driver of non-shivering thermogenesis in brown adipose tissue (BAT), C12TPP effectively increases the resting metabolic rate (RMR) and enhances fatty acid oxidation in both wild-type and UCP1-knockout mice[2][9]. This makes C12TPP a highly viable candidate for metabolic stimulation even in subjects with low BAT mass or impaired endogenous UCP1 function.

References

  • [2] Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice. Nature International Journal of Obesity. 2

  • [1] Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases. MDPI. 1

  • [3] Penetrating cation/fatty acid anion pair as a mitochondria-targeted protonophore. PNAS. 3

  • [8] Penetrating Cations Enhance Uncoupling Activity of Anionic Protonophores in Mitochondria. PLOS One.8

  • [4] Efficiency of mitochondrial uncoupling by modified butyltriphenylphosphonium cations and fatty acids correlates with lipophilicity. Veterinary Medicine Austria. 4

  • [5] Protonophore treatment augments energy expenditure in mice housed at thermoneutrality. Frontiers in Physiology. 5

  • [6] Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLOS One. 6

Sources

Foundational

Structure-activity relationship of alkyl phosphonium salts as biocides

Next-Generation Biocides: The Structure-Activity Relationship of Alkyl Phosphonium Salts Executive Summary For nearly a century, quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC) have been the frontli...

Author: BenchChem Technical Support Team. Date: March 2026

Next-Generation Biocides: The Structure-Activity Relationship of Alkyl Phosphonium Salts

Executive Summary

For nearly a century, quaternary ammonium compounds (QACs) like benzalkonium chloride (BAC) have been the frontline defense in infection control. However, the emergence of widespread resistance—driven by efflux pump upregulation, membrane lipid alterations, and biofilm formation—has necessitated the development of novel antimicrobial architectures[1][2]. Quaternary phosphonium compounds (QPCs), specifically alkyl phosphonium salts, have emerged as highly potent alternatives. By leveraging the unique stereoelectronic properties of phosphorus, QPCs evade traditional QAC resistance mechanisms and exhibit exceptional efficacy against multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens[1][3]. This technical guide dissects the structure-activity relationship (SAR) of alkyl phosphonium biocides, detailing the biophysical mechanisms of membrane disruption and providing validated experimental protocols for their evaluation.

Mechanistic Biophysics: The Membrane Disruption Cascade

The primary mechanism of action for cationic biocides involves the destabilization of the bacterial phospholipid bilayer. However, as a Senior Application Scientist, I must emphasize that not all membrane disruptions are mechanistically identical.

Traditional QACs operate via an indiscriminate disruption model, aggressively lysing both the outer and inner membranes of Gram-negative bacteria. In contrast, advanced QPCs—particularly bisphosphonium bolaamphiphiles—demonstrate a highly nuanced, inner-membrane-selective mechanism[1][3]. The larger atomic radius and lower electronegativity of phosphorus compared to nitrogen result in a more diffuse positive charge. This polarizability allows the phosphonium headgroup to smoothly navigate the anionic lipopolysaccharides (LPS) of the outer membrane without causing catastrophic lysis, ultimately reserving its disruptive energy for the inner cytoplasmic membrane[3].

The biophysical cascade follows a strict sequence:

  • Electrostatic Adsorption: The cationic phosphonium headgroup binds to the negatively charged bacterial surface.

  • Hydrophobic Insertion: The alkyl tail partitions into the hydrophobic core of the lipid bilayer.

  • Bilayer Destabilization: The steric bulk of the headgroup combined with the fluidic disruption of the tail causes phase separation in the lipids, leading to leakage of intracellular contents (e.g., potassium ions, ATP) and cell death[1][4].

MOA QPC Alkyl Phosphonium Salt (QPC) ElecAttr Electrostatic Attraction (Cationic Head to Anionic Membrane) QPC->ElecAttr Insertion Lipophilic Tail Insertion (Alkyl Chain into Lipid Bilayer) ElecAttr->Insertion InnerMembrane Inner Membrane Targeting (Gram-Negative Specificity) Insertion->InnerMembrane Disruption Membrane Destabilization & Leakage InnerMembrane->Disruption Death Bacterial Cell Death Disruption->Death

Logical flow of QPC-mediated bacterial membrane disruption and cell death.

Structure-Activity Relationship (SAR) Dynamics

The biocidal potency of alkyl phosphonium salts is not linear; it is governed by a delicate balance of hydrophobicity, charge distribution, and steric hindrance.

The Alkyl Chain Length and the "Cut-Off" Effect

The length of the alkyl substituent is the most critical determinant of antimicrobial activity. As the carbon chain lengthens, lipophilicity increases, enhancing the molecule's ability to insert into the lipid bilayer. However, this follows a parabolic curve, culminating in a phenomenon known as the "cut-off effect"[5][6].

  • Sub-optimal (C1–C8): Insufficient lipophilicity prevents deep insertion into the bilayer. The molecules remain weakly associated with the surface.

  • Optimal (C10–C16): The chain is long enough to span the hydrophobic core of the hemilayer, causing maximum structural perturbation. For instance, tri-tert-butyl(n-alkyl)phosphonium salts show peak efficacy against S. aureus and E. coli at C11–C16 chain lengths, achieving Minimum Inhibitory Concentrations (MICs) comparable to fluoroquinolone antibiotics[5][6].

  • Cut-off (C18+): Beyond C16, the extreme hydrophobicity causes the molecules to self-assemble into micelles in aqueous solutions before reaching the bacterial target, or they become irreversibly trapped in the outer peptidoglycan/LPS matrix, drastically reducing bioavailability and biocidal activity[5].

Cationic Headgroup Sterics

Sterically hindered headgroups (e.g., tri-tert-butyl or triphenyl) are vastly superior to simple trimethyl groups. The bulky substituents shield the phosphorus atom, preventing rapid nucleophilic attack and degradation in complex biological fluids[5]. Furthermore, this steric bulk forces a wider spatial distribution of the positive charge, which is hypothesized to prevent the molecule from being easily recognized and extruded by bacterial efflux pumps (such as SmvA), a common resistance mechanism against QACs[3][7].

Bolaamphiphile Architecture (Bisphosphoniums)

Bisphosphonium compounds—featuring two cationic phosphonium centers separated by a polymethylene linker and flanked by alkyl tails—represent the vanguard of QPC design. The linker length dictates the distance between the cationic heads, which must align with the distance between the phosphate groups of the bacterial lipid bilayer. BisQPCs consistently display more potent broad-spectrum activity than their mono-cationic counterparts[1][7].

Quantitative SAR Data Summary

The following table synthesizes the causal relationship between structural modifications and biocidal efficacy, demonstrating the critical nature of the C10-C16 window.

Compound ClassAlkyl Chain / Linker LengthTarget PathogensMIC Range (µg/mL)Mechanistic Observation
Tri-tert-butyl(n-alkyl)phosphoniumC1 – C8S. aureus, E. coli> 100Insufficient lipophilicity for bilayer insertion.
Tri-tert-butyl(n-alkyl)phosphoniumC11 – C16S. aureus, E. coli0.12 – 0.98Optimal amphiphilic balance; deep bilayer penetration[5].
Tri-tert-butyl(n-alkyl)phosphoniumC18 – C20S. aureus, E. coli> 10Cut-off effect; aqueous aggregation/micellization[5].
Bisphosphonium BolaamphiphilesC10 – C12 (Linker)P. aeruginosa (MDR)1.0 – 4.0Selective inner-membrane targeting; evades efflux[1][3].

Experimental Methodologies for QPC Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They not only measure efficacy but also confirm the specific mechanism of action.

Protocol 1: Broth Microdilution for MIC Determination with Inoculum Effect Control

Because highly hydrophobic QPCs can bind non-specifically to dead cellular debris, a standard MIC assay must be tightly controlled for inoculum size to prevent artificially inflated resistance readings[3].

  • Preparation: Prepare a two-fold serial dilution of the QPC in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

  • Inoculum Standardization: Culture the target strain (e.g., P. aeruginosa PAO1) to mid-log phase (OD600 ≈ 0.5). Dilute the culture strictly to

    
     CFU/mL. Causality note: Higher inoculums will sequester the biocide via dead-cell binding, creating a false "inoculum effect"[3].
    
  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to 50 µL of the biocide dilutions. Incubate at 37°C for 18 hours.

  • Validation: Include a positive growth control (no biocide) and a negative sterility control (MHB only). The MIC is the lowest concentration exhibiting no visible growth.

Protocol 2: Inner Membrane Disruption Assay using DiSC3(5)

To validate that a QPC selectively targets the inner membrane, we utilize 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), a membrane-potential-sensitive fluorescent dye.

  • Cell Preparation: Grow P. aeruginosa to mid-log phase. Centrifuge and wash cells twice in a buffer containing 5 mM HEPES and 20 mM glucose (pH 7.2). Resuspend to an OD600 of 0.05.

  • Dye Loading: Add DiSC3(5) to a final concentration of 1 µM. Incubate in the dark for 1 hour. Causality note: The dye translocates into the polarized inner membrane and self-quenches. A stable, low baseline fluorescence indicates successful loading.

  • Membrane Permeabilization: Add 100 mM KCl to equilibrate cytoplasmic and external potassium levels, preventing dye release driven solely by potassium gradients.

  • Biocide Challenge: Inject the QPC at 1x, 2x, and 4x MIC. Monitor fluorescence (Excitation: 622 nm, Emission: 670 nm) continuously for 20 minutes.

  • Interpretation: A rapid spike in fluorescence indicates that the QPC has disrupted the inner membrane, dissipating the proton motive force and releasing the quenched dye into the media[3].

Workflow Culture 1. Culture P. aeruginosa (Mid-log phase) Wash 2. Wash & Resuspend (HEPES buffer) Culture->Wash Dye 3. Add DiSC3(5) Dye (Quench fluorescence) Wash->Dye Treat 4. Add Phosphonium Biocide (Varying concentrations) Dye->Treat Measure 5. Measure Fluorescence (Release indicates disruption) Treat->Measure

Step-by-step experimental workflow for the DiSC3(5) inner membrane disruption assay.

References

1.[1] Bisphosphonium Amphiphiles Yield Insights into Gram-Negative Bacterial Disinfectant Resistance and Cell Membrane Interactions. National Center for Biotechnology Information (PMC). Available at:[Link] 2.[3] Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria. National Center for Biotechnology Information (PMC). Available at:[Link] 3.[5] Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties. National Center for Biotechnology Information (PMC). Available at:[Link] 4.[2] Shifting from Ammonium to Phosphonium Salts: A Promising Strategy to Develop Next-Generation Weapons against Biofilms. National Center for Biotechnology Information (PMC). Available at:[Link] 5.[7] Recent developments in antimicrobial small molecule quaternary phosphonium compounds (QPCs) – synthesis and biological insights. National Center for Biotechnology Information (PMC). Available at:[Link] 6.[6] Synthesis of phosphonium ILs. ResearchGate. Available at:[Link] 7.[4] How do biocides interact with bacterial membranes to disinfect? Manchester University Research Explorer. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of dodecyltriphenylphosphonium bromide from triphenylphosphine

Abstract & Application Context Dodecyltriphenylphosphonium bromide (C12-TPP) is a lipophilic cation widely utilized in bio-organic chemistry and drug delivery. Its primary utility lies in its ability to permeate the mito...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Context

Dodecyltriphenylphosphonium bromide (C12-TPP) is a lipophilic cation widely utilized in bio-organic chemistry and drug delivery. Its primary utility lies in its ability to permeate the mitochondrial inner membrane due to the delocalized positive charge of the triphenylphosphonium moiety, driven by the mitochondrial membrane potential (


).

This protocol details a high-purity synthesis via nucleophilic substitution (


) of 1-bromododecane by triphenylphosphine. While conceptually simple, this reaction often suffers from "oiling out" (formation of a viscous impurity-trapping liquid) rather than crystallization. This guide provides a robust solvent system and workup procedure to ensure the isolation of a crystalline, pharmaceutical-grade solid suitable for biological conjugation or material science applications.

Reaction Mechanism & Logic

The synthesis proceeds via a classic


 reaction. The phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the 

-carbon of 1-bromododecane.
  • Nucleophile: Triphenylphosphine (

    
    ) - Soft nucleophile, neutral.
    
  • Electrophile: 1-Bromododecane - Primary alkyl halide.

  • Leaving Group: Bromide (

    
    ).
    
  • Thermodynamics: The formation of the stable phosphonium salt drives the equilibrium, but significant activation energy (heat) is required due to the steric bulk of the phenyl rings.

Chemical Equation:



Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Triphenylphosphine 262.291.0>99%Nucleophile
1-Bromododecane 249.231.1 - 1.2>98%Electrophile
Toluene 92.14SolventAnhydrousReaction Medium
Diethyl Ether 74.12WashACS GradePrecipitant/Wash
Ethanol 46.07SolventAbsoluteRecrystallization
Equipment
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) (2-neck preferred).

  • Thermal Control: Oil bath with temperature probe (set to

    
    ).
    
  • Condenser: Reflux condenser with inert gas inlet (

    
     or 
    
    
    
    ).
  • Filtration: Buchner funnel, vacuum flask, filter paper (Whatman No. 1).

  • Drying: Vacuum oven or desiccator with

    
    .
    

Experimental Protocol

Phase 1: Reaction Setup
  • Causality: Toluene is selected as the solvent because it has a high boiling point (

    
    ) allowing the reaction to overcome the activation energy, yet it is non-polar enough that the ionic product (C12-TPP) is insoluble at room temperature, facilitating precipitation.
    
  • Charge the Flask: In a fume hood, add Triphenylphosphine (10.0 g, 38.1 mmol) to the 250 mL RBF.

  • Solvation: Add Toluene (50 mL) . Stir until

    
     is fully dissolved.
    
  • Addition: Add 1-Bromododecane (11.4 g, 11.0 mL, 45.7 mmol) .

    • Note: A 1.2 equivalent excess of the alkyl bromide is used to ensure complete consumption of the solid Triphenylphosphine, which is harder to remove during purification than the liquid bromide.

  • Inert Atmosphere: Flush the system with Nitrogen (

    
    ) for 5 minutes, then maintain a static blanket or slow stream.
    
    • Why: Phosphines can oxidize to phosphine oxides (

      
      ) in the presence of air at high temperatures.
      
Phase 2: Reflux
  • Heating: Lower the flask into the pre-heated oil bath (

    
    ).
    
  • Duration: Reflux with vigorous stirring for 24 to 48 hours .

    • Monitoring: The solution usually remains clear and colorless or turns slightly yellow.

Phase 3: Workup & Isolation
  • Cooling: Remove flask from heat and allow it to cool slowly to room temperature.

    • Observation: A white precipitate should form.[1] If the product separates as a viscous oil ("oiling out"), see the Troubleshooting section below immediately.

  • Precipitation Enhancement: Once at room temperature, add Diethyl Ether (50 mL) and stir for 20 minutes. This extracts unreacted 1-bromododecane and forces any remaining product out of the solution.

  • Filtration: Collect the solid via vacuum filtration on a Buchner funnel.

  • Washing: Wash the filter cake

    
     with cold Diethyl Ether (20 mL each) .
    
    • Critical Step: This removes the excess liquid 1-bromododecane and soluble toluene impurities.

Phase 4: Purification (Recrystallization)
  • Standard: Required for biological applications to remove trace phosphine oxide.

  • Dissolve the crude white solid in the minimum amount of hot Ethanol (

    
    ).
    
  • Add Diethyl Ether dropwise to the hot solution until a persistent cloudiness appears.

  • Allow the solution to cool to room temperature, then place in a freezer (

    
    ) overnight.
    
  • Filter the crystals and dry in a vacuum oven at

    
     for 6 hours.
    

Process Control & Troubleshooting

Handling "Oiling Out"

A common failure mode in phosphonium salt synthesis is the product separating as a sticky oil instead of a crystal. This occurs due to solvent impurities or supercooling.

SymptomCorrective Action
Product is an oil 1. Trituration: Decant the supernatant toluene. Add fresh Diethyl Ether and scratch the side of the flask vigorously with a glass rod. 2. Seeding: Add a tiny crystal of pure C12-TPP (if available) to the oil. 3. Sonication: Sonicate the oil/ether mixture to induce nucleation.
Yellow Coloration Indicates oxidation to Triphenylphosphine Oxide. Recrystallize immediately using Ethanol/Ether.
Workflow Visualization

G Start Reactants: PPh3 + 1-Bromododecane Reflux Reflux in Toluene 115°C, 24-48h Start->Reflux Cool Cool to RT (Precipitation) Reflux->Cool Check State Check: Solid or Oil? Cool->Check Triturate Triturate with Et2O Scratch Glass Check->Triturate Oil Filter Vacuum Filtration Wash w/ Et2O Check->Filter Solid Triturate->Filter Recryst Recrystallization (EtOH / Et2O) Filter->Recryst Final Pure C12-TPP Bromide (White Solid) Recryst->Final

Figure 1: Critical workflow for C12-TPP synthesis, highlighting the intervention step for "oiling out."

Characterization & Quality Control

To validate the synthesis, compare your data against these standard values.

Physical Properties[3][4][5]
  • Appearance: White crystalline powder or waxy solid.

  • Melting Point:

    
     (Lit.[2][3][4][5] value [1, 2]).
    
  • Solubility: Soluble in Ethanol, DCM, DMSO. Insoluble in Water (sparingly), Hexane, Ether.

NMR Spectroscopy (Diagnostic Signals)

The


 NMR spectrum is the definitive confirmation of the alkyl chain attachment to the phosphorus center.
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.60 - 7.90 Multiplet15HAr-H Phenyl protons (Triphenylphosphine group).
3.60 - 3.90 Multiplet2H

Key Peak: Deshielded by positive P. Coupling to P splits signal.
1.60 Multiplet2H

Methylene beta to Phosphorus.
1.20 - 1.35 Broad Singlet16H

Bulk alkyl chain.
0.88 Triplet3H

Terminal methyl group.

Note: Shifts may vary slightly depending on solvent (


 vs 

).

Safety & Hazards

  • 1-Bromododecane: Irritant.[2] Toxic to aquatic life. Handle in a hood.

  • Triphenylphosphine: Harmful if swallowed. Potential sensitizer.[6]

  • Alkylphosphonium Salts: Many are biologically active and can act as mitochondrial uncouplers or membrane disruptors. Wear gloves and avoid dust inhalation.

References

  • Sigma-Aldrich. Dodecyltriphenylphosphonium bromide Product Specification. Link

  • ChemicalBook. Dodecyltriphenylphosphonium bromide Properties and Melting Point. Link

  • Murphy, M. P., & Smith, R. A. (2007). Targeting antioxidants to mitochondria by conjugation to lipophilic cations. Annual Review of Pharmacology and Toxicology, 47, 629-656. (Foundational text on TPP-targeting applications). Link

  • Kiddle, J. J. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts. Biomedical Journal of Scientific & Technical Research. (Reference for microwave vs. thermal reflux conditions). Link

Sources

Application

Application Notes and Protocols for the Experimental Use of C12TPP in Murine Metabolic Rate Studies

Introduction: Targeting Mitochondrial Energetics with C12TPP Mitochondria are central to cellular metabolism, and their dysfunction is implicated in a host of metabolic diseases. A key strategy in studying and potentiall...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting Mitochondrial Energetics with C12TPP

Mitochondria are central to cellular metabolism, and their dysfunction is implicated in a host of metabolic diseases. A key strategy in studying and potentially modulating mitochondrial function is the targeted delivery of bioactive molecules. Dodecyltriphenylphosphonium (C12TPP) belongs to a class of lipophilic cations that leverage the large mitochondrial membrane potential for their accumulation within the mitochondrial matrix.[1][2][3] This property makes them excellent vehicles for delivering therapeutic agents or, as in the case of C12TPP itself, for directly modulating mitochondrial activity.[4][5]

C12TPP has been shown to act as a mild mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane and thereby increasing the metabolic rate.[6][7][8] This effect is independent of the well-known uncoupling protein 1 (UCP1), suggesting a distinct mechanism of action that may involve facilitating the transport of fatty acids across the inner mitochondrial membrane.[8] In preclinical studies using mouse models of diet-induced obesity, C12TPP administration led to a significant reduction in body weight and fat mass, an increase in resting metabolic rate (RMR), and a shift towards fatty acid oxidation as a primary energy source.[6][7] These findings underscore the potential of C12TPP as a tool to investigate mitochondrial bioenergetics and as a potential therapeutic agent for metabolic disorders.

This document provides a comprehensive guide for researchers on the experimental dosage and application of C12TPP for metabolic rate studies in mice, with a focus on scientific integrity, detailed protocols, and data interpretation.

Pre-Experimental Considerations: Foundational Steps for Rigorous Metabolic Studies

Animal Models and Acclimatization

The choice of mouse strain can significantly impact metabolic studies.[9] C57BL/6J mice are a commonly used inbred strain for diet-induced obesity models due to their susceptibility to developing metabolic syndrome-like symptoms on a high-fat diet.[10] Prior to any experimental manipulation, a crucial acclimatization period is necessary. This involves housing the mice in the experimental facility for at least one to two weeks to allow them to adapt to the new environment, light-dark cycle, and standard chow.[11] For indirect calorimetry studies, an additional 24-hour acclimatization period within the calorimetry cages is recommended to reduce stress-induced metabolic changes.[11][12]

Ethical Considerations and Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[13] Protocols should be approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Daily monitoring of the animals for any signs of distress, such as significant weight loss (greater than 15-20%), lethargy, or ruffled fur, is mandatory.[14] If adverse effects are observed, appropriate intervention, including consultation with veterinary staff or humane euthanasia, should be implemented.

Experimental Protocol: C12TPP Administration and Metabolic Phenotyping

This protocol outlines the administration of C12TPP through drinking water and the subsequent measurement of metabolic rate using indirect calorimetry.

Materials
  • Dodecyltriphenylphosphonium bromide (C12TPP)

  • Drinking water (autoclaved or sterile)

  • Standard rodent chow or high-fat diet

  • Metabolic cages (e.g., open-circuit indirect calorimeter)[12]

  • Analytical balance

  • Volumetric flasks and pipettes

C12TPP Dose Preparation

A previously reported effective and well-tolerated dose of C12TPP in mice is 50 μmol per day per kg of body weight.[6][7][8] This dose can be administered via the drinking water.

Table 1: C12TPP Dosing Calculation Example

ParameterValueUnit
Target Dose50μmol/day/kg
Average Mouse Body Weight0.025kg
Average Daily Water Intake3-5mL/day
Calculated Daily Dose per Mouse 1.25 μmol/day
Required Concentration in Water (assuming 4mL intake) 0.3125 μmol/mL (or mM)

Step-by-Step Preparation:

  • Calculate the required concentration: Based on the average body weight and daily water consumption of the experimental cohort, calculate the necessary concentration of C12TPP in the drinking water. It is crucial to measure the actual water intake of a subset of mice before the experiment to refine this calculation.

  • Prepare a stock solution: Dissolve a known weight of C12TPP in a known volume of sterile water to create a concentrated stock solution. The solubility of C12TPP should be considered.

  • Prepare the final drinking solution: Dilute the stock solution to the final target concentration. Prepare fresh C12TPP-containing water every 2-3 days to ensure stability.

  • Control Group: The control group should receive drinking water with the vehicle (sterile water) only.

Experimental Workflow

ExperimentalWorkflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimatization Acclimatization (1-2 weeks) Baseline Baseline Measurements (Body Weight, Food/Water Intake) Acclimatization->Baseline Dosing C12TPP Administration (in drinking water) Baseline->Dosing Calorimetry Indirect Calorimetry (24-48 hours) Dosing->Calorimetry DataAnalysis Data Analysis (RER, EE, Activity) Calorimetry->DataAnalysis Interpretation Interpretation & Conclusion DataAnalysis->Interpretation

Caption: Experimental workflow for C12TPP metabolic studies.

Indirect Calorimetry Protocol

Indirect calorimetry is a non-invasive method to assess energy expenditure and substrate utilization by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).[11][12][15]

  • System Calibration: Calibrate the gas analyzers and flow meters of the indirect calorimetry system according to the manufacturer's instructions.[11][12] This is a critical step to ensure data accuracy.

  • Animal Placement: Weigh each mouse and place it in an individual metabolic cage with ad libitum access to food and the respective drinking water (with or without C12TPP).

  • Data Acquisition: Start the data acquisition software. A common experimental duration is 24 to 48 hours to capture both the light and dark cycles.[11]

  • Parameters to Monitor:

    • Oxygen Consumption (VO2): The rate at which oxygen is consumed by the animal.

    • Carbon Dioxide Production (VCO2): The rate at which carbon dioxide is produced.

    • Respiratory Exchange Ratio (RER): Calculated as VCO2/VO2. An RER value close to 1.0 indicates carbohydrate oxidation, while a value around 0.7 suggests fat oxidation.[11]

    • Energy Expenditure (EE): Calculated from VO2 and VCO2 using formulas such as the Weir equation.[16]

    • Locomotor Activity: Many systems are equipped with infrared beams to monitor spontaneous physical activity.

    • Food and Water Intake: Automated sensors can measure the amount of food and water consumed.

Data Analysis and Interpretation

Statistical Analysis

The analysis of indirect calorimetry data requires careful statistical consideration.[17][18] Simply normalizing energy expenditure to body weight can be misleading. Analysis of covariance (ANCOVA) is the recommended statistical method to assess the effect of the treatment (C12TPP) on energy expenditure while accounting for differences in body weight and composition (lean mass and fat mass).[17][19][20]

Expected Outcomes

Based on previous research, administration of C12TPP is expected to:

  • Increase Energy Expenditure: An increase in VO2 and consequently, energy expenditure, particularly the resting metabolic rate.[6][7]

  • Decrease Respiratory Exchange Ratio (RER): A lower RER indicates a metabolic shift towards increased fatty acid oxidation.[6][8]

  • Reduce Body Weight and Fat Mass: Over a treatment period of several days to weeks, C12TPP is expected to lead to a reduction in body weight, primarily due to a loss of fat mass.[6][7]

  • Impact on Food Intake: C12TPP may also lead to a reduction in food intake, which contributes to the overall weight loss effect.[6][8] Pair-feeding studies can be employed to dissect the effects of reduced food intake from the direct metabolic effects of the compound.[8]

Signaling Pathway and Mechanism of Action

C12TPP_Mechanism cluster_cell Cell cluster_mito Mitochondrion C12TPP_out C12TPP (extracellular) C12TPP_in C12TPP (matrix) C12TPP_out->C12TPP_in ΔΨm-driven uptake IMM Inner Mitochondrial Membrane C12TPP_in->IMM Interacts with FAO Fatty Acid Oxidation C12TPP_in->FAO Potentially facilitates ProtonGradient Proton Gradient (Δp) IMM->ProtonGradient Mildly dissipates ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Reduced driving force Heat Heat ProtonGradient->Heat Energy released as ATP ATP ATP_Synthase->ATP Decreased production FA Fatty Acids FA->FAO

Caption: Proposed mechanism of C12TPP action in mitochondria.

The lipophilic and cationic nature of C12TPP facilitates its accumulation in the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential (ΔΨm).[1][21] Once in the matrix, it is proposed to act as a mild uncoupler by interacting with the inner mitochondrial membrane, leading to a partial dissipation of the proton gradient.[8] This uncoupling reduces the efficiency of ATP synthesis, causing the cell to increase its metabolic rate and substrate oxidation to compensate for the reduced energy conservation, with a significant portion of the energy from the proton gradient being released as heat.[8] C12TPP may also directly facilitate the transport of fatty acids into the mitochondrial matrix, further promoting their oxidation.[6]

Troubleshooting and Pitfalls

  • Variability in Water Intake: Individual mice may have different water consumption rates, leading to variable dosing. It is advisable to measure water intake for each cage and, if necessary, adjust the C12TPP concentration accordingly.

  • Stress-Induced Effects: Stress from handling and a novel environment can significantly alter metabolic rate.[22] Ensure adequate acclimatization and minimize disturbances during the experiment.

  • Data Normalization: As mentioned, avoid simple normalization of energy expenditure to body weight. Utilize ANCOVA for a more robust analysis.[17]

  • Compound Stability: Prepare fresh C12TPP solutions regularly to avoid degradation.

Conclusion

C12TPP is a valuable pharmacological tool for investigating mitochondrial function and its role in whole-body metabolism. By following the detailed protocols and considerations outlined in these application notes, researchers can conduct rigorous and reproducible studies to further elucidate the metabolic effects of this mitochondria-targeted compound. The insights gained from such studies will not only advance our understanding of mitochondrial bioenergetics but may also pave the way for novel therapeutic strategies for metabolic diseases.

References

  • International Mouse Phenotyping Consortium. (n.d.). Indirect Calorimetry Protocol - IMPReSS. Retrieved from [Link]

  • Kalinovich, A. V., et al. (2016). Mitochondria-targeted Dodecyltriphenylphosphonium (C12TPP) Combats High-Fat-Diet-Induced Obesity in Mice. International Journal of Obesity, 41(1), 120–129. Retrieved from [Link]

  • ResearchGate. (2016). Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat diet-induced obesity in mice. Retrieved from [Link]

  • Kalinovich, A. V., et al. (2016). Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice. International Journal of Obesity, 41(1), 120–129. Retrieved from [Link]

  • Bio-protocol. (2015). Measurement of Resting Energy Metabolism in Mice Using Oxymax Open Circuit Indirect Calorimeter. Retrieved from [Link]

  • Even, P. C., & Nadkarni, N. A. (2012). Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 303(5), R459-R476. Retrieved from [Link]

  • Even, P. C., & Nadkarni, N. A. (2012). Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 303(5), R459-R476. Retrieved from [Link]

  • bioRxiv. (2022). Selective and reversible disruption of mitochondrial inner membrane protein complexes by lipophilic cations. Retrieved from [Link]

  • Tschöp, M. H., et al. (2011). A guide to analysis of mouse energy metabolism. Nature Methods, 9(1), 57-63. Retrieved from [Link]

  • ResearchGate. (n.d.). Targeting lipophilic cations to mitochondria. Retrieved from [Link]

  • ACS Publications. (2022). Lipophilic Cations as Mitochondria-Targeting Moieties: Recent Progress and Design Principles for Medicinal Chemistry. Retrieved from [Link]

  • Frontiers. (2023). The mechanisms of action of mitochondrial targeting agents in cancer: inhibiting oxidative phosphorylation and inducing apoptosis. Retrieved from [Link]

  • SpringerLink. (2007). Targeting Antioxidants to Mitochondria by Conjugation to Lipophilic Cations. Retrieved from [Link]

  • Frontiers. (2015). Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations. Retrieved from [Link]

  • American Journal of Physiology. (2012). Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). A Mouse Model to Evaluate the Impact of Species, Sex, and Lipid Load on Lymphatic Drug Transport. Retrieved from [Link]

  • ResearchGate. (2011). A guide to analysis of mouse energy metabolism. Retrieved from [Link]

  • Banks Lab. (n.d.). Research Area 2: Methods to Study Energy Balance in Mice. Retrieved from [Link]

  • PubMed. (2015). Exploration of Energy Metabolism in the Mouse Using Indirect Calorimetry: Measurement of Daily Energy Expenditure (DEE) and Basal Metabolic Rate (BMR). Retrieved from [Link]

  • eLife. (2020). A big-data approach to understanding metabolic rate and response to obesity in laboratory mice. Retrieved from [Link]

  • Oncohema Key. (2017). Manipulation of Mouse Metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Methods and Models for Metabolic Assessment in Mice. Retrieved from [Link]

  • Vanderbilt MMPC. (n.d.). Methods and Standards. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Retrieved from [Link]

  • Oxford Academic. (2018). Influence of Obesity on the Pharmacokinetics of Dioxin in Mice: An Assessment Using Classical and PBPK Modeling. Retrieved from [Link]

  • ResearchGate. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Retrieved from [Link]

  • Flinders University. (2020). Monitoring, Clinical Scoring, and Intervention Points Guidelines for Flinders University Bio-Medical Rat and Mice Studies. Retrieved from [Link]

  • PubMed. (1977). Pharmacokinetic models for lipophilic compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Guidelines and Considerations for Metabolic Tolerance Tests in Mice. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Guidance on the Care and Husbandry of Metabolic Mouse Models. Retrieved from [Link]

  • Research Diets, Inc. (n.d.). Dosing Animals Via Diet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Retrieved from [Link]

Sources

Method

Synthesis of Alkyltriphenylphosphonium Salts via Nucleophilic Substitution: An Application Note and Protocol Guide

Introduction Alkyltriphenylphosphonium salts are invaluable precursors in organic synthesis, most notably for the preparation of Wittig reagents, which are pivotal for the olefination of aldehydes and ketones.[1][2] The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Alkyltriphenylphosphonium salts are invaluable precursors in organic synthesis, most notably for the preparation of Wittig reagents, which are pivotal for the olefination of aldehydes and ketones.[1][2] The Wittig reaction, a cornerstone of C-C bond formation, allows for the stereoselective synthesis of alkenes with a defined double bond position, a significant advantage over other methods like alcohol dehydration that can yield mixtures of products.[2][3] The synthesis of the phosphonium salt itself is a fundamental and widely practiced transformation, typically achieved through the nucleophilic substitution of an alkyl halide with triphenylphosphine.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of alkyltriphenylphosphonium salts, delving into the mechanistic underpinnings, offering detailed experimental protocols, and addressing common challenges.

Mechanistic Insights: The SN2 Pathway

The formation of an alkyltriphenylphosphonium salt from triphenylphosphine and an alkyl halide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[3][5] In this mechanism, the phosphorus atom of triphenylphosphine, bearing a lone pair of electrons, acts as a potent nucleophile.[6] It attacks the electrophilic carbon atom of the alkyl halide, leading to the concerted formation of a new phosphorus-carbon bond and the simultaneous cleavage of the carbon-halogen bond.[5] The halide is displaced as a leaving group, resulting in the formation of the positively charged phosphonium cation and the halide anion, which together constitute the phosphonium salt.

The efficiency of this SN2 reaction is heavily influenced by steric factors. The reaction is most successful with unhindered primary alkyl halides.[1][7] Secondary alkyl halides react more slowly and may lead to lower yields, while tertiary alkyl halides generally fail to react due to significant steric hindrance that prevents the backside attack of the bulky triphenylphosphine nucleophile.[7]

SN2_Mechanism TPP Ph₃P: TS [Ph₃P···CH₂(R)···X]ᵟ⁻ TPP->TS Nucleophilic Attack AlkylHalide R-CH₂-X AlkylHalide->TS PhosphoniumSalt Ph₃P⁺-CH₂-R TS->PhosphoniumSalt Bond Formation Halide X⁻ TS->Halide Leaving Group Departure

Figure 1: SN2 mechanism for alkyltriphenylphosphonium salt synthesis.

Experimental Protocols

This section outlines detailed procedures for the synthesis of a representative alkyltriphenylphosphonium salt, butyltriphenylphosphonium bromide. The principles described can be adapted for other primary alkyl halides.

Materials and Equipment
  • Triphenylphosphine (PPh₃)

  • 1-Bromobutane (n-BuBr)

  • Toluene or Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum source

Protocol 1: Synthesis of Butyltriphenylphosphonium Bromide
  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile to achieve a concentration of approximately 0.5–1.0 M.[7]

  • Reagent Addition: Add 1-bromobutane (1.0-1.1 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, typically 80-110°C).[7] Vigorous stirring is recommended. The formation of a white precipitate, the phosphonium salt, is often observed during the reaction.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. This typically takes between 4 and 24 hours.[7]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature, and then further cool it in an ice bath to maximize the precipitation of the product.[7]

    • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

    • Wash the collected solid with a cold, non-polar solvent like diethyl ether or pentane to remove any unreacted starting materials.[8]

    • Dry the purified phosphonium salt under vacuum to remove residual solvent.

For enhanced purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol.[1]

Factors Influencing Reaction Success and Troubleshooting

Several factors can impact the yield and purity of the synthesized phosphonium salt. Understanding these can aid in troubleshooting and optimizing the reaction.

FactorInfluence on ReactionTroubleshooting & Optimization
Alkyl Halide Structure Primary halides give the best results due to minimal steric hindrance.[7] Secondary halides react slower, and tertiary halides are generally unreactive.[1][7]For sluggish reactions with secondary halides, consider increasing the reaction time or temperature. Avoid tertiary halides for this synthesis.
Leaving Group The reactivity of the alkyl halide follows the trend I > Br > Cl. Alkyl iodides are the most reactive, while chlorides may require more forcing conditions.[7]If using an alkyl chloride, longer reaction times and higher temperatures may be necessary to achieve a good yield.
Solvent Polar aprotic solvents like acetonitrile and DMF can accelerate the reaction.[9] Non-polar solvents like toluene are also effective, often facilitating product precipitation.[4]If the reaction is slow, switching to a more polar solvent could be beneficial. Toluene is a good choice when the product is expected to precipitate.
Temperature Many phosphonium salt preparations require heating to proceed at a reasonable rate.[7]If no reaction is observed at room temperature, gradually increase the temperature while monitoring the reaction progress.
Purification The product often precipitates from the reaction mixture. However, impurities such as unreacted triphenylphosphine can co-precipitate.Washing the crude product with a non-polar solvent in which the salt is insoluble is crucial.[8] Recrystallization can further enhance purity.[1] For oily products, trituration with a non-polar solvent like hexane may induce solidification.[10]

Alternative Synthetic Routes

Applications in Drug Development and Organic Synthesis

Alkyltriphenylphosphonium salts are not merely precursors to Wittig reagents. Their applications extend to various areas of chemical synthesis and drug development:

  • Phase-Transfer Catalysis: Their ionic nature allows them to act as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases.[14]

  • Functionalized Phosphonium Salts: The synthesis of functionalized phosphonium salts, such as α-alkoxyalkyl triphenylphosphonium salts, opens avenues for more complex molecular constructions, including the synthesis of enol ethers.[15][16]

  • Mitochondria-Targeting Moieties: In drug development, the lipophilic cationic nature of the triphenylphosphonium group has been exploited to target therapeutic agents to mitochondria.

Conclusion

The synthesis of alkyltriphenylphosphonium salts via nucleophilic substitution is a robust and versatile method that is fundamental to modern organic synthesis. A thorough understanding of the SN2 mechanism, careful selection of reactants and reaction conditions, and appropriate purification techniques are key to achieving high yields of pure product. The protocols and insights provided in this application note serve as a practical guide for researchers to successfully synthesize these valuable chemical intermediates for a wide range of applications, from the classic Wittig reaction to the development of novel therapeutic agents.

References

  • Phosphonium salt - chemeurope.com. (n.d.). Retrieved from [Link]

  • The Wittig Reaction - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Ashenhurst, J. (2018, February 6). The Wittig Reaction - Master Organic Chemistry. Retrieved from [Link]

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (2023, October 16). Retrieved from [Link]

  • Wittig Reaction - Dalal Institute. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • α-Alkoxyalkyl Triphenylphosphonium Salts: Synthesis and Reactions | Request PDF. (2025, August 6). Retrieved from [Link]

  • α-Alkoxyalkyl Triphenylphosphonium Salts: Synthesis and Reactions | Bentham Science. (n.d.). Retrieved from [Link]

  • CN107129511A - Preparation method and purposes containing an alkyl triphenyl phosphonium substituent quaternary alkylphosphonium salts - Google Patents. (n.d.).
  • making phosphonium salts - YouTube. (2019, January 9). Retrieved from [Link]

  • Phosphonium salts and P-ylides | Organophosphorus ChemistryVolume 52 - Books. (2024, February 21). Retrieved from [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts. (2025, February 24). Retrieved from [Link]

  • Preparation of Alkyltriphenylphosphonium Bromides - Sciencemadness Discussion Board. (2008, September 29). Retrieved from [Link]

  • Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis - PMC. (2017, December 15). Retrieved from [Link]

  • Product Class 43: Arylphosphonium Salts and Derivatives. (n.d.). Retrieved from [Link]

  • One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols - PubMed. (2021, July 16). Retrieved from [Link]

  • US6630605B2 - Process for the purification of phosphonium salts - Google Patents. (n.d.).
  • Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination) - OrgoSolver. (n.d.). Retrieved from [Link]

  • How to recrystallize phosphonium salt? - ResearchGate. (2018, May 23). Retrieved from [Link]

  • 1-Hydroxyalkylphosphonium Salts—Synthesis and Properties - PMC - NIH. (2023, December 19). Retrieved from [Link]

  • Synthesis and Functionalization of Thiophosphonium Salts: A Divergent Approach to Access Thioether, Thioester, and Dithioester Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Alkyltriphenylphosphonium Arenesulfonates: Synthesis and Structures | Request PDF. (2025, September 13). Retrieved from [Link]

  • (Alkyl)triphenylphosphonium HPLC purification : r/Chempros - Reddit. (2025, April 9). Retrieved from [Link]

Sources

Application

High-Performance Intercalation of Montmorillonite with Dodecyltriphenylphosphonium (DTP)

Application Note: AN-MMT-DTP-01 Executive Summary This guide details the synthesis and characterization of montmorillonite (MMT) clay intercalated with dodecyltriphenylphosphonium (DTP) ions. Unlike conventional alkylamm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MMT-DTP-01

Executive Summary

This guide details the synthesis and characterization of montmorillonite (MMT) clay intercalated with dodecyltriphenylphosphonium (DTP) ions. Unlike conventional alkylammonium modifiers, phosphonium-based organoclays exhibit superior thermal stability (onset >300°C) and unique biological activity due to the mitochondrial-targeting nature of the DTP cation. This protocol is optimized for researchers in drug delivery (specifically antibacterial and anticancer nanocarriers) and high-temperature polymer nanocomposites.

Scientific Foundation

The Intercalation Mechanism

Montmorillonite is a 2:1 phyllosilicate with a net negative charge arising from the isomorphous substitution of Al³⁺ with Mg²⁺ in the octahedral sheet. This charge is balanced by hydrated inorganic cations (Na⁺, Ca²⁺) in the interlayer gallery.

The intercalation process is a cation exchange reaction .[1] The bulky, lipophilic dodecyltriphenylphosphonium cation (


) replaces the inorganic cations. This results in:
  • Expansion of the Basal Spacing (

    
    ):  Increasing the gallery height from ~1.2 nm (Na-MMT) to >2.4 nm, facilitating drug loading or polymer chain insertion.
    
  • Surface Energy Transition: Converting the hydrophilic clay surface to a hydrophobic state, essential for encapsulating lipophilic drugs or dispersing in non-polar matrices.

Why Dodecyltriphenylphosphonium (DTP)?
  • Thermal Stability: Phosphonium salts resist Hofmann elimination better than ammonium salts, making them viable for melt-processing above 200°C.

  • Bioactivity: The DTP cation is a delocalized lipophilic cation (DLC). It can permeate lipid bilayers and accumulate in the negatively charged mitochondrial matrix, making DTP-MMT a potent candidate for mitochondria-targeted drug delivery systems.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Montmorillonite (Na-MMT) CEC: 90–100 meq/100g (e.g., Cloisite Na+ or equivalent)Host matrix
Dodecyltriphenylphosphonium Bromide (DTP-Br) MW: ~511.5 g/mol , Purity >98%Intercalant (Surfactant)
Deionized Water (DI H₂O) Resistivity >18.2 MΩ·cmSolvent for dispersion
Ethanol (EtOH) Absolute or 95%Co-solvent for DTP solubility
Silver Nitrate (AgNO₃) 0.1 M solutionHalide detection (Wash test)

Pre-Protocol Calculations

To ensure complete exchange, we typically use a surfactant loading equivalent to 1.2 times the Cation Exchange Capacity (CEC) of the clay.

Formula:



Example Calculation:

  • Clay Mass: 5.0 g

  • CEC: 95 meq/100g

  • DTP-Br MW: 511.5 g/mol



Experimental Protocol

Phase 1: Clay Swelling (Critical for Uniformity)
  • Disperse: Add 5.0 g of Na-MMT to 400 mL of DI water in a 1L beaker.

  • Stir: Vigorously stir (magnetic stirring at 600 rpm) at 80°C for 4 hours .

    • Expert Note: Heating aids in the complete hydration and exfoliation of the clay tactoids, exposing the exchange sites.

  • Settle: Allow the suspension to stand for 30 minutes to let non-clay impurities (quartz/silica) settle; decant the supernatant if necessary.

Phase 2: Ion Exchange Reaction
  • Prepare Surfactant Solution: Dissolve 2.92 g of DTP-Br in 50 mL of Ethanol/Water (1:1 v/v) .

    • Expert Note: DTP-Br is bulky. Predissolving in an EtOH co-solvent ensures it doesn't precipitate upon contact with the cool water of the clay suspension.

  • Addition: Slowly add the DTP solution dropwise to the stirring clay suspension at 80°C .

  • Reaction: Maintain stirring at 80°C for 24 hours .

    • Observation: The suspension will likely become flocculated (white/off-white precipitate) as the clay becomes hydrophobic and separates from the water phase.

Phase 3: Purification (The "Silver Test" Standard)
  • Centrifugation: Centrifuge the mixture at 5000 rpm for 15 minutes . Discard the supernatant.

  • Washing: Resuspend the pellet in warm DI water/Ethanol (80:20) and centrifuge again.

  • Validation: Test the supernatant with 0.1 M AgNO₃ .

    • Result: If a white precipitate (AgBr) forms, bromide ions are still present.

    • Action: Repeat washing steps until the supernatant remains clear upon AgNO₃ addition. This ensures no unbound cytotoxic surfactant remains.

Phase 4: Drying & Processing
  • Dry: Place the wet cake in a vacuum oven at 60°C for 24–48 hours .

  • Grind: Pulverize the dried product using a mortar and pestle or ball mill.

  • Sieve: Pass through a 325-mesh (45 μm) sieve to ensure uniform particle size.

Visualization: Workflow & Mechanism

G Start Start: Na-MMT Clay Swelling Phase 1: Hydration & Swelling (80°C, 4h) Start->Swelling Mixing Phase 2: Ion Exchange Reaction (Dropwise addition, 24h Stirring) Swelling->Mixing PrepDTP Prepare DTP-Br Solution (EtOH/Water) PrepDTP->Mixing Flocculation Flocculation of Hydrophobic Clay Mixing->Flocculation Washing Phase 3: Centrifugation & Washing (Remove excess Br-) Flocculation->Washing AgTest AgNO3 Test (Clear = Pass) Washing->AgTest AgTest->Washing Precipitate (Fail) Drying Phase 4: Vacuum Drying & Milling AgTest->Drying Clear (Pass) Final Final Product: DTP-Intercalated MMT Drying->Final

Figure 1: Step-by-step workflow for the synthesis of DTP-MMT, including the critical quality control checkpoint (AgNO3 test).

Characterization & Quality Control

To validate the protocol, the following analytical data should be obtained:

MethodParameterExpected ResultInterpretation
XRD (X-Ray Diffraction)

Basal Spacing
Shift from 1.2 nm (2


7.3°) to >2.5 nm (2

< 3.5°)
Confirms successful intercalation. The bulky phenyl groups of DTP typically force a larger expansion than simple alkyl chains.
TGA (Thermogravimetric Analysis) Onset Decomposition Temp (

)
> 300°C Confirms thermal stability.[2] Phosphonium salts are significantly more stable than ammonium salts (which degrade ~180°C).
FTIR (Infrared Spectroscopy) C-H StretchingPeaks at 2920, 2850 cm⁻¹ (Alkyl) and 1440, 1110 cm⁻¹ (P-Ph)Confirms presence of DTP. Absence of broad -OH band (3400 cm⁻¹) indicates hydrophobicity.

Applications in Drug Development

Mitochondria-Targeted Delivery

The DTP cation is a known lipophilic mitochondrial targeting moiety. By intercalating DTP into MMT, the clay particle itself becomes a vector capable of delivering loaded payloads (e.g., doxorubicin, antioxidants) directly to the mitochondria.

  • Mechanism: The positive potential of DTP drives the nanoparticle across the mitochondrial inner membrane potential (

    
    ).
    
Antibacterial Nanocarriers

DTP-MMT exhibits intrinsic antibacterial activity. The phosphonium cations on the clay surface can disrupt bacterial cell membranes (zeta potential inversion), leading to leakage of intracellular components.

  • Synergy: Can be co-loaded with antibiotics (e.g., ciprofloxacin) to overcome multidrug resistance (MDR).

References

  • Thermal Stability of Phosphonium Clays: Xie, W., et al. (2002). "Thermal Stability of Quaternary Phosphonium Modified Montmorillonites." Chemistry of Materials.

  • Antibacterial Mechanisms: Giraldo, L., et al. (2013). "Recent Advances in Antibacterial Metallic Species Supported on Montmorillonite." Materials.

  • General Intercalation Protocol: Paiva, L. B., et al. (2008). "Organoclays: Properties, preparation and applications."[3][4] Applied Clay Science.

  • Mitochondrial Targeting: Ross, M. F., et al. (2005). "Lipophilic Triphenylphosphonium Cations as Tools in Mitochondrial Bioenergetics and Free Radical Biology." Biochemistry (Moscow).

  • DTP Specifics: Livi, S., et al. (2011). "Phosphonium montmorillonite: A new route to improve thermal stability and mechanical properties of polylactide." Composites Science and Technology.

Sources

Method

Application Note: Methods for Conjugating Bioactive Molecules to Dodecyltriphenylphosphonium (dTPP)

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mitochondrial targeting, lipophilic cations, bioconjugation strategies, and self-validating synthetic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mitochondrial targeting, lipophilic cations, bioconjugation strategies, and self-validating synthetic protocols.

Introduction & Mechanistic Rationale

The targeted delivery of therapeutics and molecular probes to the mitochondria is a critical frontier in treating cancer, metabolic syndromes, and neurodegenerative diseases. Mitochondria possess a highly negative transmembrane potential (


 to 

mV) compared to the cytosol[1]. This unique biophysical property can be exploited by attaching bioactive molecules to delocalized lipophilic cations (DLCs), which easily permeate the hydrophobic core of the phospholipid bilayer and accumulate in the mitochondrial matrix at concentrations 100- to 500-fold higher than in the extracellular space[2].

Among DLCs, the triphenylphosphonium (TPP) moiety is the gold standard due to its high efficiency, synthetic tractability, and favorable toxicity profile. However, the length of the alkyl linker connecting the TPP group to the cargo dictates the conjugate's lipophilicity (LogP) and, consequently, its membrane permeation kinetics.

Why the Dodecyl (C12) Linker? The 12-carbon dodecyl chain (dTPP) provides an optimal balance of hydrophobicity and cationic charge. Unlike shorter chains (C2–C6), the dodecyl linker significantly lowers the activation energy required for the molecule to cross the inner mitochondrial membrane (IMM)[2]. Furthermore, dTPP itself exhibits mild protonophorous (uncoupling) activity, facilitating the recycling of endogenous fatty acids and showing independent therapeutic potential in combating high-fat-diet-induced obesity[3]. When conjugating a drug to dTPP, the chemist must carefully select the linkage chemistry to ensure the conjugate either remains intact (e.g., via amides) or releases its cargo upon entry (e.g., via esters)[4].

MOA A Bioactive Cargo C dTPP-Cargo Conjugate A->C Conjugation B dTPP Carrier (Lipophilic Cation) B->C D Plasma Membrane (ΔΨp ≈ -30 to -60 mV) C->D Passive Diffusion E Cytosol D->E F Inner Mitochondrial Membrane (ΔΨm ≈ -150 to -180 mV) E->F Potential-Driven Accumulation G Mitochondrial Matrix (Target Site) F->G 100-500x Enrichment

Mitochondrial targeting mechanism driven by transmembrane potential.

Strategic Selection of Conjugation Chemistry

The causality behind choosing a specific conjugation method rests on the functional groups available on your bioactive molecule and the intended biological half-life of the conjugate.

If the bioactive molecule contains unmasked carboxylic acids, the resulting conjugate may form a zwitterion at physiological pH. Zwitterions lack a net positive charge, drastically increasing the energy barrier for membrane transport and defeating the purpose of TPP conjugation[5]. Therefore, all extraneous acidic groups must be protected or modified.

Table 1: Comparative Analysis of Linkage Types
Linkage TypePrecursor RequiredStability in vivoPrimary Application
Amide (12-carboxydodecyl)TPPHigh (Metabolically stable)Permanent mitochondrial anchoring of probes/drugs[4].
Ester (12-carboxydodecyl)TPPLow (Cleaved by esterases)Prodrug strategies requiring cargo release in the matrix.
Ether/Amine (12-bromododecyl)TPPVery HighStable fluorophores and robust antioxidant delivery.
Triazole (12-azidododecyl)TPPVery HighClick-chemistry for sensitive/complex biomolecules.

Experimental Protocols

The following protocols are designed as self-validating systems. Because TPP salts are highly polar yet lipophilic, they exhibit unique solubility profiles: they dissolve readily in dichloromethane (DCM), methanol, and dimethylformamide (DMF), but are completely insoluble in non-polar solvents like diethyl ether or hexanes. We exploit this causality to drive rapid, high-purity precipitation, eliminating the immediate need for complex chromatography[6].

Protocol A: Amide Coupling via (12-Carboxydodecyl)triphenylphosphonium

This method is ideal for bioactive molecules containing a primary or secondary amine. Amide bonds provide superior stability against enzymatic degradation compared to esters, ensuring the drug remains targeted to the bacteria or mitochondria[4].

Reagents & Materials:

  • (12-Carboxydodecyl)triphenylphosphonium bromide (1.0 eq)

  • Bioactive molecule with free

    
     (1.1 eq)
    
  • HATU (1.2 eq) or EDC·HCl/HOBt (1.5 eq each)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

  • Ice-cold Diethyl Ether

Step-by-Step Methodology:

  • Activation: Dissolve (12-carboxydodecyl)triphenylphosphonium bromide and HATU in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA dropwise. Causality: The base deprotonates the carboxylic acid, allowing HATU to form the highly reactive O-7-azabenzotriazol-1-yl ester intermediate. Stir for 15 minutes at room temperature.

  • Conjugation: Add the amine-containing bioactive molecule dissolved in a minimal amount of DMF. Stir the reaction in the dark for 12–18 hours.

  • Self-Validating Precipitation: Concentrate the reaction mixture under reduced pressure to remove 80% of the DMF. Dropwise, add the concentrated solution into a 10-fold volume of vigorously stirred, ice-cold diethyl ether.

  • Isolation: A heavy oil or solid precipitate will form immediately. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with fresh cold ether. Causality: Unreacted amines and coupling byproducts (like tetramethylurea from HATU) remain soluble in ether, while the TPP-conjugate crashes out.

  • Drying & Verification: Dry the pellet under a high vacuum. Verify the amide bond formation via LC-MS (looking for the

    
     molecular ion, noting that TPP compounds are inherently pre-charged and do not require ionization) and 
    
    
    
    -NMR (shift of the
    
    
    adjacent to the amide).

Workflow S1 1. Activation (12-Carboxy-dTPP + HATU) S2 2. Coupling (Add Bioactive-NH2) S1->S2 S3 3. Precipitation (Cold Diethyl Ether) S2->S3 S4 4. Purification (Silica/Prep-HPLC) S3->S4 S5 5. Validation (HRMS & NMR) S4->S5

Workflow for the synthesis and isolation of dTPP-amide conjugates.

Protocol B: Direct Phosphonium Salt Synthesis via Nucleophilic Substitution

If your bioactive molecule is already functionalized with a 12-carbon alkyl halide (e.g., a 12-bromododecyl derivative), you can generate the dTPP conjugate directly by reacting it with triphenylphosphine.

Reagents & Materials:

  • Bioactive-C12-Bromide (1.0 eq)

  • Triphenylphosphine (

    
    ) (1.5 to 5.0 eq)
    
  • Acetonitrile (MeCN) or neat conditions

Step-by-Step Methodology:

  • Reaction Setup: Combine the Bioactive-C12-Bromide and a molar excess of triphenylphosphine in a heavy-walled pressure tube or round-bottom flask. Dissolve in a minimal amount of anhydrous acetonitrile.

  • Thermal Substitution: Heat the mixture to 85 °C – 130 °C for 24 to 48 hours under argon[6],[7]. Causality: The nucleophilic phosphorus atom of

    
     attacks the terminal carbon of the alkyl bromide via an 
    
    
    
    mechanism. The elevated temperature is required to overcome the steric hindrance of the bulky phenyl groups.
  • Solvent Evaporation: Cool to room temperature and evaporate the acetonitrile under reduced pressure.

  • Precipitation: Dissolve the crude residue in a minimal amount of chloroform or dichloromethane. Add a 5-fold excess of hexanes or diethyl ether to precipitate the phosphonium salt[7].

  • Washing: Repeat the dissolution-reprecipitation procedure three times to completely remove unreacted, highly lipophilic triphenylphosphine.

Quality Control and In Vitro Validation

Once synthesized, the dTPP-conjugate must be validated not just chemically, but biologically.

Table 2: Biological Validation Assays
Assay TypeReagent/MethodPurpose & Causality
Mitochondrial Uptake Confocal Microscopy (Colocalization)Co-stain cells with MitoTracker Deep Red. If the conjugate is fluorescent, calculate the Pearson correlation coefficient to prove mitochondrial localization.
Membrane Potential (

)
JC-1 or TMRM Dye[2]High concentrations of dTPP can act as mild uncouplers[3]. Use JC-1 to ensure your conjugate does not inadvertently depolarize the mitochondria at therapeutic doses.
Cytotoxicity MTT / CellTiter-GloAssess whether the mitochondrial accumulation induces targeted apoptosis (useful for cancer therapeutics) or protects the cell (useful for antioxidants).

Expert Insight: Always run a control experiment using the unconjugated bioactive molecule and a standalone dTPP salt (e.g., dodecyltriphenylphosphonium bromide). Because the dTPP moiety itself can influence cellular metabolism and oxygen consumption rates[7], differentiating the pharmacological effect of the cargo from the carrier is essential for rigorous drug development.

References

  • Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice Source: Nature International Journal of Obesity / PMC URL:[Link]

  • Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications Source: Chemical Reviews / PMC URL:[Link]

  • Triphenyl phosphonium-based substances are alternatives to common antibiotics Source: ResearchGate URL:[Link]

  • Recent Advances in Chemical Biology of Mitochondria Targeting Source: Frontiers in Chemistry URL:[Link]

  • Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy Source: Taylor & Francis / PMC URL:[Link]

  • Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus Source: MDPI URL:[Link]

  • Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler Source: ACS Omega URL:[Link]

  • Synthesis, biological evaluation and Structure-Activity Relationship of 2-(2-hydroxyaryl)alkenylphosphonium Salts with Potency as Anti-MRSA Agents Source: ResearchGate URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Solubility Issues of C12TPP in Aqueous Cell Culture Media

Introduction: The Amphiphilic Paradox Dodecyltriphenylphosphonium (C12TPP) is a lipophilic cation widely used to target mitochondria due to its ability to utilize the mitochondrial membrane potential ( ) for accumulation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Amphiphilic Paradox

Dodecyltriphenylphosphonium (C12TPP) is a lipophilic cation widely used to target mitochondria due to its ability to utilize the mitochondrial membrane potential (


) for accumulation. However, its chemical structure presents a fundamental solubility paradox in aqueous environments:
  • The Head: The triphenylphosphonium (TPP

    
    ) group is bulky and positively charged.
    
  • The Tail: The dodecyl (C12) alkyl chain is highly hydrophobic.

The Problem: While the charge drives mitochondrial uptake, the long alkyl tail makes C12TPP behave like a surfactant. In high-salt aqueous environments (like cell culture media), it is prone to micelle formation , aggregation , or immediate precipitation upon dilution, often mistaken for cellular toxicity.

This guide addresses these specific solubility challenges with field-proven protocols.

Part 1: Core Troubleshooting (Q&A)

Q1: I added the C12TPP stock directly to my media, and it turned cloudy immediately. What happened?

Diagnosis: You likely triggered "Salting Out" or "Solvent Shock." Explanation: When a hydrophobic compound dissolved in an organic solvent (DMSO or Ethanol) hits a high-salt aqueous buffer (like DMEM or RPMI) too quickly, the water molecules preferentially hydrate the salts. The hydrophobic C12TPP molecules are forced together, causing rapid precipitation. Solution: Never add high-concentration stock directly to a large volume of media. Use the "FBS Stepping Stone" Protocol (see Part 3) to coat the molecule in albumin before introducing it to the bulk media.

Q2: Can I use Ethanol instead of DMSO?

Answer: Yes, but with caveats.

  • DMSO (Recommended): Solubility ~50 mg/mL. Lower volatility, better freeze-thaw stability.

  • Ethanol: Solubility ~25 mg/mL.[1] High volatility can lead to concentration changes in stored stocks due to evaporation.

  • Recommendation: Use anhydrous DMSO for stock preparation (10–50 mM). Store at -20°C.

Q3: My cells are dying at 10 µM. Is this toxicity or a solubility artifact?

Analysis: It could be both.

  • True Toxicity: C12TPP acts as a mitochondrial uncoupler at high concentrations, dissipating the proton gradient and causing ATP depletion.

  • Solubility Artifact: If C12TPP precipitates, micro-crystals settle on the cell monolayer. These crystals can mechanically damage cells or cause localized high-concentration "burns" via endocytosis of aggregates. Verification Test: Centrifuge the media before adding to cells (10,000 x g for 5 min). If a pellet forms, your compound was precipitated, and the supernatant concentration is unknown.

Q4: Does the presence of Serum (FBS/BSA) affect C12TPP?

Answer: Yes, critically. Serum albumin (BSA) binds lipophilic cations.

  • Pros: Prevents precipitation. BSA acts as a carrier/solubilizer.

  • Cons: Reduces the free concentration available to drive into mitochondria.

  • Adjustment: If switching from serum-containing to serum-free media, you must drastically reduce the C12TPP concentration (often by 5–10 fold) to avoid massive toxicity, as the "buffering" capacity of BSA is lost.

Part 2: Data & Specifications

Table 1: Solubility Profile of C12TPP (Bromide Salt)
Solvent / MediumMax SolubilityStabilityNotes
DMSO ~50 mg/mL (~98 mM)High (Months at -20°C)Preferred. Hygroscopic; keep sealed.[1]
Ethanol (100%) ~25 mg/mL (~48 mM)ModerateEvaporation risk. Good for animal drinking water studies.
Pure Water < 0.1 mM (variable)PoorForms micelles/aggregates above CMC.
PBS (1X) Very LowVery PoorHigh salt causes immediate crashing out.
Culture Media + 10% FBS ~50–100 µMGoodAlbumin stabilizes the dispersion.
Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Visible crystals in media Direct dilution into cold mediaUse "FBS Stepping Stone" method; warm media to 37°C.
Loss of effect over time Adsorption to plasticC12TPP sticks to polystyrene. Use glass tubes for intermediate dilutions or prepare fresh.
High variability between wells Incomplete mixing / AggregationVortex stock vigorously before pipetting. Do not serially dilute in the plate.

Part 3: The "FBS Stepping Stone" Protocol

This protocol utilizes the binding affinity of Albumin to shield the hydrophobic tail of C12TPP during the transition from organic solvent to aqueous media.

Workflow Visualization

G cluster_0 Critical Success Factor: Temperature Stock 1. DMSO Stock (10 mM) 100% Organic Step1 2. Intermediate Dilution (Warm FBS) High Protein Buffer Stock->Step1 1:100 Dilution (Prevents Shock) Media 3. Final Media (Culture Medium) Target Concentration Step1->Media Dilute to Final (e.g., 5 µM) Cells 4. Cell Treatment (Monolayer) Media->Cells Add to Cells

Figure 1: The "FBS Stepping Stone" dilution strategy prevents precipitation by using serum proteins as a solubility chaperone.

Step-by-Step Methodology

Reagents:

  • C12TPP Stock (10 mM in DMSO).

  • Fetal Bovine Serum (FBS), pre-warmed to 37°C.

  • Complete Culture Media, pre-warmed to 37°C.

Protocol:

  • Stock Prep: Dissolve C12TPP powder in anhydrous DMSO to create a 10 mM stock. Vortex until completely clear.

  • The "Stepping Stone" (Intermediate Dilution):

    • Pipette 10 µL of the 10 mM DMSO stock into 990 µL of 100% warm FBS .

    • Result: 100 µM C12TPP in 100% FBS (1% DMSO).

    • Why: The high concentration of albumin instantly binds the C12TPP monomers, preventing them from aggregating with each other.

  • Final Dilution:

    • Dilute the Intermediate (FBS-C12TPP) mixture into your culture media to reach the desired final concentration (e.g., for 5 µM final, dilute 1:20).

    • Result: A stable, clear solution with no crystals.

  • Application: Add immediately to cells.

Part 4: Mechanism of Action & Toxicity

Understanding why solubility matters requires visualizing the interaction at the mitochondrial level.

Mitochondria C12TPP_Free C12TPP (Free) PlasmaMem Plasma Membrane (ΔΨp ~30-60mV) C12TPP_Free->PlasmaMem Lipophilic Entry C12TPP_Albumin C12TPP-Albumin Complex (Reservoir) C12TPP_Albumin->C12TPP_Free Equilibrium Release Cytosol Cytosol PlasmaMem->Cytosol MitoMem Inner Mito Membrane (ΔΨm ~150-180mV) Cytosol->MitoMem Driven by Charge Matrix Mitochondrial Matrix (Accumulation) MitoMem->Matrix 100-500x Accumulation Uncoupling Proton Leak / Toxicity (If Conc > 10µM) Matrix->Uncoupling Membrane Disruption

Figure 2: The equilibrium between Albumin-bound C12TPP and free C12TPP determines the rate of mitochondrial accumulation and potential toxicity.

References

  • Chemical Properties & Synthesis

    • Dodecyltriphenylphosphonium bromide (15510-55-1).[2] ChemicalBook.

  • Mitochondrial Targeting & Toxicity

    • Finichiu, P. G., et al. (2013). Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice.[3] International Journal of Obesity.[4]

  • Solubility Protocols for Lipophilic Compounds

    • Choudhury, S., et al. (2019).[5] A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. ScienceOpen / Methods. (Basis for the "Stepping Stone" solvent protocol).

  • General Solvent Toxicity in Cell Culture

    • Timm, M., et al. (2013). Cytotoxicity of organic solvents in cell culture.

Sources

Optimization

Minimizing non-specific toxicity of mitochondrial targeting vectors

Topic: Minimizing Non-Specific Toxicity of Mitochondrial Targeting Vectors (MTVs) Role: Senior Application Scientist Status: Online | Ticket ID: #MTV-TOX-001 Welcome to the MitoVector Support Hub. You are likely here bec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Non-Specific Toxicity of Mitochondrial Targeting Vectors (MTVs) Role: Senior Application Scientist Status: Online | Ticket ID: #MTV-TOX-001

Welcome to the MitoVector Support Hub.

You are likely here because your mitochondrial delivery system is successfully transfecting cells, but you are observing significant cell death, loss of membrane potential (


), or metabolic stalling that is unrelated to your payload.

Non-specific toxicity in MTVs is rarely a "bad batch" issue; it is almost always a physicochemical mismatch between the vector's charge density and the mitochondrial capacity to buffer cationic accumulation.

Below is a troubleshooting guide structured to diagnose, resolve, and prevent these issues.

Part 1: The Diagnostic Hub (Triage)

Identify your specific toxicity profile before optimizing.

SymptomProbable CauseDiagnostic TestImmediate Action
Rapid Lysis (<2h) Surfactant Effect: Vector is acting like a detergent, disrupting the plasma membrane.LDH Release Assay: High LDH in supernatant within 2 hours.Increase PEGylation density; check if concentration > Critical Micelle Concentration (CMC).
Metabolic Stall ETC Inhibition: The targeting moiety (e.g., TPP) is physically clogging the Electron Transport Chain.Seahorse XF Assay: Drop in Basal OCR without proton leak.Switch to less hydrophobic targeting ligands (e.g., 4-CF3-TPP+ or SS-peptides).
"Proton Leak" Uncoupling: Vector is shuttling protons across the Inner Mitochondrial Membrane (IMM), dissipating

.
Seahorse XF Assay: High Basal OCR, low ATP-linked respiration.Reduce ligand density per particle; use cleavable linkers.
Lysosomal Trap Endosomal Sequestration: Vector is toxic because it accumulates in lysosomes, causing swelling/bursting.Confocal Microscopy: Co-localization with LysoTracker (not MitoTracker).Add pH-sensitive fusogenic lipids (e.g., DOPE) or histidine-rich peptides.
Part 2: Vector Design & Optimization (The "Hardware" Fix)

The most common source of toxicity is Zeta Potential Overload . While a positive charge is required for mitochondrial uptake, a charge > +30 mV acts as a indiscriminant toxin.

1. The "Goldilocks" Zone for Zeta Potential

Your vector needs a surface charge between +10 mV and +25 mV .

  • < +5 mV: Poor cellular uptake; endosomal entrapment.

  • > +30 mV: Severe membrane disruption; immediate cytotoxicity [1].

2. Hydrophobicity Management (LogP)

Traditional Triphenylphosphonium (TPP) cations are highly hydrophobic.[1] They accumulate in the IMM but can inhibit Complex I of the ETC if the alkyl linker is too long.

  • Optimization: Shorten alkyl linkers or switch to 4-CF3-TPP+ . The trifluoromethyl group delocalizes charge better than phenyl rings, maintaining targeting efficacy while significantly reducing ETC inhibition and proton leak [2].

3. Shielding Strategy (PEGylation)

High positive charge triggers immune recognition (RES clearance) and toxicity.[2]

  • The Fix: Use a Cleavable PEG-Linker .

    • Design: Conjugate PEG via a disulfide bond (SS-PEG).

    • Mechanism:[1][3][4] PEG shields the positive charge in the bloodstream (neutral Zeta). Once inside the cell (high glutathione environment), the disulfide bond breaks, shedding the PEG and exposing the mitochondrial targeting signal only when necessary.

Visual: Vector Optimization Logic

This diagram illustrates the decision tree for balancing targeting efficiency against toxicity.

VectorOptimization TargetingLigand Targeting Ligand (TPP+, SS-31, DQA) Zeta Zeta Potential (Charge) TargetingLigand->Zeta Increases (+) Hydro Hydrophobicity (LogP) TargetingLigand->Hydro Alkyl Chain Length SurfaceMod Surface Shielding (PEG, Albumin) SurfaceMod->Zeta Shields Charge LinkerChem Linker Chemistry (Stable vs. Cleavable) LinkerChem->SurfaceMod Determines Shedding Toxicity Non-Specific Toxicity (Membrane Lysis) Zeta->Toxicity > +30 mV Uptake Mitochondrial Accumulation Zeta->Uptake +10 to +25 mV Hydro->Toxicity ETC Inhibition Hydro->Uptake Required for IMM

Caption: Optimization workflow balancing physicochemical properties (Zeta potential, Hydrophobicity) to maximize uptake while minimizing membrane lysis and ETC inhibition.

Part 3: Biological Validation Protocols

Do not rely solely on cell viability assays (MTT/MTS) as they are metabolic assays. If your vector inhibits mitochondrial metabolism (a common toxicity), an MTT assay will show "death" even if cells are alive but metabolically stalled.

Protocol A: The Glu/Gal Switch Assay (Metabolic Specificity)

Distinguishes between general cytotoxicity and mitochondrial-specific toxicity.

Principle: Cells grown in Galactose (Gal) are forced to rely on Oxidative Phosphorylation (OXPHOS). Cells in Glucose (Glu) can survive via glycolysis even if mitochondria are damaged.

  • Seed Cells: Plate cells in two sets: one in high-glucose media (25 mM), one in galactose media (10 mM, glucose-free).

  • Treatment: Treat both sets with your MTV at increasing concentrations (

    
    ).
    
  • Incubation: 24 hours.

  • Readout: Measure ATP content (luminescence).

  • Interpretation:

    • General Toxicity:

      
      .
      
    • Mitochondrial Toxicity:[5][6][7][8][9][10]

      
       (Cells die much faster in Galactose).
      
Protocol B: Seahorse XF Mito Tox Screen

The Gold Standard for functional validation.

Setup:

  • Instrument: Agilent Seahorse XF Analyzer.

  • Key Reagents: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler), Rotenone/Antimycin A (ETC inhibitors).[6]

Workflow:

  • Basal Respiration: Measure Oxygen Consumption Rate (OCR) after vector addition.

    • Drop in OCR? Vector is inhibiting ETC (Complex I/II toxicity) [3].

  • Oligomycin Injection: Blocks ATP synthase.[6]

  • FCCP Injection: Collapses proton gradient.[11]

    • Failure to reach max respiration? Vector has structurally damaged the inner membrane or exhausted reserve capacity.

Visual: The Toxicity Cascade

Understanding where the vector fails allows for precise troubleshooting.

ToxicityPathway Vector Mitochondrial Vector PlasmaMem Plasma Membrane Vector->PlasmaMem Endosome Endosome PlasmaMem->Endosome Endocytosis Lysis Cell Lysis (Surfactant Toxicity) PlasmaMem->Lysis High Charge (>+30mV) Mito Mitochondria Endosome->Mito Endosomal Escape ProtonSponge Early Endosomal Burst (Cathepsin Release) Endosome->ProtonSponge Non-cleavable PEG / High PEI Uncoupling Proton Leak / Depolarization Mito->Uncoupling TPP+ Accumulation ROS ROS Generation Uncoupling->ROS Apoptosis Apoptosis ROS->Apoptosis Cytochrome C Release

Caption: Determining the locus of toxicity. High charge causes surface lysis; endosomal retention causes lysosomal death; mitochondrial overload causes uncoupling and ROS.

Part 4: Advanced FAQ (Deep Dive)

Q: I am using TPP, but my cells lose membrane potential (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) even at low doses. Why? 
A:  TPP is a lipophilic cation.[1][3] According to the Nernst equation, it accumulates 100-500 fold inside the matrix. This accumulation itself can act as a "capacitor," altering the membrane capacitance and effectively uncoupling the gradient.
  • Solution: Switch to Szeto-Schiller (SS) peptides (e.g., SS-31) .[4] These target cardiolipin in the Inner Mitochondrial Membrane (IMM) but do not rely solely on charge-driven accumulation, significantly reducing the risk of depolarization [4].

Q: My vector works in HeLa cells but is toxic to primary neurons. Why? A: Primary cells (especially neurons) have a lower threshold for ROS and calcium dysregulation. HeLa cells are glycolytic (Warburg effect) and less reliant on mitochondrial health.

  • Solution: Reduce the targeting ligand density. You likely have "over-targeting." Primary cells require a lower Zeta potential (+10 mV) compared to cancer lines (+20-25 mV).

Q: Can I use DQAsomes (Dequalinium) to reduce toxicity? A: DQAsomes are effective but prone to aggregation, which causes embolic toxicity in vivo.

  • Solution: Use PEGylated DQAsomes . The PEG layer prevents aggregation and reduces the immediate charge toxicity upon contact with the cell membrane.

References
  • Zeta Potential & Toxicity: Smith, M. et al. "Zeta potential threshold for mitochondrial targeting vector toxicity." Journal of Controlled Release. (2023). 12

  • TPP+ Structural Modification: Reily, C. et al. "A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation."[9] Journal of Medicinal Chemistry. (2021). 9

  • Seahorse Assay Protocol: Agilent Technologies. "Mitochondrial Toxicity Assessment Using Agilent Seahorse XF." Agilent Application Notes. 7

  • Peptide Alternatives: Szeto, H.H. "Mitochondria-Targeted Peptides Protect Against Neurotoxicity." Frontiers in Pharmacology. (2021). 8

Sources

Troubleshooting

Controlling mitochondrial swelling induced by high concentrations of C12TPP

Technical Support Center: C12TPP Application Guidance A Guide for Researchers on Controlling Mitochondrial Swelling Induced by Dodecyltriphenylphosphonium (C12TPP) Welcome to the technical support center for advanced mit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C12TPP Application Guidance

A Guide for Researchers on Controlling Mitochondrial Swelling Induced by Dodecyltriphenylphosphonium (C12TPP)

Welcome to the technical support center for advanced mitochondrial research applications. This guide is designed for researchers, scientists, and drug development professionals utilizing C12TPP. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. High concentrations of C12TPP, a lipophilic cation used to target molecules to mitochondria, can inadvertently trigger mitochondrial swelling, a critical experimental artifact that must be controlled.[1][2] This guide provides in-depth troubleshooting and validated protocols to manage this phenomenon.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries we receive regarding C12TPP-induced mitochondrial swelling.

Q1: Why exactly does a high concentration of C12TPP cause my isolated mitochondria to swell? A: C12TPP is a lipophilic cation, and its positive charge drives its accumulation within the mitochondrial matrix, a process dictated by the highly negative mitochondrial membrane potential (ΔΨm).[3][4] At lower concentrations, this is the desired effect for delivering conjugated molecules. However, at high concentrations, the massive influx of C12TPP can lead to dissipation of the membrane potential and induce the opening of a non-specific channel in the inner mitochondrial membrane known as the Mitochondrial Permeability Transition Pore (mPTP).[1][5][6] The sustained opening of the mPTP allows for the uncontrolled influx of water and solutes into the matrix, leading to the large-amplitude swelling you observe.[7][8]

Q2: I observed immediate and drastic swelling upon adding C12TPP. Is my mitochondrial prep bad? A: While mitochondrial quality is always a critical factor, a rapid and severe swelling event is most commonly a direct consequence of the C12TPP concentration being too high. The kinetics of swelling are often dose-dependent.[5] Before suspecting the mitochondrial preparation, the first and most crucial step is to perform a dose-response experiment to find the optimal, non-pathological concentration for your specific cell or tissue type.

Q3: What is the standard, first-line inhibitor to prevent this swelling? A: The gold-standard inhibitor for this type of mitochondrial swelling is Cyclosporin A (CsA) .[9][10] CsA is a potent inhibitor of the mPTP. It functions by binding to a key regulatory protein within the mitochondrial matrix called Cyclophilin D (CypD).[11][12][13] This binding prevents CypD from promoting the open conformation of the pore, thus stabilizing the inner membrane and preventing swelling.[14]

Q4: How can I quantitatively measure mitochondrial swelling in my experiments? A: The most common and accessible method is a spectrophotometric light-scattering assay.[15][16] Intact, condensed mitochondria scatter light. As they swell, their volume increases and the density of the matrix decreases, causing them to scatter less light. This results in a measurable decrease in the absorbance (or optical density) of the mitochondrial suspension at a wavelength of 520-540 nm.[17][18][19] This technique allows for real-time, kinetic measurement of the swelling process.

Q5: Besides Cyclosporin A, are there other ways to mitigate C12TPP-induced swelling? A: Yes, while CsA is the most direct inhibitor, other factors can influence mPTP opening.

  • Adenine Nucleotides: The presence of ADP in the experimental buffer can help inhibit pore opening.[10][20]

  • pH: A slightly acidic buffer pH (e.g., 6.8 vs 7.4) can significantly inhibit the mPTP.[10][21]

  • Antioxidants: Since C12TPP can induce ROS production which sensitizes the mPTP, the inclusion of an antioxidant like α-tocopherol may offer some protection.[1]

Troubleshooting Guide: Isolating and Solving C12TPP-Induced Swelling

This section provides a deeper dive into common experimental problems, their underlying causes, and validated solutions.

Issue 1: Uncontrolled, Rapid Swelling Observed Across All Experimental Groups
  • Primary Suspect (Causality): The working concentration of C12TPP is too high, moving its effect from a mitochondrial targeting agent to a potent inducer of the mitochondrial permeability transition (MPT). This is a predictable pharmacological effect at micromolar concentrations.[5]

  • Troubleshooting Protocol & Validation:

    • Action: Perform a systematic titration of C12TPP. Start from a concentration significantly lower than your current one and increase it incrementally.

    • Validation: The goal is to identify the highest concentration that does not induce a significant decrease in absorbance at 540 nm over your experimental timeframe. This is your maximum tolerable concentration.

    • Data-Driven Decision: Use the data from your titration to establish a working concentration that is at least 2-3 fold lower than the concentration that initiates swelling.

C12TPP ConcentrationObservation TimeChange in A540Interpretation
1 µM15 min< 0.01No significant swelling.
5 µM15 min- 0.03Minimal swelling, potential for long-term effects.
10 µM15 min- 0.15Onset of significant swelling.[5]
20 µM15 min- 0.40Rapid, high-amplitude swelling.[5]
Recommendation: For non-swelling experiments, work at ≤ 5 µM.
Issue 2: Cyclosporin A Fails to Inhibit Swelling
  • Primary Suspect (Causality): The inhibitory action of CsA is dependent on its ability to bind to Cyclophilin D (CypD) and prevent it from sensitizing the pore.[14][22] A failure to inhibit suggests either an issue with the CsA itself or that the C12TPP concentration is so high that it is overwhelming the inhibitory capacity of the CsA concentration used.

  • Troubleshooting Protocol & Validation:

    • Action 1 (Validate CsA): Prepare a fresh stock of Cyclosporin A in ethanol or DMSO. Ensure it is fully dissolved.

    • Action 2 (Positive Control): Validate your CsA stock using a known, potent mPTP inducer like a high concentration of calcium chloride (e.g., 200-500 µM).[17][23] Pre-incubate a mitochondrial sample with your CsA (e.g., 1 µM) for 2-5 minutes before adding the calcium.

    • Validation: If your CsA is active, it should significantly inhibit or delay calcium-induced swelling. If it fails this test, your CsA stock is inactive. If it passes this test but still fails to inhibit C12TPP-induced swelling, your C12TPP concentration is likely too high. Refer back to Issue 1 .

This diagram illustrates the mechanism by which high concentrations of C12TPP lead to mitochondrial swelling and the point of intervention for Cyclosporin A.

G C12TPP High Conc. C12TPP Accumulation Accumulation in Matrix (Driven by ΔΨm) C12TPP->Accumulation Dissipation Dissipation of ΔΨm Accumulation->Dissipation mPTP mPTP Opening Dissipation->mPTP Induces Swelling Matrix Swelling & Outer Membrane Rupture mPTP->Swelling CsA Cyclosporin A CypD Binds Cyclophilin D (CypD) CsA->CypD CypD->mPTP Inhibits

Caption: Mechanism of C12TPP-induced mitochondrial swelling.

Core Experimental Protocols

These protocols provide a self-validating framework for your experiments.

Protocol 1: Standard Spectrophotometric Mitochondrial Swelling Assay

This protocol allows for the kinetic measurement of changes in mitochondrial volume.

Materials:

  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • Swelling Buffer: 125 mM KCl, 20 mM HEPES, 2 mM KH2PO4, 5 mM Succinate, 1 µM Rotenone, pH 7.2.[5][19]

  • C12TPP stock solution (in ethanol or DMSO)

  • Temperature-controlled spectrophotometer with a stirring cuvette, set to 540 nm.

Procedure:

  • Equilibration: Set the spectrophotometer to 30°C. Add 1 mL of Swelling Buffer to a cuvette.

  • Baseline Reading: Add isolated mitochondria to a final concentration of 0.25-0.5 mg/mL protein.[24] Allow the absorbance reading (A540) to stabilize for 2-3 minutes. This is your baseline and confirms the integrity of your mitochondrial preparation (a stable baseline is key).

  • Initiate Swelling: Add the desired final concentration of C12TPP to the cuvette. Mix gently but thoroughly.

  • Data Acquisition: Immediately begin recording the absorbance at 540 nm every 15-30 seconds for 10-20 minutes.

  • Interpretation: A decrease in A540 indicates mitochondrial swelling. The rate and extent of this decrease are your key metrics.

Protocol 2: Inhibition of Swelling with Cyclosporin A

This protocol validates that the observed swelling is mPTP-dependent.

Procedure:

  • Setup: Follow steps 1 and 2 from Protocol 1.

  • Inhibitor Pre-incubation: After establishing a stable baseline, add Cyclosporin A to a final concentration of 1 µM.[5] Allow it to incubate with the mitochondria for 3-5 minutes with gentle stirring. You should observe no significant change in A540 during this time.

  • Initiate Swelling: Add the same concentration of C12TPP that previously caused swelling.

  • Data Acquisition: Record the A540 as described in Protocol 1.

  • Validation: A successful inhibition will result in a significantly attenuated or completely flat absorbance curve compared to the C12TPP-only control. This confirms that the swelling is mediated by the CsA-sensitive mitochondrial permeability transition pore.

This workflow provides a logical path for diagnosing and solving issues with C12TPP-induced swelling.

G Start Start: Observe Mitochondrial Swelling CheckConc Is C12TPP concentration known to be non-toxic? Start->CheckConc Titrate Action: Perform C12TPP dose-response titration. CheckConc->Titrate No / Unsure UseInhibitor Action: Add mPTP inhibitor (e.g., 1 µM Cyclosporin A). CheckConc->UseInhibitor Yes ProblemSolved Result: Optimal C12TPP conc. identified. Proceed. Titrate->ProblemSolved SwellingStopped Is swelling inhibited? UseInhibitor->SwellingStopped Success Result: Swelling is mPTP-dependent. Proceed with inhibitor. SwellingStopped->Success Yes CheckInhibitor Action: Validate CsA activity with Ca2+ positive control. SwellingStopped->CheckInhibitor No

Caption: A logical workflow for troubleshooting C12TPP experiments.

References

  • Ojovan, S. M., Knorre, D. A., Markova, O. V., Smirnova, E. A., Bakeeva, L. E., & Severin, F. F. (2011). Accumulation of dodecyltriphenylphosphonium in mitochondria induces their swelling and ROS-dependent growth inhibition in yeast. Journal of Bioenergetics and Biomembranes, 43(2), 175–180. [Link]

  • Friberg, H., & Wieloch, T. (2002). Cyclosporin A, But Not FK 506, Protects Mitochondria and Neurons against Hypoglycemic Damage and Implicates the Mitochondrial Permeability Transition in Cell Death. Journal of Neuroscience, 22(23), 10287-10295. [Link]

  • Davidson, A. M., & Halestrap, A. P. (1989). Partial inhibition by cyclosporin A of the swelling of liver mitochondria in vivo and in vitro induced by sub-micromolar [Ca2+], but not by butyrate. Evidence for two distinct swelling mechanisms. Biochemical Journal, 258(3), 817–821. [Link]

  • Baines, C. P., Kaiser, R. A., Purcell, N. H., Blair, N. S., Osinska, H., Hambleton, M. A., Brunskill, E. W., Sayen, M. R., Gottlieb, R. A., Dorn, G. W., Robbins, J., & Molkentin, J. D. (2005). Loss of cyclophilin D reveals a critical role for mitochondrial permeability transition in cell death. Nature, 434(7033), 658–662. [Link]

  • Urban, J., et al. (2016). Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat diet-induced obesity in mice. International Journal of Obesity. [Link]

  • Urban, J., et al. (2016). Mitochondria-targeted Dodecyltriphenylphosphonium (C12TPP) Combats High-Fat-Diet-Induced Obesity in Mice. International Journal of Obesity, 40(12), 1864–1874. [Link]

  • Petrosillo, G., Ruggiero, F. M., & Paradies, G. (2003). Detection of the swelling of mitochondria by a spectrophotometer. ResearchGate. [Link]

  • Shan, Y., et al. (2018). Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay. Journal of Visualized Experiments, (135), e57422. [Link]

  • Reichman, N., Porteous, C. M., & Murphy, M. P. (1994). Cyclosporin A blocks 6-hydroxydopamine-induced efflux of Ca2+ from mitochondria without inactivating the mitochondrial inner-membrane pore. Biochemical Journal, 302(Pt 2), 523–528. [Link]

  • Baines, C. P., et al. (2005). Loss of cyclophilin D reveals a critical role for mitochondrial permeability transition in cell death. Washington University School of Medicine Research Profiles. [Link]

  • Taylor & Francis Online. (n.d.). Cyclophilin D – Knowledge and References. [Link]

  • Sivakumar, A., et al. (2020). Deletion of cyclophilin D (Ppif) inhibits mitochondrial swelling and alters gene expression profiles. ResearchGate. [Link]

  • Antonenko, Y. N., et al. (2013). C12TPP augments the FCCP- and DNP-induced decrease of mitochondrial membrane potential (ΔΨ) in intact yeast cells. ResearchGate. [Link]

  • Galvan, D. L., et al. (2018). The targeted anti-oxidant MitoQ causes mitochondrial swelling and depolarization in kidney tissue. Redox Biology, 14, 451–459. [Link]

  • Brenner, C., & Grimm, S. (2006). Inhibition of the Mitochondrial Permeability Transition for Cytoprotection: Direct versus Indirect Mechanisms. Current Medicinal Chemistry, 13(20), 2327–2336. [Link]

  • Schinzel, A. C., et al. (2005). Cyclophilin D is a component of mitochondrial permeability transition and mediates neuronal cell death after focal cerebral ischemia. Proceedings of the National Academy of Sciences, 102(34), 12005–12010. [Link]

  • Urbani, A., et al. (2023). The mitochondrial ATP synthase is a negative regulator of the mitochondrial permeability transition pore. Proceedings of the National Academy of Sciences, 120(51), e2310156120. [Link]

  • Griffiths, E. J., & Halestrap, A. P. (1995). Cyclosporin A binding to mitochondrial cyclophilin inhibits the permeability transition pore and protects hearts from ischaemia/reperfusion injury. Biochemical Society Transactions, 23(3), 524S. [Link]

  • Reddy, A. P., & Reddy, P. H. (2018). Mitochondrial permeability transition pore: a potential drug target for neurodegeneration. Journal of Alzheimer's Disease & Parkinsonism, 8(1), 419. [Link]

  • Plotnikov, E. Y., et al. (2019). Pharmacology of mitochondrial permeability transition pore inhibitors. Kardiologiia, 59(12), 60-68. [Link]

  • Dube, H., et al. (2011). A mitochondrial-targeted cyclosporin A with high binding affinity for cyclophilin D yields improved cytoprotection. Biochemical Journal, 434(2), 333–342. [Link]

  • Belosludtsev, K. N., et al. (2019). C12TPP induces swelling of rat liver mitochondria in the medium with KCl. ResearchGate. [Link]

  • Ganjbaksh, N., & Totonchi, Z. (2021). Light scattering assay for mitochondrial swelling. ResearchGate. [Link]

  • Gerencser, A. A., & Adam-Vizi, V. (2005). Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences. Biophysical Journal, 89(2), 1349–1363. [Link]

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043–10120. [Link]

  • Juhaszova, M., et al. (2002). Inhibiting mitochondrial permeability transition pore opening: a new paradigm for myocardial preconditioning? Cardiovascular Research, 55(3), 660–668. [Link]

  • Parks, B. A., et al. (2019). Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity. Journal of Visualized Experiments, (144), e58999. [Link]

  • Akopova, O., & Kolchinskaya, L. (2021). Different approaches to modeling analysis of mitochondrial swelling. ResearchGate. [Link]

  • Al-Ghamdi, S. A., & Oh, J. Y. (2023). Mitochondrial Volume Regulation and Swelling Mechanisms in Cardiomyocytes. International Journal of Molecular Sciences, 24(16), 12629. [Link]

  • Akopova, O., & Kolchinskaya, L. (2021). Different approaches to modeling analysis of mitochondrial swelling. Biophysical Reviews and Letters, 16(03), 85-103. [Link]

  • Urban, J., et al. (2016). Mitochondria-targeted dodecyltriphenylphosphonium (C12TPP) combats high-fat-diet-induced obesity in mice. International Journal of Obesity, 40(12), 1864–1874. [Link]

  • BMG Labtech. (n.d.). Calcium retention capacity assay evaluates inhibition of mitochondrial permeability transition pore. [Link]

  • Poryadin, G. V., et al. (2017). Comparison of the Effects of Mitochondria-Targeted Antioxidant 10-(6'-Plastoquinonyl)Decyltriphenylphosphonium Bromide (SkQ1) and a Fragment of its Molecule Dodecyltriphenylphosphonium on Carrageenan-Induced Acute Inflammation in Mouse Model of Subcuteneous Air Pouch. Bulletin of Experimental Biology and Medicine, 162(6), 730–733. [Link]

  • Bamba, K., et al. (2018). Induction of mitochondrial swelling (followed as a decrease in A 540 ) by compounds 1-7. ResearchGate. [Link]

  • Al-Ghamdi, S. A., & Oh, J. Y. (2023). Mitochondrial Volume Regulation and Swelling Mechanisms in Cardiomyocytes. International Journal of Molecular Sciences, 24(16), 12629. [Link]

  • Science.gov. (n.d.). caused mitochondrial swelling: Topics. [Link]

  • Gvozdikova, O., et al. (2015). Efficacy of Mitochondrial Antioxidant Plastoquinonyl-decyl-triphenylphosphonium Bromide (SkQ1) in the Rat Model of Autoimmune Arthritis. Biochemistry (Moscow), 80(8), 1040–1047. [Link]

  • Giorgio, V., et al. (2018). Mitochondrial permeability transition: a molecular lesion with multiple drug targets. Trends in Pharmacological Sciences, 39(8), 725–738. [Link]

  • Liu, Y., et al. (2022). Common methods in mitochondrial research (Review). Experimental and Therapeutic Medicine, 24(4), 633. [Link]

  • Green, D. E., & Harris, R. A. (1969). The mechanism of mitochondrial swelling. Proceedings of the National Academy of Sciences of the United States of America, 64(2), 614–621. [Link]

  • Scilit. (n.d.). Control of the Mitochondrial Permeability Transition Pore by High-Affinity ADP Binding at the ADP/ATP Translocase in Permeabilized Mitochondria. [Link]

  • Vercesi, A. E., et al. (2000). Inhibition of mitochondrial permeability transition by low pH is associated with less extensive membrane protein thiol oxidation. Journal of Bioenergetics and Biomembranes, 32(2), 143–150. [Link]

Sources

Optimization

overcoming hygroscopic nature of phosphonium salts during weighing

Topic: Overcoming Hygroscopic Nature of Phosphonium Salts During Weighing Ticket ID: #PHOS-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist) The Core Directive: Why is this happening? The "Sticky Sal...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Hygroscopic Nature of Phosphonium Salts During Weighing Ticket ID: #PHOS-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist)

The Core Directive: Why is this happening?

The "Sticky Salt" Syndrome explained.

Before troubleshooting, you must understand the enemy. Phosphonium salts (e.g., Alkyltriphenylphosphonium halides) are hygroscopic due to the high charge density of the central phosphorus cation paired with the nucleophilicity of the counter-anion.

When the Hydration Energy (energy released when water binds to ions) exceeds the Lattice Energy (energy holding the crystal together), the salt absorbs atmospheric moisture. This is not just "wetness"; it is a stoichiometry killer.

  • The Risk: In Wittig reactions, moisture destroys the ylide intermediate, converting it into triphenylphosphine oxide and a hydrocarbon, effectively quenching your reagent before the reaction begins.

  • The Anion Factor: The counter-ion dictates the severity. Small, hard anions (Cl⁻, Br⁻) are significantly more hygroscopic than large, diffuse anions (PF₆⁻, BF₄⁻).

Troubleshooting Scenarios

Select your current situation to find the immediate fix.

🔴 SCENARIO A: "My salt has turned into a liquid or a sticky goo."

Diagnosis: Deliquescence. The salt has absorbed enough water to dissolve itself in a saturated solution. Immediate Action: Do NOT attempt to weigh. The mass is meaningless. The Fix:

  • Azeotropic Drying: Dissolve the "goo" in anhydrous Dichloromethane (DCM) or Toluene.

  • Evaporation: Rotary evaporate. The solvent forms an azeotrope with water, carrying it away.

  • Vacuum Finish: Dry the resulting solid under high vacuum (<0.1 mbar) at 60°C for 4 hours.

🟡 SCENARIO B: "The salt flies off the spatula (Static Charge)."

Diagnosis: Triboelectric charging. Dry phosphonium salts are excellent insulators and accumulate static charge, especially in low-humidity dry boxes. The Fix:

  • Ionizing Gun: Use a Polonium-210 or Piezoelectric anti-static gun on the weighing boat and the spatula before weighing.

  • Glass over Plastic: Switch from plastic weighing boats to glass weighing dishes or nitrogen-flushed weighing bottles.

🟢 SCENARIO C: "I need accurate stoichiometry, but I don't have a glovebox."

Diagnosis: Ambient exposure risk.[1] The Fix: Use Protocol A (Weighing by Difference) below. This is the gold standard for benchtop accuracy.

Standard Operating Protocols (SOPs)

Protocol A: The "Weighing by Difference" Technique

Use this when a glovebox is unavailable. It minimizes the time the reagent is exposed to air.[1]

Equipment: Cylindrical glass weighing bottle with a ground-glass stopper. Prerequisite: The weighing bottle must be oven-dried and cooled in a desiccator.

  • Fill & Tare: Inside a fume hood, transfer an excess of phosphonium salt into the weighing bottle. Cap it immediately.

  • Initial Weighing: Place the capped bottle on the analytical balance. Record Mass

    
    .
    
  • Transfer:

    • Take the bottle to your reaction vessel.

    • Remove the cap only to pour the estimated amount into the reactor.

    • CRITICAL: Do not use a spatula. Pour gently to avoid contamination.[1]

    • Replace the cap immediately.

  • Final Weighing: Return the capped bottle to the balance. Record Mass

    
    .
    
  • Calculation:

    
    
    Why this works: The moisture absorbed by the bulk solid inside the bottle during the 5-second opening is negligible compared to the error of weighing a hygroscopic solid on an open boat for 30 seconds.
    
Protocol B: Azeotropic Drying & Recovery

Use this to recover "wet" salts.

  • Dissolution: Dissolve the wet salt in Toluene (preferred for high boiling point) or DCM.

  • Rotovap: Evaporate at 40-50°C. The water/solvent azeotrope removes moisture.

  • High Vacuum: Place the flask on a Schlenk line or high-vacuum pump.

    • Pressure: < 0.5 mmHg.

    • Temp: 60-80°C (Check melting point of your specific salt; do not melt).

    • Time: Minimum 4 hours.

  • Storage: Backfill with Argon and store in a desiccator with

    
    .
    

Decision Logic & Workflow

Visualizing the decision process for handling sensitive reagents.

PhosphoHandling Start START: Weighing Phosphonium Salt CheckState Is the salt free-flowing? Start->CheckState DryIt Perform Azeotropic Drying (Protocol B) CheckState->DryIt No (Clumpy/Wet) CheckEquip Is a Glovebox Available? CheckState->CheckEquip Yes DryIt->CheckState Recovered Glovebox Use Glovebox (Inert Atmosphere) CheckEquip->Glovebox Yes Benchtop Benchtop Handling Required CheckEquip->Benchtop No Static Issue: Static Charge? Benchtop->Static WeighDiff Execute Weighing by Difference (Protocol A) Static->WeighDiff No AntiStatic Use Ionizing Gun / Glass Boat Static->AntiStatic Yes AntiStatic->WeighDiff

Figure 1: Decision tree for selecting the appropriate handling and weighing protocol based on reagent condition and equipment availability.

Technical Data: Anion Hygroscopicity Index

Use this table to predict the stability of your specific salt.

RankAnion TypeHygroscopicityHandling Recommendation
1 Chloride (

)
Extreme Weighing by difference or Glovebox MANDATORY.
2 Bromide (

)
High Weighing by difference recommended.
3 Iodide (

)
Moderate Standard weighing possible if rapid.
4 Tetrafluoroborate (

)
Low Stable in air for short periods.
5 Hexafluorophosphate (

)
Very Low Non-hygroscopic; easy handling.

Note: If you have a choice during synthesis, exchanging a Halide for a


 or 

counter-ion will significantly improve shelf-life and handling ease.

Frequently Asked Questions (FAQ)

Q: Can I dry my phosphonium salt in a standard oven? A: Generally, no . Standard ovens contain moisture from the ambient air. Unless it is a vacuum oven, you are likely equilibrating the salt with hot, humid air. Use a vacuum oven or a Schlenk line with a heating mantle.

Q: How do I calculate the molecular weight if the salt is a hydrate? A: If you cannot dry the salt completely, you must determine the water content using Karl Fischer Titration .

  • Correction Formula:

    
    
    

Q: Why did my Wittig reaction fail even after drying the salt? A: Did you use a base like Sodium Hydride (NaH) or Butyl Lithium (BuLi)? If your salt was dry but your solvent was wet, the base reacted with the water instead of deprotonating the phosphonium salt. Ensure your THF or Ether is distilled over Sodium/Benzophenone.

References

  • BenchChem. Technical Support Center: Phosphonium Salt Synthesis & Troubleshooting. (2025).[2][3][4] Retrieved from

  • Michigan Technological University. Weighing by Difference: Quantitative Analysis Protocols. Retrieved from

  • Chemistry LibreTexts. The Wittig Reaction: Mechanism and Moisture Sensitivity. (2023).[5] Retrieved from

  • ResearchGate. Effect of Anionic Structure on the Hygroscopicity of Phosphonium Ionic Liquids. (2024).[6][7][8] Retrieved from

  • LabCompare. The Do's and Don'ts of Laboratory Balances: Handling Hygroscopic Samples. (2023).[5][9] Retrieved from

Sources

Troubleshooting

Reducing background noise in electrochemical detection of phosphonium cations

The following guide serves as a specialized Technical Support Center for researchers working with Phosphonium Cations (e.g., TPP⁺, Mito-Q) . It is designed to address the unique electrochemical challenges imposed by thes...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Phosphonium Cations (e.g., TPP⁺, Mito-Q) . It is designed to address the unique electrochemical challenges imposed by these bulky, lipophilic, mitochondrial-targeting ions.

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Signal-to-Noise Ratio (SNR) Optimization & Background Current Suppression

The Core Challenge: The "Capacitive Catastrophe"

User Query: "Why is my baseline current so high and noisy compared to standard redox probes like Ferrocene?"

Scientist’s Analysis: Phosphonium cations (e.g., Tetraphenylphosphonium, TPP⁺) are bulky, hydrophobic, and positively charged . Unlike small inorganic ions, they do not merely diffuse; they aggressively adsorb onto electrode surfaces (especially Glassy Carbon and Gold) due to hydrophobic interactions.

This creates two distinct noise sources:

  • Double-Layer Distortion: The large size of the cation increases the distance of the Outer Helmholtz Plane (OHP), altering the double-layer capacitance (

    
    ).
    
  • Passivation: Strong adsorption creates an insulating monolayer, causing "fouling" that manifests as baseline drift and peak broadening.

Troubleshooting Modules (Step-by-Step)

Module A: The Hardware Baseline (Grounding & Shielding)

Before optimizing chemistry, ensure the electronic floor is stable.

Issue: 50/60 Hz Line Noise or "Fuzzy" Cyclical Noise. Diagnosis: Electromagnetic interference (EMI) coupling into the high-impedance inputs.

Protocol A1: The Faraday Cage Implementation

  • Enclosure: Place the entire electrochemical cell inside a conductive metal mesh cage (copper or aluminum).

  • Grounding: Connect the cage directly to the potentiostat’s chassis ground (usually a green banana jack). Do not ground to a water pipe or building ground, which often carries "dirty" earth loops.

  • Cable Management: Twist the Reference and Counter electrode cables together to minimize the inductive loop area.

Critical Check: If the noise persists when the cell is replaced with a "Dummy Cell" (1 kΩ resistor), the issue is the potentiostat/cable, not the chemistry.

Module B: The Interface (Surface Chemistry & Fouling)

Phosphoniums are "sticky." A fouled electrode is the #1 cause of poor reproducibility.

Issue: Diminishing peak currents (


) with successive scans.
Diagnosis:  Electrode fouling (Adsorption of reaction products).

Protocol B1: The "Hydrophobic Strip" Cleaning Cycle Standard alumina polishing is often insufficient for lipophilic phosphoniums.

  • Mechanical Polish: Polish with 0.05 µm Alumina slurry on a micro-cloth for 2 minutes in a "figure-8" motion.

  • Solvent Rinse: Rinse with 50:50 Ethanol/Water . Why? Water alone cannot dissolve the hydrophobic TPP⁺ residues stuck to the carbon.

  • Electrochemical Activation:

    • Immerse in 0.5 M

      
      .
      
    • Run 20 cycles of Cyclic Voltammetry (CV) from -0.2 V to +1.2 V vs. Ag/AgCl at 100 mV/s.

    • Stop Condition: When the background voltammogram is stable and featureless.[1]

Module C: The Chemistry (Oxygen & Electrolyte)

Issue: Large background current starting around -0.6 V, obscuring the Phosphonium reduction peak. Diagnosis: Oxygen Interference (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 Reduction Reaction).

Scientific Context: Phosphonium reduction often occurs at negative potentials (approx -1.0 V to -1.4 V). This overlaps perfectly with the second reduction step of dissolved oxygen (


).

Protocol C1: The "Argon Blanket" Technique

  • Purge: Bubble high-purity Argon (heavier than air) directly into the solution for 15 minutes (for a 5 mL cell). Nitrogen is acceptable but Argon is superior for maintaining the blanket.

  • Blanket: Lift the tube above the liquid surface during measurement to prevent convection noise.

  • Seal: Use Parafilm around the electrode ports.

Data Comparison: Oxygen Interference

ConditionBaseline Current at -1.0VSignal Visibility
Air Saturated > 10 µA (High Noise)Peak Masked

Purged (5 min)
~ 2 µAPeak Visible but Distorted
Ar Purged (15 min) < 0.5 µASharp, Defined Peak
Module D: Method Optimization (Pulse Techniques)

Issue: High capacitive current (


) dominates the Faradaic current (

). Solution: Switch from Linear Sweep to Square Wave Voltammetry (SWV) .

Why SWV? SWV samples the current at the end of a potential pulse. By this time, the capacitive charging current (which decays exponentially,


) has vanished, leaving only the Faradaic current (which decays slower, 

).

Protocol D1: Optimized SWV Parameters for TPP⁺

  • Step Potential (

    
    ):  4 mV (High resolution)
    
  • Amplitude (

    
    ):  25 mV (Standard) to 50 mV (High Sensitivity)
    
  • Frequency (

    
    ):  10 – 25 Hz.
    
    • Note: Do not use >100 Hz. High frequencies re-introduce capacitive noise because the pulse duration becomes too short for the capacitor to discharge.

Visualization & Logic Flows

Diagram 1: The Noise Source Hierarchy

Understand where your noise comes from to select the right fix.

NoiseHierarchy Root Total Background Noise Hardware Hardware Noise (Electronic) Root->Hardware Interface Interfacial Noise (Capacitive/Fouling) Root->Interface Chemical Chemical Noise (Faradaic Interference) Root->Chemical LineFreq 50/60Hz Line Noise (Shielding Issue) Hardware->LineFreq RefDrift Reference Drift (Clogged Frit) Hardware->RefDrift Cdl Double Layer Charging (High Capacitance) Interface->Cdl Adsorption Specific Adsorption (Phosphonium Fouling) Interface->Adsorption Oxygen Oxygen Reduction (Inadequate Purging) Chemical->Oxygen Solvent Solvent Breakdown (Window Limit) Chemical->Solvent

Caption: Hierarchical breakdown of noise sources in electrochemical detection. Identify the branch to apply the correct filter.

Diagram 2: Troubleshooting Decision Tree

Follow this logic path when encountering poor data.

TroubleshootingFlow Start Problem Detected Q1 Is the noise periodic (60Hz)? Start->Q1 Faraday Action: Check Faraday Cage & Grounding Q1->Faraday Yes Q2 Is the baseline drifting? Q1->Q2 No Faraday->Q2 Polishing Action: Polish Electrode (Ethanol Rinse) Q2->Polishing Yes Q3 Is there a broad wave at -0.6V? Q2->Q3 No Polishing->Q3 Sparge Action: Increase Argon Purge Time Q3->Sparge Yes Q4 Is the peak small/broad? Q3->Q4 No Sparge->Q4 SWV Action: Switch to SWV (Freq: 15Hz) Q4->SWV Yes Success Optimized Signal Q4->Success No SWV->Success

Caption: Logic flow for diagnosing signal instability. Follow the "Yes" paths to resolve specific interferences.

Frequently Asked Questions (FAQ)

Q: Can I use a standard Ag/AgCl reference electrode with organic solvents (e.g., Acetonitrile) for Phosphonium detection? A: Avoid if possible. Using an aqueous Ag/AgCl electrode in organic solvent creates a large liquid junction potential (LJP) which causes noise and potential drift.

  • Solution: Use a Ag/Ag⁺ (Silver/Silver Ion) pseudo-reference electrode or a double-junction electrode where the outer chamber is filled with the organic electrolyte (e.g., TBAPF₆ in MeCN).

Q: Why does my TPP⁺ peak disappear after 3 scans? A: This is classic electrode passivation . The reduction product of TPP⁺ is a radical species that can dimerize or adsorb strongly, blocking the surface.

  • Fix: You must polish the electrode between every scan for quantitative work, or use a Dropping Mercury Electrode (DME) if toxicity regulations permit, as it provides a fresh surface every second.

Q: What is the best supporting electrolyte? A: For aqueous work, 0.1 M KCl or Phosphate Buffer (PBS) is standard. For organic work (often required for very hydrophobic phosphoniums), use 0.1 M Tetrabutylammonium Hexafluorophosphate (


) . The bulky 

cation competes for adsorption sites, sometimes helping to keep the surface cleaner.

References

  • Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications. Wiley. (The authoritative text on double-layer capacitance and pulse voltammetry principles).

  • Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews. (Details the structure and adsorption properties of TPP+).

  • BenchChem Tech Support. (2025).[1] Reducing background noise in electrochemical detection. (General protocols for shielding and deoxygenation).

  • PalmSens Knowledge Base. (2025). Capacitive Current in Cyclic Voltammetry. (Explanation of capacitive decay in pulse techniques).

  • Brotons, A., et al. (2016).[2] Electrochemical detection of cytosine and 5-methylcytosine on Au(111) surfaces. (Demonstrates the sensitivity of adsorption-controlled processes to surface structure, analogous to phosphonium behavior).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Interpretation of Dodecyltriphenylphosphonium Bromide (C12-TPP)

Part 1: Executive Summary & Strategic Utility Dodecyltriphenylphosphonium bromide (C12-TPP) is a lipophilic cation widely utilized in drug delivery systems to target mitochondria. Its utility stems from the delocalized p...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Utility

Dodecyltriphenylphosphonium bromide (C12-TPP) is a lipophilic cation widely utilized in drug delivery systems to target mitochondria. Its utility stems from the delocalized positive charge on the phosphorus atom, which allows the molecule to penetrate the mitochondrial inner membrane against the electrochemical gradient.

For researchers synthesizing or utilizing C12-TPP, 1H NMR is the gold standard for validation , superior to Mass Spectrometry (MS) for purity assessment. While MS confirms molecular weight, it often fails to quantify the critical oxidation impurity, Triphenylphosphine Oxide (TPPO), which does not carry a permanent positive charge in the same manner as the product.

This guide provides a comparative analysis of C12-TPP against its precursors and impurities, offering a self-validating protocol for peak assignment.

Part 2: Structural Logic & 1H NMR Physics

To interpret the spectrum accurately, one must understand the magnetic environment created by the triphenylphosphonium head group.

  • The Deshielding Cone: The positive charge on the phosphorus atom (

    
    ) exerts a strong electron-withdrawing effect (inductive effect, 
    
    
    
    ). This significantly deshields the adjacent protons, shifting them downfield (higher ppm).
  • Phosphorus-Proton Coupling (

    
    ):  Phosphorus-31 (
    
    
    
    ) has a spin of 1/2 and 100% natural abundance.[1] It couples with protons up to 3-4 bonds away.
    • Alpha-protons (

      
      ):  Exhibit large coupling constants (
      
      
      
      ).
    • Aromatic protons: Exhibit distinct splitting patterns due to

      
       and 
      
      
      
      coupling.
Diagram 1: Molecular Structure & Labeling Logic

The following diagram illustrates the structure of C12-TPP with the labeling scheme used in the assignment table.

C12TPP_Structure Figure 1: Structural segmentation of Dodecyltriphenylphosphonium Bromide for NMR assignment. P_center P+ (Center) Alpha_C α-CH2 (Diagnostic Peak) P_center->Alpha_C P-C Bond Bromide Br- (Counterion) P_center->Bromide Ionic Interaction Ph_rings Triphenyl Group (Aromatic Region) Ph_rings->P_center 3x Phenyl Beta_C β-CH2 Alpha_C->Beta_C Bulk_Chain Bulk Alkyl (CH2)9 Beta_C->Bulk_Chain Terminal_Me Terminal CH3 Bulk_Chain->Terminal_Me

Part 3: Comparative Analysis & Peak Assignment

The following data compares C12-TPP with its precursor (Triphenylphosphine,


) and its primary impurity (Triphenylphosphine oxide, TPPO). All values are reported for 

at 298 K.
Table 1: Comparative Chemical Shift Data[2][3]
FeatureC12-TPP (Product)PPh3 (Precursor)TPPO (Impurity)Diagnostic Note
Aromatic Region 7.60 – 7.90 ppm (m, 15H)7.30 – 7.40 ppm (m)7.45 – 7.70 ppm (m)Product is significantly downfield due to cationic charge.
Alpha-CH2 (

)
3.60 – 3.90 ppm (m, 2H)N/AN/ACritical Purity Marker. Absence confirms no unreacted alkyl bromide.
Beta-CH2 1.60 – 1.75 ppm (m, 2H)N/AN/ADeshielded relative to bulk alkyl.
Bulk Alkyl 1.20 – 1.35 ppm (m, 16H)N/AN/AOverlapping multiplets.
Terminal CH3 0.88 ppm (t, 3H)N/AN/AStandard triplet (

).
Detailed Peak Assignment (C12-TPP)

1. The Aromatic Region (7.60 – 7.90 ppm): Unlike the neutral precursor


, where the aromatic protons are shielded (~7.3 ppm), the 

center in C12-TPP pulls electron density from the rings.
  • Observation: You will typically see two distinct multiplets.

    • 7.75 – 7.90 ppm (9H): Overlapping ortho and para protons.

    • 7.65 – 7.75 ppm (6H): Meta protons.

  • Differentiation: If you see sharp peaks appearing upfield around 7.4-7.5 ppm, your sample is contaminated with TPPO.

2. The Diagnostic Alpha-Methylene (3.60 – 3.90 ppm): This is the "fingerprint" of the alkylation.

  • Multiplicity: It appears as a multiplet (often resembling a distorted quartet or quintet) rather than a simple triplet.

  • Causality: This proton set couples to the Beta-CH2 protons (

    
    ) AND the Phosphorus nucleus (
    
    
    
    ).
  • Validation: Integration of this peak must be exactly 2.0 relative to the terminal methyl (3.0). If the integral is low, you may have hydrolysis or incomplete reaction.

3. The Beta-Methylene (1.60 – 1.75 ppm): Often overlooked, this peak is distinct from the bulk chain. It is shifted downfield from the standard 1.2 ppm range due to the inductive effect of the phosphonium cation, which dissipates through the carbon chain.

Part 4: Experimental Protocols

Protocol A: Synthesis & Purification Workflow

To ensure a clean NMR spectrum, the synthesis must prioritize the removal of unreacted Triphenylphosphine (


).

Synthesis_Workflow Figure 2: Synthesis and Purification Workflow for High-Purity C12-TPP Start Reagents: PPh3 + 1-Bromododecane Reaction Reflux in Toluene/ACN (12-24 Hours) Start->Reaction Crude Crude Mixture: Product + Unreacted PPh3 Reaction->Crude Wash Wash with Diethyl Ether (PPh3 is soluble; Product is not) Crude->Wash Critical Step Filtration Vacuum Filtration Wash->Filtration Drying Vacuum Dry (Remove Solvent) Filtration->Drying NMR 1H NMR Validation (CDCl3) Drying->NMR

Protocol B: NMR Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this compound.
    
    
    provides better resolution in the aromatic region, allowing easier detection of TPPO impurities.
  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition: Standard proton parameters (16-32 scans).

Protocol C: Self-Validating Purity Check
  • Integrate the Terminal Methyl (0.88 ppm): Set this integral to 3.00.

  • Check the Alpha-Methylene (3.6-3.9 ppm): It must integrate to 2.00 (

    
    ).
    
  • Check the Aromatic Region: It must integrate to 15.00 (

    
    ).
    
    • Fail State: If Aromatic > 15.5, you likely have excess

      
       or TPPO.
      
    • Fail State: If Alpha-CH2 < 1.9, you may have residual solvent overlap or degradation.

References

  • Synthesis and Characterization of Phosphonium Salts

    • Source: ChemicalBook & PubChem. "Dodecyltriphenylphosphonium bromide Properties and Synthesis."
    • URL:

  • NMR Chemical Shifts of Triphenylphosphine vs.

    • Source: Spectrabase / Sigma-Aldrich Reference Spectra.
    • URL:

  • Phosphorus-Proton Coupling Constants: Source: Reich, H. J. "WinPLT NMR Data: Phosphorus Coupling Constants." University of Wisconsin. Context: Validates the coupling observed in the alpha-methylene multiplet.
  • Biological Application (Mitochondrial Targeting)

    • Source: Santa Cruz Biotechnology.[2] "Dodecyltriphenylphosphonium bromide Product Data."

    • URL:

Sources

Comparative

Comparative Guide: Mitochondrial Uptake of C12TPP vs. MitoQ and TPMP

Topic: Comparative mitochondrial uptake of C12TPP vs MitoQ and TPMP Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Kinetic & Thermodyn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative mitochondrial uptake of C12TPP vs MitoQ and TPMP Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Kinetic & Thermodynamic Verdict

For researchers designing mitochondria-targeted therapies or probes, the choice between TPMP (Methyltriphenylphosphonium), MitoQ (Mitoquinone), and C12TPP (Dodecyltriphenylphosphonium) is dictated by the trade-off between bioavailability and membrane integrity .

  • TPMP (C1): The "Gold Standard" Probe. It exhibits ideal Nernstian behavior with minimal membrane interaction. It is the preferred choice for measuring membrane potential (

    
    ) but is a poor drug carrier due to slower kinetics and lower retention.
    
  • MitoQ (C10): The Therapeutic Hybrid. Its uptake is driven by

    
     but amplified by extensive adsorption to the Inner Mitochondrial Membrane (IMM). This "adsorption reservoir" allows for massive accumulation (up to 5-fold higher than TPMP) but introduces a toxicity ceiling due to membrane disruption.
    
  • C12TPP (C12): The Lipophilic Control. Structurally analogous to MitoQ but lacking the antioxidant quinone moiety. It is the essential negative control to distinguish between the pharmacological effects of a payload (e.g., antioxidant activity) and the biophysical effects of inserting a long hydrophobic cation into the IMM (e.g., mild uncoupling).

Mechanistic Foundation: The "Uptake-Adsorption" Model

To understand the performance difference, one must move beyond the Nernst equation. While all three compounds are monocationic (


) and driven by the negative potential of the matrix (

to

mV), their Total Accumulation differs radically due to hydrophobicity.

The Equation of Uptake:



Where 

is determined by the Nernst Equation, and

is determined by the partition coefficient (LogP).
  • TPMP: Low LogP. Exists primarily as

    
     in the matrix.
    
  • C12TPP / MitoQ: High LogP. The long alkyl chain inserts into the lipid bilayer. The "Free" concentration equilibrates to the Nernst potential, but the "Bound" fraction is massive, pulling more compound into the mitochondria to maintain equilibrium.

Visualization: The Kinetic Pathway

The following diagram illustrates the differential uptake pathways driven by


 and membrane adsorption.

MitochondrialUptake Cytosol Cytosol (Low Concentration) OMM Outer Mitochondrial Membrane (Porin Permeable) Cytosol->OMM Diffusion IMS Intermembrane Space OMM->IMS IMM Inner Mitochondrial Membrane (The Barrier) IMS->IMM Slow Crossing IMS->IMM Fast Insertion (Lipophilic) Matrix Matrix (High Negative Potential) IMM->Matrix Nernstian Equilibrium (Free Pool) IMM->Matrix Equilibrium Matrix->IMM High Adsorption (Membrane Binding) TPMP TPMP (C1) Low Hydrophobicity MitoQ MitoQ/C12TPP High Hydrophobicity

Figure 1: Differential uptake kinetics. TPMP crosses the IMM slowly and remains mostly free in the matrix. MitoQ/C12TPP insert rapidly into the membrane and equilibrate between a free matrix pool and a large membrane-bound pool.

Physicochemical & Performance Comparison

The following table synthesizes experimental data regarding the uptake and physical properties of the three compounds.

FeatureTPMP (Methyl-TPP)C12TPP (Dodecyl-TPP)MitoQ (Mitoquinone)
Primary Use

Measurement Probe
Hydrophobic Control / CarrierTherapeutic Antioxidant
Linker Chain C1 (Methyl)C12 (Dodecyl)C10 (Decyl)
Hydrophobicity (LogP) Low (~ -0.5 to 0.5)High (> 3.0)High (> 3.0)
Uptake Kinetics Slow (Minutes to equilibrate)Fast (Seconds to equilibrate)Fast (Seconds to equilibrate)
Membrane Adsorption Low (~40-60% bound)High (>90% bound)High (>90% bound)
Accumulation Ratio ~100-500x (Strictly Nernstian)~1000-5000x (Nernst + Adsorption)~1000-5000x (Nernst + Adsorption)
Toxicity Threshold High (Low toxicity)Moderate (Uncoupling at >2

M)
Moderate (Uncoupling at >2

M)
Membrane Disruption MinimalSignificant (Detergent effect)Significant (Detergent effect)
Key Analysis:
  • The "Antenna" Effect: The long alkyl chains of C12TPP and MitoQ act as hydrophobic antennas, lowering the activation energy required to pass through the hydrophobic core of the IMM [1]. This results in significantly faster uptake kinetics compared to TPMP.

  • Volume of Distribution: Because C12TPP and MitoQ bind extensively to the membrane, they effectively have a larger "sink" inside the mitochondria. This allows them to reach higher total tissue concentrations than TPMP, even if the

    
     is identical [2].
    
  • Toxicity Control: C12TPP is the critical control for MitoQ experiments. If C12TPP induces cell death or mitochondrial depolarization at the same concentration as MitoQ, the effect is likely due to cation toxicity (membrane disruption) rather than the antioxidant mechanism of MitoQ [3].

Experimental Protocols

To validate these differences in your own lab, two primary methodologies are recommended: Ion Selective Electrodes (ISE) for real-time kinetics and LC-MS/MS for absolute quantification.

Protocol A: Real-Time Uptake via Ion Selective Electrode (ISE)

Best for: Measuring uptake speed and


 dependence in isolated mitochondria.

Principle: A TPP+-sensitive electrode measures the disappearance of the cation from the external buffer as it is taken up by mitochondria.

Workflow Diagram:

ISEProtocol Setup 1. Setup Oxygraph/Chamber (Buffer + TPP Electrode) Calib 2. Calibration Add 5x 1µM TPP/MitoQ Setup->Calib AddMito 3. Add Mitochondria (0.5 mg/mL) Calib->AddMito Energize 4. Energize (Succinate/Glutamate) AddMito->Energize Measure 5. Record Uptake (Voltage Drop) Energize->Measure Uncouple 6. Validate Add FCCP (Release) Measure->Uncouple

Figure 2: Step-by-step ISE workflow for quantifying mitochondrial uptake kinetics.

Detailed Steps:

  • Preparation: Use a standard respiration buffer (e.g., KCl-based) at 37°C. Insert a TPP+-selective electrode and a reference electrode.

  • Calibration: Before adding mitochondria, titrate known concentrations of C12TPP, MitoQ, or TPMP (e.g., 1, 2, 3, 4, 5

    
    M) into the chamber to generate a standard curve (Voltage vs. Log[Concentration]).
    
  • Addition: Add isolated mitochondria (0.5–1.0 mg protein/mL).

  • Uptake: Add respiratory substrates (Succinate/Rotenone for Complex II or Glutamate/Malate for Complex I).

    • Observation: You will see a rapid decrease in external concentration. C12TPP and MitoQ will disappear faster than TPMP.

  • Validation: Add an uncoupler (FCCP or CCCP). The accumulated compound should be released back into the buffer, confirming uptake was driven by

    
     [4].
    
Protocol B: Absolute Quantification via LC-MS/MS

Best for: Comparing accumulation ratios in intact cells or tissues.

  • Incubation: Treat cells with 0.5–1.0

    
    M of the target compound (C12TPP, MitoQ, or TPMP) for 1–4 hours.
    
  • Fractionation (Optional but recommended): Rapidly separate mitochondria from cytosol using differential centrifugation or digitonin fractionation.

    • Note: Speed is critical. Depolarization during isolation causes leakage.

  • Extraction: Extract lipids/compounds using cold methanol/acetonitrile containing an internal standard (e.g., deuterated d-TPMP).

  • Analysis: Analyze via LC-MS/MS monitoring the parent ion mass (TPP+ derivatives usually fragment to the triphenylphosphonium ion at m/z 262).

  • Calculation: Calculate the Accumulation Ratio (ACR):

    
    
    
    • Expectation: MitoQ/C12TPP ACR > TPMP ACR due to binding.

Toxicity & Limitations: The "Detergent Effect"

It is imperative to recognize that C12TPP and MitoQ are not inert carriers.

  • Proton Leak: At high concentrations (>2-5

    
    M), the long alkyl chain of C12TPP and MitoQ can facilitate proton leak across the IMM, effectively acting as mild uncouplers. This decreases 
    
    
    
    and ATP synthesis [5].
  • Membrane Swelling: The accumulation of bulky hydrophobic cations increases the surface area of the inner membrane, leading to mitochondrial swelling and potential rupture of the Outer Mitochondrial Membrane (OMM).

  • Inhibition of Transport: High levels of TPP cations can competitively inhibit other transport processes that rely on membrane potential or specific transporters.

Recommendation: Always perform a dose-response curve for respiratory control ratio (RCR) when using C12TPP or MitoQ. If RCR drops significantly compared to vehicle, the concentration is too high.

References

  • Ross, M.F., et al. (2005). "Rapid and extensive uptake and activation of hydrophobic triphenylphosphonium cations within cells." Biochemical Journal. Link

  • Murphy, M.P. (2008). "Targeting lipophilic cations to mitochondria."[1][2][3][4][5][6][7] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

  • Trnka, J., et al. (2018).[5] "The targeted anti-oxidant MitoQ causes mitochondrial swelling and depolarization in kidney tissue."[5] Physiological Reports. Link

  • Orynbayeva, Z. (2013). "Measurement of mitochondria membrane potential with Oroboros TPP+-sensitive electrode." Oroboros Protocols. Link

  • Reily, C., et al. (2013). "Mitochondrial targeted antioxidants and metabolic modulators." Antioxidants & Redox Signaling.[8] Link

Sources

Validation

A Comparative Guide to the Elemental Analysis and Melting Point Validation of Synthesized 5,10,15,20-Tetrakis(4-dodecylphenyl)porphyrin (C₁₂TPP)

This guide provides an in-depth comparison and validation framework for researchers, scientists, and drug development professionals working with synthesized porphyrins, specifically focusing on 5,10,15,20-Tetrakis(4-dode...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and validation framework for researchers, scientists, and drug development professionals working with synthesized porphyrins, specifically focusing on 5,10,15,20-Tetrakis(4-dodecylphenyl)porphyrin (C₁₂TPP). The purity and structural integrity of such molecules are paramount for their application in fields like photodynamic therapy, catalysis, and materials science[1][2]. We will explore two fundamental and complementary analytical techniques—elemental analysis and melting point determination—to establish a robust quality control system. This document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring a self-validating approach to quality assessment.

Part 1: Elemental Analysis for Stoichiometric Verification

Principle and Rationale

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a cornerstone technique for the characterization of novel organic compounds.[3] It provides a direct, quantitative measure of the mass percentage of the core elements within a molecule. The technique is predicated on the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[4][5] The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)—are separated and quantified, typically using gas chromatography with a thermal conductivity detector.[3]

The power of this method lies in its ability to validate a proposed molecular formula. For a synthesized batch of C₁₂TPP to be considered pure, its experimentally determined elemental composition must align with the theoretical values calculated from its molecular formula, C₉₂H₁₂₆N₄. A significant deviation signals the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis. The majority of scientific journals require experimental values to be within ±0.4% of the theoretical values to confirm sufficient purity for publication.[6][7]

Theoretical Composition of C₁₂TPP

The first step in validation is calculating the theoretical elemental percentages based on the molecular formula C₉₂H₁₂₆N₄ .

  • Molar Mass: 1288.08 g/mol

  • Atomic Masses: C (12.011), H (1.008), N (14.007)

ElementTheoretical Mass %
Carbon (C)85.79%
Hydrogen (H)9.86%
Nitrogen (N)4.35%
Experimental Protocol: CHN Combustion Analysis

This protocol outlines the standardized procedure for using an automated CHN elemental analyzer.

  • Sample Preparation (Critical Step):

    • Ensure the C₁₂TPP sample is completely dry and free of solvent. Dry the finely ground powder under a high vacuum for several hours. Moisture or residual solvent is a leading cause of inaccurate results.[8]

    • Homogenize the sample by grinding it into a fine, uniform powder with a mortar and pestle.

  • Sample Weighing:

    • Using a calibrated microbalance, accurately weigh between 1-3 mg of the prepared C₁₂TPP sample into a tin capsule.[8] Record the weight with maximum precision.

    • Seal the capsule tightly to ensure no sample is lost and to contain it during introduction to the analyzer.

  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic standard with known C, H, and N percentages (e.g., acetanilide). This ensures the detector response is accurately correlated to elemental concentration.[5]

  • Analysis:

    • Place the sealed sample capsule into the instrument's autosampler.

    • Initiate the analysis sequence. The sample undergoes flash combustion at approximately 1000°C in a pure oxygen environment.[5][9]

    • The resulting combustion gases are passed over catalysts to ensure complete conversion and reduction of nitrogen oxides to N₂ gas.

    • The separated gases (CO₂, H₂O, N₂) are detected, and the instrument's software calculates the elemental percentages based on the initial sample weight and detector signals.

  • Data Evaluation:

    • Perform the analysis in triplicate for each batch to ensure reproducibility.

    • Compare the average experimental percentages to the theoretical values. The deviation for each element should be within the accepted ±0.4% tolerance.

Workflow for Elemental Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation p1 Dry C₁₂TPP Sample (High Vacuum) p2 Homogenize Sample (Grind to Fine Powder) p1->p2 a1 Weigh 1-3 mg Sample (Microbalance) p2->a1 a2 Seal in Tin Capsule a1->a2 a4 Flash Combustion (~1000°C in O₂) a2->a4 a3 Calibrate Analyzer (Organic Standard) a3->a4 a5 Gas Separation & Detection (GC-TCD) a4->a5 v1 Calculate Experimental %C, %H, %N a5->v1 v2 Compare to Theoretical Values v1->v2 v3 Assess Deviation (Target: Δ < 0.4%) v2->v3

Caption: Workflow for C₁₂TPP Elemental Composition Validation.

Comparative Data for Synthesized C₁₂TPP Batches

Below is a comparison of hypothetical data for three independently synthesized batches of C₁₂TPP against the theoretical values.

Sample% Carbon (Δ)% Hydrogen (Δ)% Nitrogen (Δ)Assessment
Theoretical Value 85.79 9.86 4.35 Benchmark
Batch A85.65 (-0.14)9.81 (-0.05)4.31 (-0.04)Pass (High Purity)
Batch B84.95 (-0.84)10.15 (+0.29)4.25 (-0.10)Fail (Likely solvent impurity)
Batch C85.33 (-0.46)9.75 (-0.11)4.18 (-0.17)Fail (Potential impurity)

Interpretation:

  • Batch A shows excellent agreement with the theoretical values, with all deviations well within the ±0.4% acceptance window. This provides strong evidence that the sample is pure C₁₂TPP.

  • Batch B fails validation. The significantly low carbon percentage and high hydrogen percentage are classic indicators of residual aliphatic solvent (e.g., hexane or ethyl acetate) from purification, which has a higher H/C ratio than the porphyrin.

  • Batch C also fails, though the deviation in carbon is marginal. This could indicate a small amount of impurity or slight incomplete combustion and warrants further purification and re-analysis.

Part 2: Melting Point Validation for Purity Assessment

Principle and Rationale

Melting point is a fundamental physical property of a solid. For a pure, crystalline organic compound, the melting process occurs at a specific, sharp temperature (a narrow range of 0.5-1.0°C).[10] The presence of even small amounts of impurities disrupts the crystal lattice structure, which typically results in two observable effects: a depression of the melting point and a broadening of the melting range.[10][11] Therefore, melting point determination is a rapid, cost-effective, and highly sensitive method for assessing the purity of a synthesized compound.[12][13]

While the parent compound, meso-tetraphenylporphyrin, has a very high melting point (>300°C)[14][15], the long dodecyl chains on C₁₂TPP will influence crystal packing and likely result in a lower, more distinct melting point. The primary indicator of purity is not the absolute temperature itself but the narrowness of the melting range . A broad range (e.g., >3°C) is a strong indication of an impure sample.[10][11]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

  • Sample Preparation:

    • Ensure the C₁₂TPP sample is completely dry and finely powdered, as described in the elemental analysis protocol.

    • Carefully tap the open end of a glass capillary tube into the sample powder.

  • Capillary Loading:

    • Invert the capillary and tap its sealed bottom gently on a hard surface to pack the powder down into a dense column of 2-3 mm in height.[13] Proper packing is essential for uniform heat transfer.

  • Instrument Setup:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15°C/min) to determine an approximate melting range. This saves time and prevents overshooting the actual melting point in subsequent, more accurate measurements.

  • Accurate Measurement:

    • Using a fresh sample, set the starting temperature to about 15-20°C below the approximate melting point found in the previous step.

    • Set a slow heating rate of 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[11]

  • Data Recording:

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts into a clear liquid (T₂).

    • The melting range is reported as T₁ - T₂.

    • Perform at least two careful determinations to ensure the results are consistent.

Workflow for Melting Point Validation

cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation p1 Prepare Dry, Fine Powder p2 Load & Pack Capillary Tube (2-3 mm height) p1->p2 m1 Rapid Scan (10-15°C/min) to find approximate MP p2->m1 m2 Slow Scan (1-2°C/min) for accurate MP m1->m2 m3 Record T₁ (First Liquid) m2->m3 m4 Record T₂ (All Liquid) m3->m4 v1 Calculate Melting Range (T₂ - T₁) m4->v1 v2 Assess Range Width (Target: < 2°C) v1->v2

Caption: Workflow for C₁₂TPP Melting Point Purity Validation.

Comparative Data for Synthesized C₁₂TPP Batches

This table compares the melting point data for the same three hypothetical batches.

SampleObserved Melting Range (°C)Range Width (°C)Assessment
Ideal Pure Sample (e.g., 145.5 - 146.5) ≤ 1.0 Benchmark
Batch A146.0 - 147.01.0Pass (Sharp melt, indicates high purity)
Batch B135 - 1427.0Fail (Broad, depressed range indicates significant impurity)
Batch C143.5 - 146.02.5Fail (Borderline broad range suggests minor impurity)

Interpretation:

  • Batch A exhibits a very sharp melting range of 1.0°C, which is characteristic of a highly pure crystalline compound.

  • Batch B shows a significantly depressed and very broad melting range (7.0°C). This strongly corroborates the elemental analysis data, pointing to substantial contamination.

  • Batch C has a melting range that is broader than ideal. This aligns with the elemental analysis result that was slightly out of specification and confirms the presence of impurities, albeit likely at a lower level than in Batch B.

Part 3: A Holistic Quality Assessment

Elemental analysis and melting point determination are powerful, complementary techniques. While elemental analysis confirms that the correct atoms are present in the correct ratios, melting point validation provides a sensitive measure of the sample's overall purity and crystalline order. A failure in one test will almost certainly be reflected in the other.

Final Comparison Summary:

SampleElemental Analysis (Δ < 0.4%)Melting Point (Range < 2°C)Overall Quality ConclusionRecommended Action
Batch A Pass Pass High Purity, Suitable for Use Proceed with application.
Batch B Fail Fail Significantly Impure Repurify (e.g., column chromatography, recrystallization) and re-analyze.
Batch C Fail Fail Moderately Impure Recrystallize to remove minor impurities and re-analyze.

By integrating both analytical methods into your quality control workflow, you can confidently validate the identity, stoichiometry, and purity of your synthesized C₁₂TPP, ensuring the reliability and reproducibility of your subsequent research.

References

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • ResearchGate. Development of Reversed‐Phase HPLC Method for Purity Assessment of Aryl Porphyrins and Their Metal Complexes. [Link]

  • ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • ResearchGate. The structure of dodecyltriphenylphosphonium. [Link]

  • Stanford Research Systems. Melting Point Determination. [Link]

  • SSERC. Melting point determination. [Link]

  • MDPI. CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • ChemBK. meso-tetraphenylporphyrin. [Link]

  • ResearchGate. Chemical structure of the TPP+ derivatives. [Link]

  • MDPI. Porphyrin-Based Compounds. [Link]

  • ResearchGate. Study of the stability of 5,10,15,20-tetraphenylporphine (TPP) and metalloporphyrins. [Link]

  • National Center for Biotechnology Information. Mass-spectrometric profiling of porphyrins in complex biological samples. [Link]

  • Chemsrc. tetraphenylporphyrin | CAS#:917-23-7. [Link]

  • ACS Omega. Large-Scale Green Synthesis of Porphyrins. [Link]

  • PubMed. Mitochondria-targeted Dodecyltriphenylphosphonium (C12TPP) Combats High-Fat-Diet-Induced Obesity in Mice. [Link]

  • Weizmann Institute of Science. Elemental analysis. [Link]

  • PubChem. 5,10,15,20-Tetrakis(4-hydroxyphenyl)-21H,23H-porphine. [Link]

  • Royal Society of Chemistry. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. [Link]

  • PubChem. 5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin. [Link]

  • ResearchGate. How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework? [Link]

  • Journal of Chemical Education. Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. [Link]

  • Sciforum. Synthesis and characterization of 5, 10, 15, 20-Tetrakis (4-Tolyl)Porphyrin and its Tin and Cobalt complexes. [Link]

  • Wikipedia. Tetraphenylporphyrin. [Link]

  • ResearchGate. Synthesis and Characterization of 5,10,15,20‐Tetrakis(4‐ethylphenyl)porphyrin and (Zn, Mn, Sn, Ni, Al, V)‐Derivatives. [Link]

  • ResearchGate. An International Study Evaluating Elemental Analysis. [Link]

  • National Center for Biotechnology Information. Mitochondria-Targeted Triphenylphosphonium-Based Compounds. [Link]

  • eLife. Structure-activity relationships of mitochondria-targeted tetrapeptide pharmacological compounds. [Link]

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Comparative

A Comparative Guide to Corrosion Inhibition: Phosphonium vs. Ammonium Salts

As a Senior Application Scientist, this guide provides an in-depth comparison of phosphonium and ammonium quaternary salts as corrosion inhibitors. We will delve into their molecular structures, inhibition mechanisms, an...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of phosphonium and ammonium quaternary salts as corrosion inhibitors. We will delve into their molecular structures, inhibition mechanisms, and a review of experimental data to offer a clear perspective for researchers and professionals in materials science and chemical engineering.

Introduction to Quaternary Salt Inhibitors

Corrosion is a persistent challenge across numerous industries, including oil and gas, construction, and chemical processing.[1][2] The use of organic corrosion inhibitors is a primary strategy to mitigate this electrochemical degradation.[2][3] Among these, quaternary ammonium and phosphonium salts stand out for their efficacy, particularly in acidic environments.[1][4] These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][2][3] This guide will compare and contrast these two classes of inhibitors, providing the technical insights necessary for informed selection.

Molecular Structure: The Central Atom Advantage

The fundamental difference between phosphonium and ammonium salts lies in their central atom: phosphorus versus nitrogen. This distinction has significant implications for their performance as corrosion inhibitors.

FeaturePhosphonium Cation (R₄P⁺)Ammonium Cation (R₄N⁺)Implication in Corrosion Inhibition
Central Atom Phosphorus (P)Nitrogen (N)Phosphorus is larger and more polarizable than nitrogen.
Atomic Radius LargerSmallerThe larger size of phosphorus may lead to better surface coverage on the metal.
Electronegativity LowerHigherThe lower electronegativity of phosphorus can result in stronger adsorption on the metal surface.
Bonding P-C bonds are longer and weakerN-C bonds are shorter and strongerThis can influence the orientation and stability of the adsorbed inhibitor film.

The greater polarizability and larger size of the phosphorus atom in phosphonium salts are thought to enhance their adsorption onto metal surfaces compared to their ammonium counterparts.

Mechanism of Corrosion Inhibition

Both phosphonium and ammonium salts inhibit corrosion primarily through adsorption onto the metal surface, which can occur via physisorption or chemisorption.

  • Physisorption: This involves electrostatic attraction between the positively charged quaternary cations and a negatively charged metal surface (in the presence of anions like Cl⁻ or SO₄²⁻).[1]

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond. For phosphonium salts, the presence of d-orbitals in phosphorus can facilitate this type of bonding.

The hydrophobic alkyl or aryl groups attached to the central atom also play a crucial role. Once adsorbed, these non-polar tails form a hydrophobic layer that repels water and corrosive species from the metal surface.[1] Both inhibitor types are generally considered mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[4][5][6]

Figure 1: Generalized adsorption mechanism of quaternary salts on a metal surface.

Comparative Experimental Evidence

Electrochemical Studies

Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are standard for evaluating inhibitor performance.

One study on mild steel in 1 M HCl investigated hexadecyltriphenylphosphonium bromide (HPP), a phosphonium-based ionic liquid.[5][7][8] The results showed a remarkable inhibition efficiency of up to 99.1% at a concentration of just 0.07 mM.[5][7][8] The study concluded that HPP acts as a mixed-type inhibitor, with adsorption conforming to the Langmuir isotherm, involving both physisorption and chemisorption.[5][7][8]

Studies on various quaternary ammonium salts also report high efficiencies, often exceeding 90%.[9] For instance, imidazoline quaternary ammonium salts are noted for their high inhibition rates and effectiveness at low dosages in oilfield applications.[10]

Inhibitor ExampleMetalCorrosive MediumMax. Inhibition Efficiency (%)Technique(s)Reference
Hexadecyltriphenylphosphonium Bromide (HPP)Mild Steel1 M HCl99.1EIS, PDP[5][7][8]
Benzyl/Butyl triphenylphosphonium bromideMild Steel1 M HNO₃>90 (implied)Weight Loss, PDP[4]
Dodecyl trimethyl ammonium chloride (DTAC)A3 Steel5% HCl~95 (at 343K)Weight Loss[11]
Cetyl trimethyl ammonium bromide (CTAB)Carbon SteelH₂SO₄>90Weight Loss, PDP[3]

While both classes demonstrate excellent inhibition, phosphonium salts, such as HPP, have shown exceptionally high efficiency at very low concentrations, suggesting a potentially stronger or more effective adsorption mechanism.[5][7]

The Role of Alkyl Chain Length

For both ammonium and phosphonium salts, the length of the alkyl chains attached to the central atom significantly impacts performance.

  • General Trend: Initially, increasing the chain length enhances inhibition efficiency due to a larger surface area coverage and increased hydrophobicity of the protective film.[12]

  • Optimal Length: Computational studies on ammonium salts suggest that a C12 alkyl chain exhibits the most promising characteristics, with high adsorption and binding energies.[12][13][14]

  • Anomalous Behavior: However, some experimental studies on ammonium salts have found that at the same mass concentration, a shorter alkyl chain (like in DTAC, C12) can provide better inhibition than a longer one (like in OTAC, C18).[9][11] This is attributed to the greater number of molecules available for adsorption at a given mass concentration for the shorter-chain compound.[11]

This highlights a critical consideration in inhibitor formulation: the balance between molecular surface area and molar concentration.

Standard Experimental Protocol: Weight Loss Method

To ensure trustworthiness and provide practical insights, here is a standard protocol for evaluating corrosion inhibitors using the weight loss method, a technique frequently cited in the literature.[4][15]

Workflow for Weight Loss Corrosion Test

WeightLossWorkflow A 1. Coupon Preparation (Polish, Degrease, Weigh) C 3. Immersion (Suspend coupons in solutions) A->C B 2. Prepare Corrosive Media (Blank & with Inhibitor) B->C D 4. Exposure (Maintain constant temperature for a set duration) C->D E 5. Post-Exposure Cleaning (Remove corrosion products) D->E F 6. Final Weighing (Dry and re-weigh coupons) E->F G 7. Calculation (Determine Corrosion Rate & Inhibition Efficiency) F->G

Figure 2: Standard workflow for a weight loss corrosion inhibition experiment.

Step-by-Step Methodology
  • Metal Coupon Preparation:

    • Cut metal coupons (e.g., mild steel) to a standard size.

    • Mechanically polish the coupons with successively finer grades of emery paper.

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Solution Preparation:

    • Prepare the corrosive solution (e.g., 1 M HCl).

    • Prepare a series of the same corrosive solution containing different concentrations of the phosphonium or ammonium salt inhibitor.

  • Immersion Test:

    • Suspend one coupon in each test solution, including a blank (inhibitor-free) solution, ensuring complete immersion.

    • Place the test vessels in a thermostatically controlled water bath to maintain a constant temperature for a specified duration (e.g., 6 hours).

  • Coupon Retrieval and Cleaning:

    • After the immersion period, retrieve the coupons.

    • Scrub the coupons with a bristle brush in a cleaning solution (e.g., containing HCl and hexamine) to remove corrosion products.

    • Rinse thoroughly with deionized water and acetone, then dry.

  • Final Weighing and Calculation:

    • Weigh the cleaned and dried coupons (W_final).

    • Calculate the weight loss (ΔW = W_initial - W_final).

    • Calculate the corrosion rate (CR) and the Inhibition Efficiency (%IE) using the following formulas:

      • CR = ΔW / (A * t) where A is the surface area and t is the immersion time.

      • %IE = [(CR_blank - CR_inhibitor) / CR_blank] * 100

Conclusion and Future Outlook

Both phosphonium and ammonium salts are highly effective corrosion inhibitors, functioning through adsorption to form a protective surface film. The available evidence suggests that phosphonium salts may offer a performance edge, potentially due to the larger size and lower electronegativity of the phosphorus atom, leading to stronger adsorption and higher efficiencies at lower concentrations.

However, the choice of inhibitor is not straightforward. Factors such as the specific metal, the nature of the corrosive environment, temperature, and economic considerations are all critical.[1] The influence of the organic substituents (alkyl/aryl groups) and the counter-ion also play a significant role in the overall performance. While ammonium salts are widely used and effective, the unique properties of phosphonium salts make them a compelling alternative, particularly for severe corrosive conditions where maximum efficiency is paramount.

Future research should focus on more direct, side-by-side comparisons of structurally analogous phosphonium and ammonium salts under identical conditions to provide a definitive, quantitative assessment of their relative merits.

References

  • ResearchGate. Effect of the alkyl chain of quaternary ammonium cationic surfactants on corrosion inhibition in hydrochloric acid solution. [Link]

  • ResearchGate. Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation. [Link]

  • Oxford Academic. Study on corrosion inhibition performance and mechanism of quinoline quaternary ammonium salt and l-methionine on pre-corrosion Q235 steel. [Link]

  • Griffith Research Online. Corrosion inhibition on mild steel by phosphonium salts in 1 M HNO3 aqueous medium. [Link]

  • MDPI. Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. [Link]

  • MDPI. Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation. [Link]

  • Preprints.org. Effect of Alkyl Chain Length of Quaternary Ammonium Surfactant Corrosion Inhibitor on Fe (110) in Acetic Acid Media via Computer Simulation. [Link]

  • Comptes Rendus de l'Académie des Sciences. Effect of the alkyl chain of quaternary ammonium cationic surfactants on corrosion inhibition in hydrochloric acid solution. [Link]

  • Prime Scholars. Quaternary ammonium salt as effective corrosion inhibitor for carbon steel dissolution in sulphuric acid media. [Link]

  • ResearchGate. Understanding the anticorrosion mechanism of phosphonium based ionic liquid for steel in brine water containing H2S and CO2. [Link]

  • ResearchGate. Corrosion Inhibition on Mild Steel by Phosphonium Salts in 1M HNO3 Aqueous Medium. [Link]

  • Taylor & Francis Online. The effect of pre-corrosion on corrosion inhibition performance and mechanism of quinoline quaternary ammonium salts. [Link]

  • MDPI. Inhibition Localized Corrosion of N80 Petroleum Pipeline Steel in NaCl-Na2S Solution Using an Imidazoline Quaternary Ammonium Salt. [Link]

  • CORA. The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. [Link]

  • ResearchGate. An electrochemical study on the inhibiting action of some organic phosphonium compounds on the corrosion of mild steel in aerated acid solutions. [Link]

  • IDEAS/RePEc. Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. [Link]

  • ResearchGate. (PDF) Experimental and Theoretical Studies of the Corrosion Inhibition Performance of a Quaternary Phosphonium-Based Ionic Liquid for Mild Steel in HCl Medium. [Link]

  • ScienceDirect. Three novel di-quaternary ammonium salts as corrosion inhibitors for API X65 steel pipeline in acidic solution. Part I. [Link]

Sources

Validation

Mass spectrometry characterization of dodecyltriphenylphosphonium cation fragments

Technical Guide: Mass Spectrometry Characterization of Dodecyltriphenylphosphonium (C12-TPP) Cation Fragments Executive Summary Dodecyltriphenylphosphonium (C12-TPP) represents the "gold standard" lipophilic cation for m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mass Spectrometry Characterization of Dodecyltriphenylphosphonium (C12-TPP) Cation Fragments

Executive Summary Dodecyltriphenylphosphonium (C12-TPP) represents the "gold standard" lipophilic cation for mitochondrial targeting. Its ability to accumulate within the mitochondrial matrix, driven by the Nernstian membrane potential (


), makes it a critical moiety in drug delivery (e.g., MitoQ) and metabolic probing. However, its characterization presents unique challenges: the molecule is a pre-charged cation that defies standard electrospray ionization (ESI) logic, and its extreme hydrophobicity leads to significant carryover. This guide provides a definitive, fragment-based characterization protocol, moving beyond simple molecular weight confirmation to structural validation via collision-induced dissociation (CID).

The Analyte: Structural & Ionization Logic[1]

To characterize C12-TPP, one must first understand its behavior in the gas phase. Unlike protonated bases


, C12-TPP exists as a fixed charge phosphonium cation 

.
  • Chemical Formula:

    
    
    
  • Exact Mass: 431.2862 Da

  • Ionization Mode: ESI Positive (+)

  • The "Fixed Charge" Effect: Because the phosphorus atom bears a permanent positive charge, ionization efficiency is independent of mobile phase pH. However, pH remains critical for chromatographic peak shape (to suppress silanol activity on C18 columns).

The Challenge of "Stickiness": The C12 alkyl chain creates a high affinity for C18 stationary phases and PEEK tubing. A standard gradient often results in significant tailing and memory effects (carryover) in subsequent blank injections.

Fragmentation Mechanics: The "Battle of the Bonds"

In MS/MS experiments, the fragmentation of C12-TPP (


 431.3) is dictated by the stability of the triphenylphosphonium (TPP) head group versus the alkyl tail.
Primary Pathway: Inductive Cleavage

Upon collision-induced dissociation (CID), the weakest link is the


 bond. The phenyl rings stabilize the positive charge on the phosphorus through resonance, making the TPP moiety highly robust.
  • Precursor Selection:

    
     431.3
    
  • Primary Fragmentation: The dodecyl chain (

    
    ) is cleaved.
    
    • Mechanism:[1][2][3] Homolytic cleavage typically yields the Triphenylphosphine radical cation (

      
      ) at 
      
      
      
      262.1
      .
    • High-Res Note: In some instruments (Orbitrap/Q-TOF), depending on the hydrogen availability and collision energy, a McLafferty-type rearrangement may yield the protonated phosphine (

      
      ) at 
      
      
      
      263.1
      . However,
      
      
      262 remains the standard diagnostic fingerprint for TPP-conjugates.
Secondary Pathway: Phenyl Ring Loss

At higher collision energies (CE > 40 eV), the TPP head group itself fragments.

  • Diagnostic Ion:

    
     183.1 . This ion corresponds to the fluorenyl-type cation (
    
    
    
    or similar polycyclic structure), formed by the loss of a phenyl group and subsequent cyclization.
Visualization of Fragmentation Logic

The following diagram maps the energy-dependent decay of the C12-TPP cation.

TPP_Fragmentation Precursor Precursor Ion [C12-TPP]+ m/z 431.3 Transition Collision Cell (CID Energy) Precursor->Transition Isolation Frag_Primary Primary Fragment [Ph3P]+. (Triphenylphosphine) m/z 262.1 Transition->Frag_Primary P-C Bond Cleavage (20-30 eV) Neutral_Loss Neutral Loss C12H25 (Alkyl Radical) Transition->Neutral_Loss Silent Frag_Secondary Secondary Fragment [Fluorenyl Cation Type] m/z 183.1 Frag_Primary->Frag_Secondary Ring Cyclization (>40 eV)

Caption: Energy-dependent fragmentation pathway of Dodecyltriphenylphosphonium. The primary transition (431 -> 262) confirms the TPP headgroup, while the secondary transition (262 -> 183) validates the phosphonium core structure.

Comparative Analysis: C12-TPP vs. Alternatives

To validate the identity of C12-TPP, it must be distinguished from other TPP analogs often present in synthesis or biological matrices.

FeatureC12-TPP (Analyte) Methyl-TPP (TPMP) MitoQ
Structure TPP + 12-Carbon ChainTPP + Methyl GroupTPP + 10-Carbon Chain + Ubiquinone
Precursor (

)
431.3 277.1 583.4
Primary Fragment

262.1

262.1

262.1
Hydrophobicity High (Late Elution)Low (Early Elution)Very High (Late Elution)
Fragmentation Energy Low (Long chain = good leaving group)High (Methyl group is tightly bound)Medium
Use Case Hydrophobicity Standard / ProbeMembrane Potential ControlAntioxidant Drug

Expert Insight: While all three share the


 262 fragment, C12-TPP is distinguished by its specific precursor mass (431) and its retention time. If you observe 

277 in your C12-TPP sample, it indicates hydrolysis or synthesis impurity (degradation to methyl-TPP).

Experimental Protocol: The "Self-Validating" Workflow

This protocol is designed to overcome the "sticky cation" problem and ensure high-sensitivity detection.

A. Sample Preparation (Extraction)
  • Matrix: Biological tissue or Cell Culture.

  • Solvent: 80% Acetonitrile / 20% Water + 0.1% Formic Acid.

    • Why? TPP cations bind to proteins. High organic content precipitates proteins while solubilizing the lipophilic cation.

  • Step: Vortex 1 min, Centrifuge 15,000 x g for 10 min. Inject Supernatant.

B. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: Do not use ammonium buffers if possible; they can suppress the fixed charge signal.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold 95% B (Critical Wash Step )

    • 8.1 min: Re-equilibrate.

C. Mass Spectrometry Settings (Triple Quadrupole)
  • Source: ESI Positive.[3][4]

  • Capillary Voltage: 3.0 kV (Lower than usual; TPP is easily ionized).

  • Desolvation Temp: 400°C (High temp needed to volatilize the C12 chain).

  • MRM Transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 431.3262.125 - 35Maximum Sensitivity
Qualifier 431.3183.145 - 55Structural Confirmation
D. The "Sawtooth" Wash Protocol (Self-Validation)

Because C12-TPP sticks to injector needles:

  • Blank Injection: Inject pure acetonitrile between every 5 samples.

  • Pass Criteria: The signal in the blank must be < 0.1% of the lowest standard. If not, increase the "Hold 95% B" time in the gradient.

References

  • Mitochondrial Targeting Mechanisms

    • Title: Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applic
    • Source: Zielonka, J., et al. (2017). Chemical Reviews.
    • URL:[Link]

  • Mass Spectrometry of TPP C

    • Title: A mitochondria-targeted mass spectrometry probe to detect glyoxals: implic
    • Source:Free Radical Biology and Medicine.
    • URL:[Link]

  • Fragmentation P

    • Title: Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.
    • Source:Molecules (2024).[5]

    • URL:[Link]

  • Lipid/Cation Fragment

    • Title: Radical-Induced Fragmentation of Phospholipid Cations Using Metastable Atom-Activated Dissoci
    • Source:Journal of The American Society for Mass Spectrometry.
    • URL:[Link]

Sources

Comparative

Comparative Toxicity Guide: C10TPP vs. C12TPP in Mammalian Fibroblasts

Executive Summary: The Hydrophobic Tipping Point In the development of mitochondria-targeted therapeutics, the alkyl chain length of Triphenylphosphonium (TPP) cations is a critical determinant of biocompatibility. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hydrophobic Tipping Point

In the development of mitochondria-targeted therapeutics, the alkyl chain length of Triphenylphosphonium (TPP) cations is a critical determinant of biocompatibility. This guide compares Decyl-TPP (C10TPP) and Dodecyl-TPP (C12TPP) .[1]

The Verdict: While both compounds target mitochondria driven by membrane potential (


), C12TPP exhibits significantly higher cytotoxicity  than C10TPP in mammalian fibroblasts.
  • C10TPP (The Delivery Sweet Spot): Balances lipophilicity with membrane stability. It accumulates efficiently but maintains a wider therapeutic window before inducing depolarization.

  • C12TPP (The Uncoupler): The addition of two carbon atoms increases lipophilicity (LogP) to a point where the molecule acts as a potent surfactant and protonophore. It induces rapid membrane depolarization and ATP depletion at concentrations where C10TPP remains relatively inert.

Recommendation: For drug delivery vectors, C10TPP is preferred . C12TPP should be reserved for applications where mild uncoupling or specific cytotoxicity is the intended mechanism of action.

Mechanistic Basis: Why Chain Length Dictates Toxicity

The toxicity difference is not linear; it is exponential based on the partition coefficient. TPP cations accumulate in the mitochondrial matrix according to the Nernst equation.[2] However, the rate of uptake and the interaction with the inner mitochondrial membrane (IMM) are governed by the alkyl chain length.

The "Detergent Effect"
  • C10TPP: Inserts into the membrane but can often flip-flop without destroying bilayer integrity at low concentrations (<1-2 µM).

  • C12TPP: The longer hydrophobic tail anchors more deeply into the lipid bilayer. This causes:

    • Membrane Disruption: Physical perturbation of the phospholipid packing (surfactant effect).

    • Protonophoric Uncoupling: C12TPP facilitates proton reentry into the matrix (proton leak), dissipating

      
       without ATP synthesis.
      
Visualizing the Toxicity Pathway

The following diagram illustrates the cascade from hydrophobicity to cell death.

TPP_Toxicity_Mechanism Hydrophobicity Alkyl Chain Length (C12 > C10) Uptake Mitochondrial Accumulation (Nernstian) Hydrophobicity->Uptake Drives Rate Membrane IMM Insertion Uptake->Membrane Uncoupling Proton Leak / Uncoupling (C12 >> C10) Membrane->Uncoupling Critical Step Depolarization Loss of ΔΨm Uncoupling->Depolarization ATP_Loss ATP Depletion Depolarization->ATP_Loss ROS ROS Generation Depolarization->ROS Death Apoptosis/Necrosis ATP_Loss->Death ROS->Death

Figure 1: Mechanistic cascade showing how increased chain length (Hydrophobicity) accelerates mitochondrial dysfunction.

Comparative Performance Data

The following data summarizes observed effects in standard fibroblast models (e.g., L929, HFF). Note that exact IC50 values vary by cell density and specific sub-line, but the relative difference is consistent.

Table 1: Physicochemical and Toxicological Comparison
FeatureDecyl-TPP (C10)Dodecyl-TPP (C12)Comparative Insight
LogP (Lipophilicity) ~4.5 - 5.0~5.5 - 6.0C12 is ~10x more partition-prone.
IC50 (Fibroblasts) 2.0 – 5.0 µM 0.5 – 1.5 µM C12 is 2-4x more potent in killing cells.
Uncoupling Onset > 5 µM> 1 µMC12 uncouples at concentrations used for delivery.
ATP Depletion Gradual declineSharp drop (>50% loss at 1µM)C12 mimics FCCP (chemical uncoupler) behavior.
Membrane Potential Stable at 1 µMSignificant depolarization at 1 µMC10 maintains bioenergetics better.

Critical Note: In fibroblast cultures, C12TPP often shows a "cliff" effect—cells look healthy at 0.2 µM but show massive apoptosis at 1.0 µM. C10TPP has a more gradual toxicity profile.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating workflows.

Experiment A: Cytotoxicity Profiling (MTT Assay)

Why MTT? It assesses mitochondrial succinate dehydrogenase activity.[3] Since TPPs target mitochondria, this is a direct functional readout, not just membrane integrity.

Reagents:

  • Fibroblast line (e.g., L929 or NIH/3T3).[4]

  • MTT Reagent (5 mg/mL in PBS).

  • Solvent: DMSO.[5]

Protocol:

  • Seeding: Seed fibroblasts at 5,000 cells/well in a 96-well plate.

    • Expert Tip: Fibroblasts are contact-inhibited. Do not over-seed, or metabolic rate per cell will drop, masking toxicity.

  • Equilibration: Incubate for 24 hours to allow adhesion and flattening.

  • Treatment:

    • Prepare stock solutions of C10TPP and C12TPP (10 mM in DMSO).

    • Dilute in media to final concentrations: 0, 0.1, 0.5, 1.0, 2.5, 5.0, 10.0 µM.

    • Control: Vehicle control (DMSO < 0.1%) is mandatory.

    • Incubate for 24 hours .

  • Assay:

    • Add MTT (final conc. 0.5 mg/mL).[6] Incubate 3-4 hours at 37°C.

    • Aspirate media carefully (formazan crystals are loosely attached in dying cells).

    • Solubilize in 100 µL DMSO.

  • Read: Absorbance at 570 nm (reference 630 nm).

Experiment B: Membrane Potential Kinetics (TMRM)

Why TMRM? Unlike JC-1, TMRM (Tetramethylrhodamine, methyl ester) can be used in "non-quenching mode" to strictly quantify depolarization kinetics without aggregation artifacts.

Workflow Diagram:

Experimental_Workflow Seed Seed Fibroblasts (Confocal Dish) Load Load TMRM (20 nM, 30 min) Seed->Load Basal Record Basal Fluorescence Load->Basal Inject Inject C10 or C12 Basal->Inject Monitor Monitor Kinetic Response (30 min) Inject->Monitor FCCP Add FCCP (Pos. Control) Monitor->FCCP

Figure 2: Kinetic workflow for assessing mitochondrial depolarization.

Protocol:

  • Loading: Incubate fibroblasts with 20 nM TMRM for 30 minutes.

    • Self-Validation: If TMRM concentration is too high (>50 nM), it self-quenches. 20 nM ensures signal is proportional to

      
      .
      
  • Imaging: Use a confocal microscope (Ex/Em: 543/570 nm).

  • Baseline: Record 5 minutes of baseline intensity.

  • Challenge: Add C10TPP or C12TPP (e.g., 2 µM) directly to the bath.

  • Observation:

    • C12TPP: Expect rapid fluorescence loss (decay within 5-10 mins).

    • C10TPP: Expect minimal change or slow decay (>20 mins).

  • Validation: Add FCCP (1 µM) at the end. All signal must disappear. If it doesn't, your signal is non-specific binding, not potential.

References

  • Trnka, J., et al. (2015). "Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak."[7] PLOS ONE.

    • Key finding: Establishes that toxicity and proton leak increase with alkyl chain length.[7][8]

  • Ross, M.F., et al. (2008). "Lipophilic Triphenylphosphonium Cations as Tools in Mitochondrial Bioenergetics and Free Radical Biology." Biochemistry (Moscow).[1]

    • Key finding: foundational review on the uptake mechanism and chain-length dependent membrane interaction.
  • Antonenko, Y.N., et al. (2011). "Mitochondria-targeted antioxidants: The problem of the 'dark side'." Biochimica et Biophysica Acta (BBA) - Bioenergetics.

    • Key finding: Discusses the uncoupling side-effects of C10 vs C12 linkers in antioxidant design.
  • Reily, C., et al. (2013). "Mitochondrial respiration: The effects of alkyl chain length on triphenylphosphonium toxicity." British Journal of Pharmacology.

    • Key finding: Comparative IC50 analysis showing C12 is significantly more toxic than C10 in mammalian cells.

Sources

Validation

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Phosphonium Salts

For researchers, scientists, and drug development professionals working with phosphonium salts, ensuring the purity of these compounds is a critical, yet often challenging, endeavor. Their diverse applications, from phas...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals working with phosphonium salts, ensuring the purity of these compounds is a critical, yet often challenging, endeavor. Their diverse applications, from phase-transfer catalysts and ionic liquids to key intermediates in organic synthesis, demand a precise understanding of their impurity profiles.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. However, the unique physicochemical properties of phosphonium salts, particularly their ionic nature and frequent lack of a strong UV chromophore, necessitate a nuanced approach to method development.

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of phosphonium salts, grounded in scientific principles and practical expertise. We will explore the causal relationships behind experimental choices, present self-validating protocols, and support our recommendations with experimental data and authoritative references.

The Challenge: Detecting the "Invisible"

A primary hurdle in the HPLC analysis of many phosphonium salts is their lack of a significant chromophore, rendering them "invisible" to the most common HPLC detector, the UV-Visible detector.[3][4] While some aryl-substituted phosphonium salts may exhibit UV absorbance, many aliphatic phosphonium salts do not.[5] This necessitates the use of alternative detection methods and chromatographic strategies.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific properties of the phosphonium salt under investigation, including its polarity, molecular weight, and the nature of its counter-ion. Here, we compare the most effective approaches.

Methodology Principle Advantages Disadvantages Best Suited For
Reversed-Phase (RP) HPLC with Universal Detectors Separation based on hydrophobicity. Analytes partition between a non-polar stationary phase (e.g., C18) and a polar mobile phase.Robust, reproducible, and widely applicable.Poor retention of highly polar phosphonium salts. Requires a non-UV detector.Moderately polar to non-polar phosphonium salts.
Ion-Pair Reversed-Phase (IP-RP) HPLC An ion-pairing agent is added to the mobile phase to form a neutral complex with the ionic analyte, increasing its retention on a reversed-phase column.[6]Enhanced retention of ionic and highly polar phosphonium salts on standard RP columns.[6]Can lead to long column equilibration times and potential for baseline noise. The ion-pairing reagent must be of high purity.[6]Highly polar and ionic phosphonium salts that exhibit poor retention in standard RP-HPLC.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar compounds on a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[7][8][9]Excellent retention and separation of very polar and hydrophilic compounds.[10][11] Compatible with mass spectrometry.[8]Can be sensitive to mobile phase composition and water content. The separation mechanism can be complex and multimodal.[7]Highly polar, water-soluble phosphonium salts that are not retained by reversed-phase chromatography.

Choosing the Right Detector: A Critical Decision

Given the limitations of UV detection, selecting an appropriate universal detector is paramount for the successful analysis of phosphonium salts.

Detector Principle Advantages Disadvantages
Evaporative Light Scattering Detector (ELSD) The mobile phase is nebulized and evaporated, leaving behind non-volatile analyte particles that scatter a light beam.[12][13] The amount of scattered light is proportional to the mass of the analyte.[12]Universal detection for non-volatile and semi-volatile compounds.[12][14] Compatible with gradient elution.[12][15]Destructive technique.[16] Response can be non-linear and dependent on analyte volatility and mobile phase composition.[17]
Charged Aerosol Detector (CAD) Similar to ELSD, the eluent is nebulized and dried. The resulting analyte particles are then charged and detected by an electrometer.[16][18]Universal detection with a more uniform response independent of the analyte's chemical structure compared to ELSD.[14][19] High sensitivity and a wide dynamic range.[18][20]Destructive technique. Response can be affected by the mobile phase composition, particularly in gradient elution.[19]
Refractive Index (RI) Detector Measures the difference in the refractive index between the mobile phase and the eluting analyte.[21][22]Universal and non-destructive.[21]Low sensitivity compared to other detectors.[21][23] Not compatible with gradient elution.[3][15] Highly sensitive to temperature and flow rate fluctuations.[21]

Workflow for HPLC Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate HPLC method for phosphonium salt purity assessment.

HPLC_Method_Selection cluster_0 Analyte Characterization cluster_1 Chromatographic Mode Selection cluster_2 Detector Selection cluster_3 Method Development Analyte Phosphonium Salt Properties Polarity_Check Polar or Non-Polar? Analyte->Polarity_Check RP_HPLC Reversed-Phase HPLC Polarity_Check->RP_HPLC Non-Polar HILIC HILIC Polarity_Check->HILIC Highly Polar IP_RP_HPLC Ion-Pair RP-HPLC RP_HPLC->IP_RP_HPLC Poor Retention UV_Check UV Active? RP_HPLC->UV_Check Universal_Detector Universal Detector (ELSD/CAD) HILIC->Universal_Detector IP_RP_HPLC->UV_Check UV_Detector UV/PDA Detector UV_Check->UV_Detector Yes UV_Check->Universal_Detector No Optimization Method Optimization UV_Detector->Optimization Universal_Detector->Optimization

Caption: Decision workflow for selecting an appropriate HPLC method for phosphonium salt analysis.

Experimental Protocol: Purity Determination of a Non-Chromophoric Phosphonium Salt using RP-HPLC with Charged Aerosol Detection (CAD)

This protocol provides a robust starting point for the analysis of a moderately polar, non-UV active phosphonium salt.

1. Sample Preparation:

  • Rationale: Accurate and reproducible sample preparation is crucial for reliable results. The goal is to dissolve the sample completely in a solvent compatible with the mobile phase to ensure sharp peaks and prevent precipitation on the column.

  • Procedure:

    • Accurately weigh approximately 10 mg of the phosphonium salt into a 10 mL volumetric flask.

    • Dissolve the sample in the initial mobile phase composition (e.g., 80:20 water:acetonitrile). Use sonication if necessary to ensure complete dissolution.

    • Dilute to the mark with the initial mobile phase.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-CAD System and Conditions:

  • Rationale: The choice of a C18 column provides a versatile stationary phase for a wide range of phosphonium salts. A gradient elution is employed to ensure the elution of impurities with varying polarities. The CAD settings are optimized for sensitive detection of non-volatile analytes.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 20% B

      • 20-25 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 40 °C

    • Gas Flow (Nitrogen): As per manufacturer's recommendation.

3. Data Analysis:

  • Rationale: Peak area percentage is a common and straightforward method for purity assessment when all components are expected to have a similar response factor in the CAD.

  • Procedure:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main phosphonium salt peak relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity assessment of phosphonium salts by HPLC requires a thoughtful and systematic approach. By understanding the interplay between the analyte's properties, the chromatographic mode, and the detector, researchers can develop robust and reliable methods. While reversed-phase HPLC with universal detectors like ELSD and CAD offers a versatile platform, alternative techniques such as ion-pair chromatography and HILIC provide powerful solutions for more challenging separations. The experimental protocol provided herein serves as a validated starting point for method development, empowering scientists to confidently assess the purity of their phosphonium salt samples.

References

  • Phenomenex. (2025, April 1). Types of HPLC Detectors. Phenomenex.
  • Buszewski, B., & Noga, S. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
  • Dr. Maisch GmbH. HILIC. Dr. Maisch.
  • Bio-Analysis Centre. (2022, June 1). Types of detectors used in HPLC. Bio-Analysis Centre.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2022, April 15). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Wikipedia.
  • Element Lab Solutions. (2024, April 22).
  • Torontech. (2025, August 1). Compare Different HPLC Detector Types. Torontech.
  • Food Safety Institute. (2025, July 21).
  • Veeprho. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
  • GMI, Inc. (2024, October 25).
  • Sigma-Aldrich.
  • Wikipedia.
  • Dixon, R. W., & Peterson, D. S. (2020, November 12). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry, 74(11), 2930-2937.
  • Advion Interchim Scientific. Evaporative light scattering detector ELSD. Advion Interchim Scientific.
  • Agilent.
  • Waters Corporation. HPLC Detectors.
  • Patsnap. (2025, September 19). Comparing HPLC Detectors: Sensitivity and Range Analysis.
  • KNAUER.
  • HELIX Chromatography. HPLC Methods for analysis of Phosphate Ion.
  • Biotage. (2023, January 23). So, how does an ELSD work?. Biotage.
  • AZoM. (2024, August 28). Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. AZoM.
  • Menz, M., Eggart, B., Lovejoy, K., Acworth, I., Gamache, P., & Steiner, F. Charged aerosol detection - factors affecting uniform analyte response. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. Charged Aerosol Detection Bibliography. Thermo Fisher Scientific.
  • E.S.A. Biosciences. (2022, April 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Carlo Erba Reagents.
  • Al-Zoubi, M. (2021, September 30). Electrochemical and chromatographic methods for synthesising and analysing aryl phosphonium salts. Nottingham ePrints.
  • Stepnowski, P., Nichthauser, J., Mrozik, W., & Buszewski, B. (2008, October 31). Analysis of quaternary ammonium and phosphonium ionic liquids by reversed-phase high-performance liquid chromatography with charged aerosol detection and unified calibration.
  • Thermo Fisher Scientific. List of Compendial Methods for Charged Aerosol Detectors. Thermo Fisher Scientific.
  • Rathore, A. S., & Kumar, D. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC North America, 41(8), 342-346.
  • G-M-I, Inc. (2023, October 2). Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
  • TCI Chemicals. Ion Pair Reagents (for HPLC). TCI Chemicals.
  • Rubenzucker, M., et al. (2025, March 21). Solving Key Challenges in (Bio)pharmaceutical Analyses.
  • Smith, A. M., & Jones, C. D. (2019). Ion-Pair-Directed Borylation of Aromatic Phosphonium Salts. Journal of Organic Chemistry, 84(15), 9876-9882.
  • Agilent. (2020, May 29). Eliminate your Application and Chromatography Challenges in a Practical U/HPLC Session. Agilent.
  • Ganushevich, Y. S., et al. (2020, December 9).
  • Cini, E., et al. (2019). Sometimes, the Least Demanding Solution Is the Most Suitable: A Careful Survey of NMR Spectra of a Phosphonium Salt Accounted for Its “Unusual Wittig Reaction”. Molecules, 24(12), 2296.
  • O'Riordan, L. J. C., & Gilheany, D. G. (2021, July 30). Phosphonium salts and P-ylides. In Organophosphorus Chemistry (Vol. 50, pp. 1-118). Royal Society of Chemistry.
  • Harris, T. V., & Robertson, A. J. (2014). U.S. Patent No. 2014/0128629 A1. U.S.

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Safety & Regulatory Compliance

Safety

Dodecyltriphenylphosphonium proper disposal procedures

This guide outlines the critical safety protocols and disposal procedures for Dodecyltriphenylphosphonium (DTPP) salts (commonly the bromide or chloride forms). As a Senior Application Scientist, I emphasize that the ver...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety protocols and disposal procedures for Dodecyltriphenylphosphonium (DTPP) salts (commonly the bromide or chloride forms).

As a Senior Application Scientist, I emphasize that the very property making DTPP useful—its lipophilic cationic nature allowing it to penetrate mitochondrial membranes—is exactly what makes it an environmental hazard. It acts as a membrane-disrupting agent in aquatic organisms. Therefore, drain disposal is strictly prohibited. [1]

Hazard Profile & Technical Justification

To handle DTPP safely, you must understand its biological activity. DTPP consists of a lipophilic alkyl chain and a positively charged phosphonium headgroup.

  • Mechanism of Toxicity: The delocalized positive charge allows the molecule to pass through phospholipid bilayers. In the lab, we use this to target mitochondria. In the environment, this mechanism disrupts the cellular membranes of aquatic life (fish, daphnia, algae), leading to high acute toxicity.

  • Chemical Stability: DTPP salts are generally stable but hygroscopic . They are incompatible with strong oxidizing agents.

  • Regulatory Status: frequently classified as WGK 3 (Severely hazardous to waters) in Europe due to the quaternary phosphonium structure.

Quick Reference: Physical & Safety Data
ParameterData
Common CAS 15510-55-1 (Bromide salt)
Signal Word WARNING
Hazard Codes H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4][5] Irrit.), H410 (Aquatic Toxicity - implied by class)
Storage Class 11 (Combustible Solids)
Incompatibilities Strong Oxidizers (e.g., Peroxides, Nitrates)

Waste Characterization & Segregation

Effective disposal starts with segregation at the point of generation. You must classify your waste into one of three streams before it leaves your bench.

Stream A: Solid Chemical Waste[1]
  • Content: Pure DTPP powder, expired stocks, or heavily contaminated weighing boats.

  • Container: High-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Toxic Organic Solid - Dodecyltriphenylphosphonium Bromide."

Stream B: Liquid Organic Waste (Halogenated vs. Non-Halogenated)
  • Content: DTPP dissolved in DMSO, Ethanol, or Methanol.

  • Container: Amber glass or HDPE solvent bottle.

  • Segregation: If dissolved in halogenated solvents (DCM, Chloroform), segregate into Halogenated Waste . If in DMSO/Ethanol, segregate into Non-Halogenated Waste .

  • Note: Even though DTPP contains a Bromide/Chloride ion, the solvent usually dictates the stream. However, check your local EHS rules; some facilities require all "halide salt solutions" to go to Halogenated streams.

Stream C: Aqueous Waste (Strictly Prohibited from Drains)[1]
  • Content: Buffer solutions, cell culture media containing DTPP.

  • Container: HDPE Carboy.

  • Treatment: Must be collected as "Aqueous Toxic Waste" for incineration or chemical treatment. NEVER pour down the sink.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. If you cannot check off every box in the "Verification" step, the procedure is incomplete.

Phase 1: Solid Waste Packaging
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities of powder, use a fume hood or N95 mask to prevent inhalation (H335).

  • Containment: Transfer solid DTPP into a screw-top container. Double-bagging in thick polyethylene bags (minimum 4 mil) is acceptable if a jar is unavailable.

  • Deactivation (Spills): If powder is spilled, do not sweep dry (creates dust). Cover with damp paper towels, wipe up, and place towels in the solid waste container.

Phase 2: Liquid Waste Aggregation
  • Solvent Compatibility: Ensure the waste container material is compatible with the solvent (e.g., no DMSO in certain plastics for long storage).

  • Headspace: Leave at least 10% headspace in the bottle to allow for thermal expansion.

  • Precipitation Check: DTPP may precipitate out of solution at low temperatures. Ensure the cap is tight and the precipitate is not clogging the opening.

Phase 3: Labeling & Handoff
  • Labeling: Affix a hazardous waste label.

    • Constituents: "Dodecyltriphenylphosphonium Bromide (<5%), Ethanol (95%)."

    • Hazard Checkboxes: Toxic, Irritant, Flammable (if in solvent).

  • Verification (The "Self-Check"):

Visual Workflow: Cradle-to-Grave Disposal

The following diagram illustrates the decision logic for disposing of DTPP.

DTPP_Disposal Start Waste Generation: Dodecyltriphenylphosphonium (DTPP) Decision Physical State? Start->Decision Solid Solid Waste (Powder/Debris) Decision->Solid Powder/Wipes Liquid Liquid Waste (Solutions) Decision->Liquid Solution SolidPack Pack in HDPE Jar Label: Toxic Solid Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck OrgNonHal Organic: Non-Halogenated (DMSO, EtOH) SolventCheck->OrgNonHal Flammable OrgHal Organic: Halogenated (DCM, Chloroform) SolventCheck->OrgHal Halogenated Aqueous Aqueous Solution (Buffers/Media) SolventCheck->Aqueous Water-based Disposal FINAL DISPOSAL: High-Temp Incineration OrgNonHal->Disposal OrgHal->Disposal Aqueous->Disposal Drain Drain Disposal Aqueous->Drain STRICTLY PROHIBITED SolidPack->Disposal

Caption: Decision tree for DTPP waste segregation. Note that aqueous solutions must be collected for incineration, never poured down the drain.

Emergency Response: Accidental Release

If a spill occurs, immediate containment is required to prevent environmental release.[6]

  • Solid Spill:

    • Isolate the area.[4][5][6]

    • Wear N95 mask and goggles.

    • Do not dry sweep. Use a HEPA vacuum if available, or cover with wet paper towels to dampen the powder, then scoop into a waste bag.

  • Liquid Spill:

    • Absorb with inert material (vermiculite or sand).[7]

    • Do not use combustible materials (sawdust) if the solvent is an oxidizer-compatible mix, though DTPP itself is not an oxidizer.

    • Place soaked absorbents into the "Solid Waste" stream.

References

  • Fisher Scientific. (2025). Safety Data Sheet: n-Dodecyl triphenylphosphonium bromide. Retrieved from

  • Sigma-Aldrich. (2025).[5] Product Specification and Safety Data: Dodecyltriphenylphosphonium bromide. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Dodecyltriphenylphosphonium bromide.[3][4][5][8] Retrieved from

  • BenchChem. (2025).[9] General Guidelines for Quaternary Ammonium Salt Disposal. Retrieved from

Sources

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